3-Methylthiophene-2-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methylthiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSVPEVDFBYRCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372176 | |
| Record name | 3-Methylthiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61341-26-2 | |
| Record name | 3-Methylthiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2-thenoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylthiophene-2-carbonyl chloride (CAS No. 61341-26-2)
This guide provides a comprehensive technical overview of 3-Methylthiophene-2-carbonyl chloride, a critical reagent and building block for professionals in chemical research and drug development. We will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.
Core Chemical Identity and Physicochemical Properties
This compound, also known as 3-Methyl-2-thenoyl chloride, is a substituted thiophene derivative and a member of the acid halide chemical class.[1] Its structure, featuring a reactive carbonyl chloride group attached to a 3-methylthiophene ring, makes it a versatile intermediate in organic synthesis.[2] The thiophene motif is a significant structural component in numerous pharmaceutical compounds, lending this reagent particular importance in medicinal chemistry.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 61341-26-2 | [4][5][6] |
| Molecular Formula | C₆H₅ClOS | [1][5][6][7] |
| Molecular Weight | 160.62 g/mol | [1][5][6][7] |
| Appearance | Colorless to Brown Liquid | [8] |
| Density | 1.314 g/mL at 25 °C | [4][7] |
| Refractive Index (n²⁰/D) | 1.586 | [4][7] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [4] |
| InChI Key | AJSVPEVDFBYRCH-UHFFFAOYSA-N | [3] |
For detailed spectroscopic data including NMR, HPLC, and LC-MS to confirm identity and purity, several suppliers offer access to this information.
Synthesis and Purification: A Validated Protocol
The most common and reliable laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 3-methylthiophene-2-carboxylic acid. Thionyl chloride (SOCl₂) is a frequently used chlorinating agent due to the convenient removal of byproducts (HCl and SO₂) as gases.
Expert Insight: The choice of thionyl chloride over other reagents like oxalyl chloride is often a balance between reactivity and cost for scale-up operations. While oxalyl chloride reactions can sometimes be cleaner, thionyl chloride is effective and economical. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, the true catalytic species that accelerates the conversion.
Detailed Laboratory Synthesis Protocol:
Objective: To synthesize this compound from 3-methylthiophene-2-carboxylic acid.
Materials:
-
3-methylthiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reagents: Charge the flask with 3-methylthiophene-2-carboxylic acid (1.0 eq) and a suitable anhydrous solvent like toluene (approx. 5-10 mL per gram of acid).
-
Catalyst: Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Chlorination: Slowly add thionyl chloride (1.5-2.0 eq) to the stirred suspension at room temperature. Caution: The reaction is exothermic and evolves HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Workup: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under high vacuum to yield pure this compound as a colorless to pale yellow liquid.
Validation: The purity of the final product should be assessed by ¹H NMR spectroscopy, confirming the absence of the starting carboxylic acid proton and the presence of characteristic peaks for the thiophene ring protons and the methyl group.
Diagram 1: Synthesis Workflow This diagram illustrates the streamlined process from starting material to purified product.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Pathways
As an acyl chloride, this compound is a powerful electrophile. Its reactivity is dominated by nucleophilic acyl substitution, where the chloride ion is displaced by a wide range of nucleophiles. This reactivity makes it an indispensable tool for constructing more complex molecules.[3]
Key Reactions:
-
Amide Formation: Reacts readily with primary and secondary amines to form the corresponding amides. This is one of its most important applications in drug discovery for linking molecular fragments.
-
Ester Formation: Reacts with alcohols to yield esters, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
-
Friedel-Crafts Acylation: It can acylate aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl thienyl ketones.
-
Suzuki-Miyaura Cross-Coupling: A notable application involves its palladium-catalyzed cross-coupling with aryl or heteroaryl boronic acids.[3] This modern synthetic method allows for the efficient formation of diverse thienyl ketones under mild conditions, often with good to excellent yields (46–91%).[3]
Diagram 2: Nucleophilic Acyl Substitution Mechanism This diagram shows the general mechanism for the reaction of this compound with a generic nucleophile (Nu-H).
Caption: Generalized mechanism of nucleophilic acyl substitution.
Applications in Drug Discovery and Medicinal Chemistry
The 3-methylthiophene-2-carboxamide moiety is a privileged scaffold in medicinal chemistry. The incorporation of this group can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can provide key interactions with biological targets. This compound is the primary reagent used to install this valuable fragment.
Its utility is demonstrated in the synthesis of:
-
Active Pharmaceutical Ingredients (APIs): It serves as a key intermediate in the synthesis of various APIs.[2]
-
Bioactive Compounds: The thiophene ring is a bioisostere for phenyl rings, and its derivatives often exhibit a wide range of biological activities. This reagent is used to create novel compounds for screening in drug development programs.[2]
-
Agrochemicals: Beyond pharmaceuticals, it plays a role in developing agrochemicals like herbicides and fungicides.[2]
-
Precursor to Thenyldiamine and Morantel: The parent compound, 3-methylthiophene, is a known precursor to the drug thenyldiamine and the pesticide morantel.[9]
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Hazards: It is classified as corrosive and causes severe skin burns and eye damage.[8] It may also be harmful if swallowed.[10] A key hazard is its reactivity with water or moisture, which liberates toxic hydrogen chloride gas.[11]
-
Handling: Always handle this reagent inside a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1][11] Ensure an eyewash station and safety shower are readily accessible.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13] It should be kept away from water, moisture, strong bases, and oxidizing agents.[11][13] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to preserve its quality.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[11] Seek immediate medical attention.[11]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[11] Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][11] Call a physician or poison control center immediately.[1][11]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11] Seek immediate medical attention.[11]
Conclusion
This compound (CAS No. 61341-26-2) is more than just a chemical reagent; it is a versatile and enabling tool for innovation in organic synthesis and drug discovery. Its defined reactivity, centered on nucleophilic acyl substitution, allows for the reliable construction of complex amides, esters, and ketones. Understanding its properties, synthesis, and handling is paramount for researchers aiming to leverage the unique structural and biological advantages of the 3-methylthiophene scaffold in their next generation of pharmaceuticals and advanced materials.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 61341-26-2 [chemicalbook.com]
- 5. 61341-26-2 | CAS DataBase [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 61341-26-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 3-Methyl-2-thenoyl Chloride | 61341-26-2 | TCI AMERICA [tcichemicals.com]
- 9. 3-Methylthiophene - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
physicochemical properties of 3-Methylthiophene-2-carbonyl chloride
An In-depth Technical Guide to the Physicochemical Properties of 3-Methylthiophene-2-carbonyl Chloride
Introduction
This compound is a highly reactive acyl halide that serves as a crucial intermediate in organic synthesis. Its unique structure, combining the aromatic thiophene ring with a reactive carbonyl chloride moiety, makes it a valuable building block for introducing the 3-methyl-2-thenoyl group into more complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, handling protocols, and predictive spectral analysis, tailored for researchers and professionals in drug development and materials science. Understanding these characteristics is paramount for its effective and safe utilization in the laboratory and in scaling up chemical processes.
Chemical Identity and Structure
Accurate identification is the foundation of chemical research. The fundamental identifiers for this compound are summarized below, providing a clear profile of this compound.
| Identifier | Value |
| Chemical Name | This compound[1][2][3] |
| Synonyms | 3-Methyl-2-thenoyl chloride, 3-Methyl-2-thiophenecarbonyl chloride[1][3] |
| CAS Number | 61341-26-2[1][2][3][4] |
| Molecular Formula | C₆H₅ClOS[1][3] |
| Molecular Weight | 160.62 g/mol [1][3] |
The molecule's reactivity is dictated by the electrophilic carbonyl carbon and the stability of the leaving chloride ion, making it a potent acylating agent. The adjacent 3-methylthiophene ring modulates this reactivity and provides the structural backbone for further functionalization.
Caption: Molecular Structure of this compound.
Core Physicochemical Properties
The physical properties of a compound govern its behavior in different environments and are critical for designing experimental setups, purification methods, and storage solutions.
| Property | Value | Source(s) |
| Physical State | Liquid | [1][2][4] |
| Appearance | Clear colorless to pale yellow | [1][4] |
| Boiling Point | 216 - 220 °C (@ 760 mmHg) | [4] |
| Density | 1.314 g/mL (at 25 °C) | [1][2] |
| Refractive Index | n20/D 1.586 | [1][2] |
| Flash Point | > 110 °C (> 230 °F) | [4] |
| Solubility | Reacts with water and other protic solvents. | [4] |
As an acyl chloride, this compound is highly susceptible to hydrolysis. Its "solubility" in protic solvents like water, alcohols, and amines is therefore a reactive process, resulting in the formation of the corresponding carboxylic acid, esters, or amides, respectively, along with the liberation of hydrogen chloride gas.[4] It is typically soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene, which are suitable media for its reactions.
Reactivity and Stability Profile
High Reactivity: The primary characteristic of this compound is its high reactivity, typical of acyl chlorides. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and water. This reactivity is the basis of its utility as a synthetic intermediate.
Moisture Sensitivity: The compound is extremely sensitive to moisture.[1] Exposure to atmospheric humidity or wet solvents will lead to rapid hydrolysis, degrading the starting material and producing corrosive HCl gas.[4] Therefore, all handling and reactions must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).
Incompatibilities: It is incompatible with:
-
Water: Causes rapid decomposition.[4]
-
Strong Bases: Reacts vigorously.[4]
-
Strong Oxidizing Agents: May lead to hazardous reactions.[4]
Storage and Handling: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere.[1][4] Recommended storage conditions are in a cool, dry, dark, and well-ventilated area, away from incompatible materials.[1][2][4]
Spectroscopic Characterization (A Predictive Analysis)
While specific spectral data for this compound is not widely published, its structure allows for an expert prediction of key spectroscopic features essential for its identification and quality control.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three main signals:
-
A singlet for the methyl protons (-CH₃) around δ 2.2-2.5 ppm.
-
Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring. The coupling constant between these two protons would be characteristic of their relative positions.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display six distinct signals:
-
A signal for the carbonyl carbon (-C=O) in the highly deshielded region of δ 160-170 ppm.
-
Four signals for the carbons of the thiophene ring, with their chemical shifts influenced by the sulfur atom and the substituents.
-
A signal for the methyl carbon (-CH₃) in the aliphatic region, typically around δ 15-20 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretch in an acyl chloride, expected around 1750-1800 cm⁻¹. Other notable bands would include C-H stretching from the methyl group and the aromatic ring, and C=C stretching vibrations from the thiophene ring.
-
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 160 and 162 in an approximate 3:1 ratio, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. Key fragmentation patterns would likely involve the loss of the chlorine atom ([M-Cl]⁺) and the subsequent loss of carbon monoxide ([M-Cl-CO]⁺).
Experimental Protocols
The following protocols provide a framework for the synthesis and safe handling of this compound, reflecting standard laboratory practices.
Protocol 5.1: Synthesis via Chlorination of Carboxylic Acid (Representative Method)
This protocol describes a general and reliable method for preparing acyl chlorides from their corresponding carboxylic acids. The synthesis of thiophene-2-carbonyl chlorides from their carboxylic acid precursors is a well-established transformation.[5][6]
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas inlet for an inert atmosphere (Nitrogen or Argon). Ensure all glassware is oven-dried and cooled under vacuum before use.
-
Charging Flask: To the flask, add 3-methylthiophene-2-carboxylic acid (1.0 eq) and an anhydrous aprotic solvent (e.g., dichloromethane or toluene).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Isolation: After the reaction is complete, allow the mixture to cool. Carefully remove the excess solvent and thionyl chloride by distillation, followed by vacuum distillation of the residue to yield the pure this compound.
Causality Note: Refluxing ensures the reaction reaches completion. The inert atmosphere is critical to prevent the product from hydrolyzing back to the carboxylic acid.[4]
Protocol 5.2: Safe Handling and Quenching
-
Handling: Always handle this compound inside a certified chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with a face shield.[3][4]
-
Dispensing: Use dry syringes or cannulas for transferring the liquid under an inert atmosphere to prevent exposure to air and moisture.
-
Quenching Excess Reagent: To safely neutralize small amounts of excess reagent, slowly and carefully add it to a stirred, cold (ice bath) solution of sodium bicarbonate or a dilute base. Be prepared for gas evolution (CO₂ and HCl).
-
Spill Management: In case of a small spill, absorb it with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. Do not use water to clean up spills.
Safety and Hazard Management
This compound is a hazardous substance that requires careful handling.
-
Primary Hazards: The compound causes severe skin burns and eye damage.[4][7] Inhalation of its vapors can cause respiratory irritation.
-
Corrosivity: It is corrosive and will damage living tissue upon contact.
-
Reaction with Water: Contact with water liberates toxic and corrosive hydrogen chloride gas.[4]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4]
-
Inhalation: Move the victim to fresh air.[4]
-
In all cases of exposure, seek immediate medical attention.[3][4]
-
Conclusion
This compound is a potent synthetic intermediate with well-defined but demanding physicochemical properties. Its high reactivity, while synthetically useful, necessitates stringent handling and storage protocols to prevent degradation and ensure laboratory safety. By understanding its properties, reactivity profile, and safety requirements as detailed in this guide, researchers can confidently and effectively leverage this compound in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. 61341-26-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 61341-26-2 [chemicalbook.com]
- 3. This compound - High purity | EN [georganics.sk]
- 4. fishersci.com [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
Strategic Synthesis of 3-Methylthiophene-2-carbonyl chloride: A Guide for Chemical Researchers
An In-depth Technical Guide:
This document provides a comprehensive technical guide for the synthesis of 3-Methylthiophene-2-carbonyl chloride, a critical building block in the development of novel pharmaceuticals and agrochemicals.[1][2][3] Its utility as a reactive intermediate makes a robust and reliable synthetic protocol essential for researchers in drug discovery and materials science.[4] This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring a synthesis that is not only successful but also safe and reproducible.
I. Foundational Principles: Choosing the Synthetic Pathway
The transformation of a carboxylic acid into its corresponding acyl chloride is a cornerstone reaction in organic synthesis. The primary challenge lies in converting the hydroxyl (-OH) group, a notoriously poor leaving group, into a moiety that can be readily displaced by a chloride nucleophile.[5][6] For the synthesis of this compound, the immediate precursor is 3-Methylthiophene-2-carboxylic acid.
Several standard chlorinating agents are available for this conversion, including:
-
Thionyl Chloride (SOCl₂)
-
Oxalyl Chloride ((COCl)₂)
-
Phosphorus Pentachloride (PCl₅)
While each reagent is effective, thionyl chloride is frequently the reagent of choice for laboratory-scale synthesis. The rationale for this preference is rooted in the nature of its byproducts. The reaction yields gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the purification process significantly.[8][9][10] This guide will therefore focus exclusively on the thionyl chloride-mediated pathway.
For context, the precursor, 3-Methylthiophene-2-carboxylic acid, can be synthesized via several routes, most commonly through the Grignard reaction of a 2-halo-3-methylthiophene with carbon dioxide.[1][11]
II. The Reaction Mechanism: A Stepwise Analysis
The conversion of 3-Methylthiophene-2-carboxylic acid to this compound using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Activation of the Carboxylic Acid: The reaction initiates with a nucleophilic attack from the carbonyl oxygen of the carboxylic acid onto the electrophilic sulfur atom of thionyl chloride.[6][12]
-
Formation of the Chlorosulfite Intermediate: This attack leads to the displacement of a chloride ion and the formation of a highly reactive protonated acyl chlorosulfite intermediate. This key step transforms the hydroxyl group into an excellent leaving group.[5][6]
-
Nucleophilic Attack by Chloride: The chloride ion, liberated in the previous step, now acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate.[6][12]
-
Collapse of the Intermediate and Product Formation: The tetrahedral intermediate formed in the prior step collapses. This results in the reformation of the carbonyl double bond and the elimination of the leaving group, which conveniently decomposes into stable gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[12]
Diagram: Reaction Mechanism
Caption: Reaction pathway from carboxylic acid to acyl chloride.
III. Detailed Experimental Protocol
This protocol is designed for a standard laboratory setting. Strict adherence to safety precautions is mandatory.
| Compound | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Hazards |
| 3-Methylthiophene-2-carboxylic acid | C₆H₆O₂S | 142.18 | 211-213 | - | Irritant |
| Thionyl Chloride | SOCl₂ | 118.97 | 76 | 1.638 | Toxic, Corrosive, Water-Reactive |
| Toluene (Anhydrous) | C₇H₈ | 92.14 | 111 | 0.867 | Flammable, Irritant |
-
Three-neck round-bottom flask (dried in an oven)
-
Reflux condenser with a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Apparatus for distillation under reduced pressure
-
Standard laboratory glassware
-
Apparatus Setup: Assemble the dry three-neck flask with the dropping funnel, reflux condenser, and a stopper. Ensure the setup is in a certified chemical fume hood. The gas outlet from the condenser must be directed to a basic scrubber to neutralize the HCl and SO₂ gases produced.
-
Charging the Reactor: Place 3-Methylthiophene-2-carboxylic acid (1.0 eq) and a magnetic stir bar into the flask. Add anhydrous toluene (approx. 3-5 mL per gram of acid) to serve as a solvent.
-
Addition of Thionyl Chloride: Charge the dropping funnel with thionyl chloride (typically 1.5-2.0 eq). Begin stirring the carboxylic acid suspension and add the thionyl chloride dropwise over 20-30 minutes. The reaction can be exothermic; maintain control by adjusting the addition rate.
-
Reaction at Reflux: After the addition is complete, heat the mixture to reflux (approximately 80-90°C) using the heating mantle. Maintain reflux for 2-4 hours. The reaction is typically complete when the evolution of gas ceases.
-
Removal of Excess Reagent: After cooling the mixture to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This step should be performed with caution, ensuring the vacuum pump is protected by a cold trap and a base trap.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure.[8][13] This is the most critical step for obtaining a high-purity product. Collect the fraction corresponding to the boiling point of the desired product (approx. 90-92 °C at 10 mmHg).
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
IV. Critical Safety Mandates: A Trustworthy Protocol
Chemical synthesis demands an unwavering commitment to safety. The protocols described herein are self-validating only when executed with rigorous safety discipline.
-
Thionyl Chloride Handling: Thionyl chloride is extremely hazardous. It is corrosive, causes severe burns, is toxic upon inhalation, and reacts violently with water to release large quantities of toxic HCl and SO₂ gas.[14][15][16]
-
Personal Protective Equipment (PPE): Non-negotiable PPE includes:
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[14] Ensure you are familiar with your institution's spill and exposure response procedures.
-
Waste Disposal: Unused thionyl chloride must be quenched cautiously by slowly adding it to a stirred, cooled basic solution (e.g., sodium hydroxide). All waste must be disposed of as hazardous chemical waste according to institutional and local regulations.
V. Product Characterization and Quality Assurance
Confirmation of the final product's identity and purity is essential.
-
Physical Properties: The pure compound is a liquid with a boiling point of approximately 90-92 °C at 10 mmHg, a density of ~1.314 g/mL, and a refractive index of ~1.586.[19]
-
FT-IR Spectroscopy: The most telling feature is the disappearance of the broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) and the appearance of a strong, sharp carbonyl (C=O) stretching band at a higher frequency, characteristic of an acyl chloride (~1763 cm⁻¹).[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic shifts for the thiophene ring protons and the methyl group protons.
-
¹³C NMR: Will confirm the presence of the correct number of carbon atoms, including the distinct downfield shift of the carbonyl carbon.
-
By following this detailed guide, researchers can confidently and safely synthesize high-purity this compound, enabling further innovation in the fields of medicine and chemical science.
References
- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride [wisdomlib.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. This compound - High purity | EN [georganics.sk]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 14. nj.gov [nj.gov]
- 15. westliberty.edu [westliberty.edu]
- 16. fishersci.be [fishersci.be]
- 17. bionium.miami.edu [bionium.miami.edu]
- 18. leap.epa.ie [leap.epa.ie]
- 19. This compound | 61341-26-2 [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
A Spectroscopic Guide to 3-Methylthiophene-2-carbonyl Chloride: Structure Elucidation and Quality Control
Introduction
3-Methylthiophene-2-carbonyl chloride (CAS No. 61341-26-2) is a pivotal heterocyclic building block in the landscape of modern organic synthesis.[1][2][3] With the molecular formula C₆H₅ClOS and a molecular weight of 160.62 g/mol , this thiophene derivative serves as a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds where the 3-methyl-2-thenoyl scaffold is a critical pharmacophore.[2] Its utility stems from the reactive acyl chloride functionality, which allows for facile introduction of the thiophene moiety into more complex molecular architectures.
Given its role as a high-value synthetic intermediate, rigorous characterization and quality control are paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally identify and verify the purity of this compound. The discussion is framed from an experimentalist's perspective, focusing not just on the data itself, but on the causal chemical principles that give rise to the observed spectra.
Molecular Structure and Spectroscopic Overview
The structural features of this compound—a pentasubstituted aromatic thiophene ring bearing a methyl group and an electron-withdrawing acyl chloride group—give rise to a distinct and predictable spectroscopic fingerprint. Understanding the interplay between these groups is key to interpreting the data.
Figure 1: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its constitution.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show three distinct signals: two in the aromatic region corresponding to the thiophene ring protons and one in the aliphatic region for the methyl group protons.
-
Causality of Chemical Shifts: The electron-withdrawing nature of the 2-carbonyl chloride group deshields the adjacent ring protons. H-5, being further away, will be less affected than H-4. The methyl group at the C-3 position is a weak electron-donating group, which would slightly shield adjacent protons. The resulting spectrum is a balance of these electronic effects. Based on data for 3-methylthiophene, where ring protons appear between 6.7 and 7.1 ppm, the acyl chloride group is expected to shift these signals downfield.[4]
-
Splitting Patterns: The two aromatic protons, H-4 and H-5, are vicinally coupled and will appear as a pair of doublets.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-5 | ~7.5 - 7.7 | Doublet (d) | 1H | ~5.0 |
| H-4 | ~6.9 - 7.1 | Doublet (d) | 1H | ~5.0 |
| -CH₃ | ~2.5 - 2.7 | Singlet (s) | 3H | N/A |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32, to ensure adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals, corresponding to each carbon atom in the molecule.
-
Causality of Chemical Shifts: The carbonyl carbon of the acyl chloride is highly deshielded and will appear significantly downfield, typically in the 160-180 ppm range. The aromatic carbons of the thiophene ring will resonate in the typical aromatic region (~120-150 ppm), with their precise shifts influenced by the substituents. The methyl carbon will appear in the aliphatic region.
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~160 - 165 |
| C-3 | ~145 - 150 |
| C-5 | ~135 - 140 |
| C-2 | ~130 - 135 |
| C-4 | ~125 - 130 |
| -CH₃ | ~15 - 20 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or corresponding frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 512-2048, as the ¹³C nucleus has low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Processing: Apply Fourier transformation with exponential multiplication (line broadening of ~1 Hz), phase correction, and baseline correction. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an exceptionally rapid and effective method for confirming the presence of key functional groups. The spectrum of this compound is dominated by the strong absorption of the acyl chloride carbonyl group.
-
Key Vibrational Modes: The most diagnostic absorption is the C=O stretching vibration of the acyl chloride, which is expected at a high frequency (around 1750-1800 cm⁻¹) due to the inductive electron-withdrawing effect of the chlorine atom.[5] Other key bands include C-H stretches for the aromatic and methyl groups, and C=C stretching vibrations from the thiophene ring.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100 | Medium | Aromatic C-H Stretch (Thiophene ring) |
| ~2950 | Medium | Aliphatic C-H Stretch (-CH₃) |
| ~1765 | Strong | C=O Stretch (Acyl Chloride) |
| ~1520 | Medium | Aromatic C=C Stretch (Thiophene ring) |
| ~1410 | Medium | Aromatic C=C Stretch (Thiophene ring) |
| ~850 | Strong | C-H Out-of-plane Bending |
| ~750 | Strong | C-Cl Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the crystal (e.g., diamond or zinc selenide) of the ATR accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
-
Molecular Ion (M⁺): The molecular weight is 160.62 Da.[1] Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and sulfur (³²S:³⁴S ≈ 95:4.2), the molecular ion will appear as a characteristic cluster of peaks. The most intense peaks will be at m/z 160 (for C₆H₅³⁵Cl³²OS) and m/z 162 (for C₆H₅³⁷Cl³²OS and C₆H₅³⁵Cl³⁴OS), with an approximate intensity ratio of 3:1 for the M⁺ to M+2 peaks, which is a definitive indicator of a single chlorine atom.
-
Key Fragmentation Pathways: Electron ionization (EI) is an energetic process that causes the molecular ion to fragment in a predictable manner. The primary fragmentation is the loss of the chlorine radical to form a stable acylium ion, which is often the base peak.[6][7]
Figure 2: Proposed major fragmentation pathways for this compound under EI-MS.
Table 4: Predicted Key Fragments in Mass Spectrometry (EI)
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 160/162 | Molecular Ion | [C₆H₅ClOS]⁺˙ | Isotopic pattern confirms presence of Cl |
| 125 | 3-Methyl-2-thenoyl cation (Acylium ion) | [C₆H₅OS]⁺ | Often the base peak |
| 97 | 3-Methyl-2-thienyl cation | [C₅H₅S]⁺ | Loss of CO from the acylium ion |
| 83 | Thienyl cation fragment | [C₄H₃S]⁺ | Further fragmentation of the ring |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC-MS). For GC-MS, dissolve a small amount of sample in a suitable solvent like dichloromethane.
-
Instrumentation: Use a mass spectrometer capable of electron ionization (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard).
-
-
Analysis: Scan a mass range of m/z 40-300 to ensure capture of the molecular ion and all significant fragments.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions as detailed above.
Integrated Spectroscopic Analysis: A Self-Validating System
Each spectroscopic technique provides a piece of the structural puzzle. It is their combined, self-validating power that provides irrefutable evidence of the compound's identity and purity.
-
IR confirms the presence of the critical C=O (acyl chloride) and thiophene C-H/C=C bonds.
-
MS establishes the correct molecular weight and elemental composition (via isotopic patterns for Cl and S) and shows a logical fragmentation pattern starting with the loss of chlorine.
-
NMR provides the complete carbon-hydrogen framework, showing the connectivity of the methyl group and the two distinct protons on the thiophene ring, confirming the 3-methyl-2-carbonyl substitution pattern.
Together, these techniques form a robust analytical workflow, ensuring that the this compound used in subsequent synthetic steps is of the required identity and quality, thereby safeguarding the integrity of the entire drug development or research process.
References
An In-Depth Technical Guide to the Electrophilicity of 3-Methylthiophene-2-carbonyl chloride
This guide provides a comprehensive technical analysis of the electrophilicity of 3-methylthiophene-2-carbonyl chloride, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced electronic properties, reactivity, and practical applications of this versatile molecule. We will explore the underlying principles that govern its behavior in electrophilic substitution reactions and provide actionable protocols for its effective utilization.
Introduction: The Significance of this compound in Modern Synthesis
This compound is a heterocyclic aromatic acid chloride that serves as a valuable building block in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its utility stems from the reactive acyl chloride group appended to a thiophene nucleus, a privileged scaffold in medicinal chemistry.[3] The presence of the methyl group at the 3-position introduces specific electronic and steric effects that modulate the reactivity of the carbonyl carbon, making a detailed understanding of its electrophilicity paramount for predictable and efficient synthetic outcomes.
This guide will dissect the factors governing the electrophilic nature of this compound, offering both theoretical insights and practical, field-proven experimental protocols.
Unraveling the Electronic Landscape: Factors Governing Electrophilicity
The electrophilicity of the carbonyl carbon in this compound is a finely tuned interplay of several electronic and steric factors. A thorough comprehension of these elements is critical for predicting its reactivity with various nucleophiles.
The Thiophene Ring: An Electron-Rich Aromatic System
The thiophene ring is an electron-rich five-membered heterocycle. The sulfur atom, through the participation of one of its lone pairs, contributes to the aromatic sextet, thereby increasing the electron density of the ring compared to benzene.[3] This inherent electron-rich nature of the thiophene ring can influence the adjacent carbonyl group.
The Inductive and Hyperconjugative Effects of the 3-Methyl Group
The methyl group at the 3-position exerts a positive inductive effect (+I), donating electron density to the thiophene ring.[4][5] Furthermore, it can participate in hyperconjugation, further enriching the ring with electrons. This increased electron density on the thiophene ring can, to a certain extent, be relayed to the carbonyl group, which might slightly diminish the electrophilicity of the carbonyl carbon compared to an unsubstituted thiophene-2-carbonyl chloride.
The Electron-Withdrawing Carbonyl Chloride Group
Conversely, the carbonyl group itself is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This effect is further amplified by the adjacent chlorine atom, which is also electronegative. This strong electron-withdrawing character polarizes the carbon-oxygen double bond, rendering the carbonyl carbon significantly electrophilic and susceptible to nucleophilic attack.
A Delicate Balance: The Net Electrophilicity
The overall electrophilicity of this compound is a result of the balance between the electron-donating nature of the 3-methylthiophene moiety and the potent electron-withdrawing capacity of the carbonyl chloride group. While the methyl group provides some electronic stabilization, the dominant influence is the acyl chloride functionality, which ensures the carbonyl carbon remains a highly reactive electrophilic center.
Key Reactions and Mechanistic Insights: The Friedel-Crafts Acylation
A cornerstone reaction showcasing the electrophilicity of this compound is the Friedel-Crafts acylation.[6][7][8] This powerful carbon-carbon bond-forming reaction involves the acylation of an aromatic substrate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10]
The Mechanism of Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of the carbonyl chloride, facilitating its departure and generating the resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring of the substrate, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by the Lewis acid-base adduct regenerates the aromaticity of the substrate and yields the final acylated product, a ketone. Due to the electron-withdrawing nature of the ketone product, it is less reactive than the starting material, thus preventing multiple acylations.[7][8]
Regioselectivity in Friedel-Crafts Acylation with this compound
When this compound is employed as the acylating agent, the regioselectivity of the acylation on the substrate is a critical consideration. The incoming acyl group will be directed by the activating and directing effects of the substituents on the aromatic substrate.
Experimental Protocols: A Practical Guide
The following protocols are provided as a robust starting point for researchers. It is imperative to adhere to all safety precautions when handling acyl chlorides and Lewis acids.[1][11][12]
General Safety Precautions
-
Work in a well-ventilated fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][12]
-
This compound is corrosive and reacts with water to liberate toxic gas.[12][13] Handle with care and avoid contact with moisture.[12]
-
Aluminum chloride is a corrosive and water-reactive solid. Handle in a dry atmosphere.
Protocol: Friedel-Crafts Acylation of Anisole with this compound
Objective: To synthesize 4-methoxy-(3-methylthiophen-2-yl)methanone.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anisole
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
| Property | Value | Reference |
| CAS Number | 61341-26-2 | [1][2][14] |
| Molecular Formula | C₆H₅ClOS | [1][2] |
| Molecular Weight | 160.62 g/mol | [1][2][14] |
| Density | 1.314 g/mL at 25 °C | [14][15] |
| Refractive Index (n20/D) | 1.586 | [14][15] |
Visualizations
Workflow for Friedel-Crafts Acylation
Caption: Workflow for the Friedel-Crafts acylation of anisole.
Mechanism of Acylium Ion Formation
Caption: Formation of the electrophilic acylium ion.
Conclusion
This compound is a potent electrophile whose reactivity is governed by a delicate balance of electronic effects within its structure. The inherent electron-donating properties of the 3-methylthiophene ring are overshadowed by the strong electron-withdrawing nature of the acyl chloride group, rendering the carbonyl carbon highly susceptible to nucleophilic attack. This characteristic makes it an invaluable reagent in organic synthesis, particularly in Friedel-Crafts acylation reactions for the construction of complex molecular architectures. A thorough understanding of its electrophilicity, coupled with robust and safe experimental practices, is essential for leveraging the full synthetic potential of this versatile building block.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. scbt.com [scbt.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electronic and Optical Properties of Polythiophene Molecules and Derivatives | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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stability and degradation profile of 3-Methylthiophene-2-carbonyl chloride
An In-depth Technical Guide to the Stability and Degradation Profile of 3-Methylthiophene-2-carbonyl chloride
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmaceuticals and specialty chemicals. Its bifunctional nature, combining the reactivity of an acyl chloride with the unique electronic properties of the thiophene ring, makes it a versatile building block. However, this high reactivity also presents significant challenges in terms of stability, handling, and storage. An in-depth understanding of its degradation profile is paramount for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of downstream products.
This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound. It is designed to offer both theoretical insights and practical, field-proven protocols for its assessment. The information herein is synthesized from established principles of organic chemistry and data from analogous compounds, providing a robust framework for its management in a research and development setting.
Chemical Profile and Intrinsic Reactivity
This compound (CAS No: 61341-26-2, Molecular Formula: C₆H₅ClOS) possesses two primary reactive centers: the acyl chloride group and the substituted thiophene ring.
-
The Acyl Chloride Moiety : The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it exceptionally susceptible to nucleophilic attack.[1] This reactivity is the cornerstone of its utility in synthesis but also the primary driver of its instability.
-
The 3-Methylthiophene Ring : The thiophene ring is an electron-rich aromatic system. The sulfur atom can participate in resonance, donating electron density to the ring. The methyl group at the 3-position is an electron-donating group, which further increases the electron density of the ring, potentially influencing its susceptibility to electrophilic attack and oxidation.[2]
The interplay of these two functional groups dictates the overall stability and degradation profile of the molecule.
Primary Degradation Pathways
The degradation of this compound can be initiated by several factors, including hydrolysis, heat, light, and oxidation.
Hydrolytic Degradation
This is the most significant and rapid degradation pathway. Acyl chlorides react readily with water, including atmospheric moisture, in a vigorous and often exothermic reaction.[3][4] The mechanism is a classic nucleophilic acyl substitution (specifically, an addition-elimination mechanism).[5][6]
The primary degradation product is 3-methylthiophene-2-carboxylic acid , with the concomitant release of corrosive hydrogen chloride (HCl) gas.[6][7]
Caption: Hydrolytic degradation of this compound.
Thermal Degradation
While stable under controlled, cool conditions, exposure to elevated temperatures can induce decomposition.[7] In the presence of moisture, thermal degradation is significantly accelerated. The likely decomposition products include a range of toxic and corrosive gases such as hydrogen chloride, carbon monoxide, and various oxides of sulfur.[7]
Photodegradation
Thiophene and its derivatives are known to be photoreactive.[8][9] Upon exposure to light, particularly in the UV spectrum, the thiophene ring can undergo several transformations. While specific data for this compound is not available, plausible degradation pathways based on related compounds include:
-
Photoisomerization : Rearrangement of the thiophene ring.[9]
-
Photooxidation : In the presence of oxygen, light can promote the formation of reactive oxygen species that attack the thiophene ring, potentially leading to the formation of thiophene-S-oxides or ring-opened products.[10][11]
Oxidative Degradation
The sulfur atom in the thiophene ring is susceptible to oxidation.[12][13] Strong oxidizing agents, such as hydrogen peroxide or peroxy acids, can lead to a stepwise oxidation.[2][14]
-
Formation of Thiophene-S-oxide : The initial oxidation product is the corresponding S-oxide. Thiophene-S-oxides are often unstable and can act as reactive intermediates.[13]
-
Further Oxidation to Sulfone : The S-oxide can be further oxidized to the more stable thiophene-S,S-dioxide (sulfone).[14]
-
Ring Opening : Under harsh oxidative conditions, cleavage of the thiophene ring can occur, leading to the formation of sulfate ions.[15]
The electron-donating methyl group on the thiophene ring is expected to increase the rate of the initial oxidation step to the sulfoxide.[2]
Caption: Potential oxidative degradation pathway of the thiophene ring.
Recommended Storage and Handling
Given its high reactivity, particularly its moisture sensitivity, stringent storage and handling protocols are mandatory.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[16] | Prevents hydrolysis from atmospheric moisture. |
| Temperature | Keep refrigerated (2-8°C).[7][17] | Reduces the rate of potential degradation reactions. |
| Container | Use a tightly sealed, corrosion-resistant container.[17] | Prevents leakage and reaction with the container material. |
| Incompatibilities | Store away from water, moisture, strong bases, strong oxidizing agents, alcohols, and amines.[7][18] | Avoids rapid and potentially hazardous reactions. |
| Handling | All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[7] | Protects personnel from corrosive fumes (HCl) and skin/eye contact. |
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[19]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Anhydrous, inert solvent (e.g., Dichloromethane) for initial stock solution
Experimental Workflow:
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a minimal amount of anhydrous dichloromethane to prepare a concentrated stock solution (e.g., 10 mg/mL). Causality: Using an anhydrous solvent prevents premature degradation before the stressor is applied.
-
Stress Conditions: For each condition, add an aliquot of the stock solution to the stressor medium and dilute with ACN to a final concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To separate vials, add 0.1 M HCl and 1 M HCl.
-
Base Hydrolysis: To separate vials, add 0.1 M NaOH and 1 M NaOH.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Thermal Degradation: Store a vial of the solution (in ACN) in an oven at 60°C. A solid-state sample should also be stressed.
-
Photolytic Degradation: Expose a solution (in ACN) in a quartz cuvette to a photostability chamber. A control sample should be wrapped in foil.
-
-
Incubation: Store all solutions at room temperature (unless otherwise specified) and monitor over time (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.
-
Quenching/Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including a non-degraded control, using the stability-indicating analytical method described below.
Protocol for a Stability-Indicating Analytical Method
Due to the high reactivity of the acyl chloride, direct analysis by reverse-phase HPLC is not feasible. A derivatization approach is recommended to create a stable derivative that can be reliably quantified.[20][21]
Objective: To develop an HPLC-UV method for the simultaneous quantification of this compound (as its derivative) and its primary degradation product, 3-methylthiophene-2-carboxylic acid.
Derivatization Strategy: Reaction with anhydrous methanol to form the stable methyl ester derivative. Causality: Methanol is a simple nucleophile that rapidly and quantitatively converts the reactive acyl chloride to a stable methyl ester, which is ideal for chromatographic analysis. This also allows for the separation from the primary carboxylic acid degradant.
Step-by-Step Protocol:
-
Sample Preparation and Derivatization:
-
Pipette a known volume of the sample solution (from the forced degradation study or a stability sample) into a vial.
-
Add a 10-fold excess of anhydrous methanol.
-
Cap the vial and vortex for 1 minute. Allow to stand for 15 minutes at room temperature to ensure complete derivatization.
-
Dilute to the final target concentration with the mobile phase.
-
-
HPLC-UV Method Parameters:
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column providing good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase to ensure the carboxylic acid is in its protonated form for better retention and peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency. |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-22 min: 30% B | A gradient elution is necessary to separate the more polar carboxylic acid from the less polar methyl ester derivative and other potential non-polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | UV at 254 nm | Thiophene derivatives typically have strong absorbance in this region. |
Method Validation: The method should be validated according to ICH guidelines to demonstrate specificity (peak purity analysis using a diode array detector), linearity, accuracy, precision, and robustness.
Data Interpretation and Reporting
-
Peak Identification: Identify the peaks for 3-methylthiophene-2-carboxylic acid and the methyl ester derivative of the parent compound by comparing their retention times with those of reference standards.
-
Mass Balance: In stability studies, the total amount of the drug (parent compound) and its degradation products should remain constant. A good mass balance (95-105%) provides confidence that all major degradation products are being detected.
-
Degradation Pathway Elucidation: For unknown peaks observed in the forced degradation studies, techniques like LC-MS/MS or GC-MS should be employed for structural elucidation.[22]
References
- 1. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 2. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Thiopheneacetyl chloride | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 5. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. m.youtube.com [m.youtube.com]
- 7. Thiophene-2-carbonyl chloride(5271-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.org [mdpi.org]
- 11. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 12. Thiophene - Wikipedia [en.wikipedia.org]
- 13. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
3-Methylthiophene-2-carbonyl chloride material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for 3-Methylthiophene-2-carbonyl Chloride
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the material safety data for this compound (CAS No. 61341-26-2), a key intermediate in pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of safety data, offering insights into the causality behind handling protocols and emergency procedures. Our focus is on fostering a proactive safety culture through a comprehensive understanding of the material's chemical nature.
Chemical Identity and Physicochemical Properties
This compound is an acyl halide derivative of 3-methylthiophene. Its reactivity is dominated by the electrophilic carbonyl carbon and the lability of the chloride leaving group, which dictates its primary hazards and handling requirements.
| Property | Value | Source |
| CAS Number | 61341-26-2 | [1][2] |
| Molecular Formula | C₆H₅ClOS | [2][3] |
| Molecular Weight | 160.62 g/mol | [2][3] |
| Density | 1.314 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.586 | |
| Appearance | Light yellow liquid | |
| Boiling Point | ~120 °C | [4] |
Hazard Identification and GHS Classification
The primary hazard associated with this compound is its corrosive nature, a direct result of its reactivity with nucleophiles, particularly water. According to the Globally Harmonized System (GHS) as adopted by OSHA, it is classified as a hazardous chemical.[1]
Signal Word: Danger [1]
Core Hazard Statements:
-
H314: Causes severe skin burns and eye damage. [1]
-
H318: Causes serious eye damage. [1]
-
May cause respiratory irritation. [1]
-
EUH014: Reacts violently with water. [4]
The liberation of toxic gas upon contact with water is a critical secondary hazard.[1] The acyl chloride hydrolyzes to form hydrochloric acid (HCl) gas, which is corrosive and toxic upon inhalation. This reaction is vigorous and exothermic, adding to the danger.
Caption: GHS Hazard Pictograms and Associated Risks.
Proactive Handling and Storage Protocols
A self-validating safety protocol is built on preventing exposure by understanding and controlling the material's reactivity.
Storage
The primary directive for storage is moisture exclusion.
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4] A desiccator or a cabinet purged with an inert gas like nitrogen or argon is recommended for long-term storage.
-
Location: Store in a dedicated corrosives area, away from incompatible materials.[1][4]
-
Incompatible Materials: Keep away from water, strong oxidizing agents, and strong bases, as these can trigger violent reactions.[1][4]
Safe Handling and Dispensing Workflow
This protocol is designed to minimize aerosol generation and prevent all contact.
-
Preparation: Work must be conducted inside a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Dispensing:
-
Use only clean, dry glassware or compatible syringes.
-
When transferring, ground and bond containers to prevent static discharge.[5]
-
If weighing, perform the operation in the fume hood.
-
Keep the container sealed whenever not actively dispensing.
-
-
Post-Handling:
Emergency Response and First-Aid Measures
Immediate and correct action is critical in the event of an exposure. The corrosive nature of the compound and its reaction products necessitates rapid decontamination.
Caption: Emergency First-Aid Workflow for Exposure.
Detailed First-Aid Protocols
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Immediate medical attention is required because chemical burns may not be immediately apparent.[1]
-
Eye Contact: Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes.[1] Removal of contact lenses should only be done by skilled personnel. Immediate medical attention is required.[1]
-
Inhalation: Move the exposed individual to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[1] Immediate medical attention is required.
-
Ingestion: Rinse mouth thoroughly with water. DO NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Fire-Fighting and Accidental Release Measures
Fire-Fighting
While the compound itself is not highly flammable, its container may rupture upon heating. The primary fire-related hazard is its violent reaction with water and the thermal decomposition products.
-
Suitable Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1]
-
Unsuitable Extinguishing Media: DO NOT USE WATER. [4] Using water will exacerbate the situation by reacting with the material to produce corrosive and toxic hydrogen chloride gas.[1][4]
-
Specific Hazards: Thermal decomposition can release toxic gases such as carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[1]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
The immediate priorities are to ensure personnel safety, prevent the spill from spreading, and avoid contact with water.
Caption: Logical Workflow for Minor Spill Response.
Protocol for a Minor Laboratory Spill:
-
Personal Precautions: Ensure adequate ventilation. Evacuate non-essential personnel. Wear the full personal protective equipment as described in Section 3.2.[1]
-
Environmental Precautions: Prevent the spill from entering drains or waterways.
-
Containment and Clean-up:
-
Cover the spill with an inert, dry absorbent material such as sand, vermiculite, or diatomaceous earth.
-
Do not expose the spill to water. [1]
-
Carefully collect the absorbed material into a suitable, labeled, and sealable container for hazardous waste disposal.[1]
-
Wipe the area with a solvent-moistened cloth (e.g., isopropanol, ensuring no ignition sources are present), and place the cloth in the waste container.
-
Dispose of the waste through an approved waste disposal plant.[1]
-
Toxicological and Ecological Information
-
Toxicological Profile: The toxicological properties of this compound have not been fully investigated.[1] However, based on its chemical class (acyl halide) and GHS classification, it is a corrosive material. The primary health effect is severe damage to tissues upon contact. Use of gastric lavage or emesis is contraindicated following ingestion due to the risk of perforation.[1] It is categorized for specific target organ toxicity (single exposure) affecting the respiratory system.[1] There is no information available on mutagenic, reproductive, or carcinogenic effects.[1]
-
Ecological Information: Data on the environmental impact is limited. It should not be released into the environment.[1] Due to its reactivity with water, it is expected to hydrolyze rapidly and not persist.
References
A Technical Guide to the Solubility of 3-Methylthiophene-2-carbonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylthiophene-2-carbonyl chloride is a crucial heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and ensuring stable storage. This in-depth technical guide synthesizes the known chemical properties of this compound with established principles of solubility to provide a comprehensive framework for its application. While quantitative solubility data is not extensively available in the public domain, this guide offers a reasoned analysis of its expected solubility profile, detailed protocols for its experimental determination, and critical safety and handling procedures.
Introduction: The Significance of this compound
This compound (C₆H₅ClOS, MW: 160.62 g/mol ) is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom.[1][2] The presence of the reactive acyl chloride group makes it a versatile intermediate for introducing the 3-methylthiophene-2-carbonyl moiety into a wide array of molecules. This is particularly valuable in the synthesis of novel pharmaceutical agents and functional organic materials where the thiophene ring can modulate biological activity and electronic properties.
The efficiency of synthetic transformations involving this compound is intrinsically linked to its solubility in the reaction medium. Poor solubility can lead to low reaction rates, side product formation, and challenges in purification. Conversely, a well-chosen solvent can enhance reactivity, improve yields, and simplify downstream processing. This guide aims to provide the necessary insights for making informed decisions regarding solvent selection for this important chemical intermediate.
Physicochemical Properties and Inferred Solubility Profile
While specific quantitative solubility data remains elusive in published literature, a robust understanding of the molecule's physical and chemical characteristics allows for a well-grounded prediction of its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 61341-26-2 | [1][3] |
| Molecular Formula | C₆H₅ClOS | [1] |
| Molecular Weight | 160.62 g/mol | [1] |
| Appearance | Colorless to Yellow Liquid | [4] |
| Density | 1.314 g/mL at 25 °C | [3][5] |
| Boiling Point | 216-220 °C | [4] |
| Refractive Index | 1.5830 - 1.5850 | [4] |
Based on its molecular structure—a moderately polar thiophene ring coupled with a highly polar and reactive acyl chloride group—this compound is expected to exhibit good solubility in a range of aprotic organic solvents. The principle of "like dissolves like" suggests that its polarity is compatible with many common laboratory solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | Highly Soluble | Similar polarity and lack of reactive protons make these ideal solvents for reactions and dissolution. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Aprotic ethers are good solvents for many organic compounds and are commonly used in reactions with acyl chlorides. |
| Aromatic | Toluene, Benzene | Soluble | The aromatic thiophene ring should interact favorably with aromatic solvents. |
| Esters | Ethyl Acetate | Soluble | A common aprotic, moderately polar solvent suitable for many reactions. |
| Nitriles | Acetonitrile (MeCN) | Soluble | A polar aprotic solvent that should readily dissolve the compound. |
| Amides | N,N-Dimethylformamide (DMF) | Soluble, with caution | While likely a good solvent, DMF can catalyze the decomposition of some acyl chlorides. Its use should be evaluated on a case-by-case basis. |
| Hydrocarbons | Hexanes, Heptane | Sparingly Soluble to Insoluble | The polarity of the acyl chloride group will likely limit solubility in non-polar aliphatic hydrocarbons. |
| Protic Solvents | Water, Alcohols (e.g., Ethanol, Methanol) | Reactive (Insoluble) | Crucially, this compound will react vigorously and exothermically with protic solvents, leading to hydrolysis to the corresponding carboxylic acid. These are not suitable solvents. [6] |
Experimental Determination of Solubility: A Practical Workflow
Given the absence of published quantitative data, experimental determination is essential for researchers requiring precise solubility values. The following section provides a detailed, self-validating protocol.
Safety First: Handling this compound
This compound is a corrosive and moisture-sensitive compound.[2][4] It causes severe skin burns and eye damage.[4] Contact with water liberates toxic gas (hydrogen chloride).[4] Therefore, all handling must be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An inert atmosphere (e.g., nitrogen or argon) is recommended for all transfers and reactions to prevent hydrolysis.
Qualitative Solubility Assessment
This initial step provides a rapid assessment of suitable solvents.
Caption: Workflow for qualitative solubility assessment.
Quantitative Solubility Determination by Gravimetric Method
This method provides a precise measure of solubility at a given temperature.
Caption: Protocol for quantitative solubility determination.
Calculation:
Solubility ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of supernatant withdrawn (mL)] * 100
Causality in Experimental Choices and Self-Validating Systems
-
Choice of Aprotic Solvents: The high reactivity of the acyl chloride functional group necessitates the use of aprotic solvents to prevent degradation of the compound.[6] The experimental design is therefore focused on this class of solvents.
-
Inert Atmosphere: The use of an inert atmosphere is a self-validating step. By preventing hydrolysis, it ensures that the measured solubility is that of the acyl chloride and not its carboxylic acid derivative.
-
Equilibration Time: Allowing sufficient time for equilibration (24-48 hours) is critical for obtaining a true measure of thermodynamic solubility. A shorter time might only yield kinetic solubility, which can be misleading. To validate, samples can be taken at different time points (e.g., 12, 24, and 48 hours) to ensure the concentration has reached a plateau.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is crucial for reproducibility and accuracy.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. This compound | 61341-26-2 [chemicalbook.com]
- 4. This compound, 98%, Thermo Scientific 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 61341-26-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
discovery and history of substituted thiophenes
An In-depth Technical Guide to the Discovery and History of Substituted Thiophenes
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for substituted thiophenes. It details key experimental protocols, presents quantitative data for comparative analysis, and illustrates significant synthetic and biological pathways. Thiophene, a sulfur-containing aromatic heterocycle, has become a cornerstone in medicinal chemistry and materials science due to its unique electronic properties and its role as a bioisostere of benzene. From its serendipitous discovery as a contaminant in coal tar to its current status as a privileged scaffold in FDA-approved pharmaceuticals, the journey of thiophene is one of chemical ingenuity. This guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the research and development of novel therapeutics and functional materials based on the versatile thiophene scaffold.
Introduction: The Thiophene Scaffold
Thiophene is a five-membered aromatic heterocycle with the formula C₄H₄S. Its aromaticity, which is similar to that of benzene, coupled with the electronic influence of the sulfur heteroatom, imparts a unique reactivity profile. In the realm of drug discovery, the thiophene ring is recognized as a "privileged pharmacophore," a molecular framework that is able to bind to multiple biological targets.[1] It is often employed as a bioisostere for a phenyl ring, where the substitution can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including absorption, metabolism, and receptor binding affinity.[2][3] Beyond medicine, substituted thiophenes are critical in materials science, most notably in the form of 3,4-ethylenedioxythiophene (EDOT), the monomer precursor to the highly successful conducting polymer PEDOT.[4]
The Serendipitous Discovery of Thiophene
The history of thiophene begins with a classic anecdote of organic chemistry. In 1882, Viktor Meyer, while demonstrating a lecture experiment, discovered thiophene as a contaminant in benzene derived from coal tar.[1][5] He observed that the well-known "indophenin test"—the formation of a blue dye when mixing isatin and sulfuric acid with benzene—failed when he used pure, synthetically prepared benzene.[1] This led him to correctly deduce that an impurity in the coal-tar benzene was responsible for the colorful reaction. Meyer successfully isolated this sulfur-containing compound and named it "thiophene," from the Greek words theion (sulfur) and phaino (to appear or shine), referencing its discovery.[1][6] This serendipitous event unveiled a new class of heterocyclic compounds that would become immensely valuable in both academic research and industrial applications.[6][7]
Foundational Synthetic Methodologies: Forging the Thiophene Ring
The construction of the thiophene ring from acyclic precursors has been a primary focus since its discovery. These classical "name reactions" remain pillars of heterocyclic chemistry, each providing access to specific substitution patterns based on the choice of starting materials. The causality behind selecting a particular method lies in the desired functionality of the final product.
The Paal-Knorr Thiophene Synthesis (1884)
One of the most direct and enduring methods, the Paal-Knorr synthesis, involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent.[8][9] The choice of this method is dictated by the availability of the diketone precursor, making it ideal for preparing 2,5-dialkyl or 2,5-diarylthiophenes.[4] Traditionally, phosphorus pentasulfide (P₄S₁₀) was the reagent of choice, though modern variations often employ the milder Lawesson's reagent.[8][10] The reaction proceeds through the sulfurization of the dicarbonyl, followed by cyclization and dehydration to yield the aromatic thiophene ring.[11][12]
The Gewald Aminothiophene Synthesis (1966)
Developed by Karl Gewald, this multicomponent reaction is arguably the most important route to highly functionalized 2-aminothiophenes.[13][14] The reaction condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine or triethylamine.[13][15] The significance of this method lies in its operational simplicity and the value of its products; 2-aminothiophenes are versatile intermediates for the synthesis of dyes, agrochemicals, and pharmaceuticals.[14][16] The mechanism is initiated by a Knoevenagel-Cope condensation, followed by the addition of sulfur and subsequent cyclization.[14][16]
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis offers a strategic route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[17] This method is based on the base-catalyzed condensation of thioglycolic acid esters with α,β-acetylenic esters.[6][17] The reaction proceeds via a conjugate addition of the thiolate to the alkyne, followed by a second addition and cyclization.[17] Its utility is demonstrated in the synthesis of complex molecules, including kinase inhibitors and other pharmacologically active agents.[17][18]
The Hinsberg Thiophene Synthesis
The Hinsberg synthesis constructs the thiophene ring by reacting a 1,2-dicarbonyl compound (an α-diketone) with a dialkyl thiodiacetate in the presence of a strong base.[6][10] The reaction mechanism is a type of Stobbe condensation, involving two consecutive aldol-type condensations to form the thiophene-2,5-dicarboxylate product.[6][19][20] This method is particularly useful for synthesizing 3,4-disubstituted thiophenes, a substitution pattern that can be more challenging to achieve through other classical routes.
Caption: Foundational pathways for constructing the thiophene ring.
Evolution of Synthesis: Modern Approaches to Precision and Efficiency
While classical methods are robust, the demand for more complex and precisely substituted thiophenes has driven the development of modern synthetic techniques. These approaches offer greater control, milder reaction conditions, and improved atom economy.
Transition Metal Catalysis
The advent of transition-metal catalysis has revolutionized thiophene synthesis.[21] Palladium- and copper-catalyzed cross-coupling and cyclization reactions allow for the construction of the thiophene ring from functionalized alkynes or dienes with high regioselectivity.[21][22] These methods are particularly powerful for creating thiophenes with intricate substitution patterns that are difficult to access via classical condensation chemistry.[23]
Direct C-H Functionalization
A paradigm shift in synthetic strategy has been the move towards direct C-H functionalization. Instead of relying on pre-functionalized starting materials, these methods activate the C-H bonds of a pre-formed thiophene ring for direct coupling with other molecules.[24] This approach is highly atom-economical and significantly shortens synthetic routes, providing a powerful tool for late-stage modification in drug discovery programs.[22]
Comparative Analysis of Core Synthetic Protocols
The choice of a synthetic route is a critical decision based on the desired substitution pattern, the availability of precursors, and the required reaction conditions. The following table summarizes the core features of the foundational methods.
| Reaction Name | Key Precursors | Resulting Substitution Pattern | Key Reagents | Advantages | Limitations & Causality of Choice |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Typically 2,5-disubstituted | P₄S₁₀, Lawesson's reagent[8] | High yields, direct route from readily available diketones. | Limited by precursor availability; harsh conditions can be required. Chosen for simple alkyl/aryl substitutions. |
| Gewald Synthesis | Ketone/aldehyde, α-cyanoester, elemental sulfur | Polysubstituted 2-aminothiophenes[13] | Base (e.g., morpholine, triethylamine) | Multicomponent, high atom economy, produces valuable 2-amino functional group for further derivatization.[15] | Mechanism can be complex; side reactions possible. Chosen when a 2-amino handle is desired. |
| Fiesselmann Synthesis | α,β-Acetylenic esters, thioglycolic acid esters | 3-Hydroxy-2-carboxy thiophenes[17] | Base (e.g., sodium ethoxide) | Provides access to less common 3-hydroxy substitution pattern.[6] | Requires specialized acetylenic precursors. Chosen for building specific oxygenated thiophene cores. |
| Hinsberg Synthesis | 1,2-Dicarbonyl compounds, thiodiacetate esters | 3,4-Disubstituted-2,5-dicarboxylates[6] | Strong base (e.g., sodium ethoxide) | Effective for creating 3,4-disubstituted thiophenes.[19] | Requires α-diketones which may not be readily available. Chosen for accessing the 3,4-substitution pattern. |
Key Experimental Protocols
To ensure trustworthiness and provide actionable insights, the following sections detail standardized, self-validating protocols for two of the most widely employed thiophene syntheses.
Protocol: Gewald Aminothiophene Synthesis
This protocol describes a typical procedure for the synthesis of a polysubstituted 2-aminothiophene.
Objective: To synthesize Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Materials:
-
Cyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.5 eq)
-
Ethanol (Solvent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol, cyclohexanone, and ethyl cyanoacetate.
-
Addition of Reagents: Add elemental sulfur to the mixture, followed by the dropwise addition of morpholine. The causality for the base is to catalyze the initial Knoevenagel-Cope condensation between the ketone and the active methylene compound.[14]
-
Reaction Execution: Heat the mixture to reflux (approximately 50-60 °C) with vigorous stirring. The reaction is typically exothermic and should be monitored.[14] Maintain reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from ethanol or another suitable solvent to yield the final product as a crystalline solid.
Protocol: Paal-Knorr Thiophene Synthesis
This protocol outlines the synthesis of 2,5-dimethylthiophene.
Objective: To synthesize 2,5-Dimethylthiophene from acetonylacetone.
Materials:
-
Acetonylacetone (2,5-hexanedione) (1.0 eq)
-
Phosphorus pentasulfide (P₄S₁₀) (0.4 eq)
-
Toluene or Xylene (Solvent)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer. Add the solvent and acetonylacetone. Caution: P₄S₁₀ is moisture-sensitive and the reaction may produce toxic H₂S gas.[8]
-
Addition of Reagents: Add phosphorus pentasulfide to the solution in portions. The addition is often exothermic. The role of P₄S₁₀ is to act as both a sulfurizing and a dehydrating agent.[8][10]
-
Reaction Execution: Heat the mixture to reflux (110-140 °C depending on the solvent) and maintain for 1-2 hours. The reaction mixture will typically darken.
-
Work-up: Cool the reaction mixture to room temperature. Carefully decant the solvent layer away from the solid phosphorus residues. Quench the residues cautiously with water or a bicarbonate solution in the fume hood.
-
Isolation and Purification: Wash the organic layer with water and a saturated sodium bicarbonate solution to remove acidic byproducts. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude 2,5-dimethylthiophene can be purified by fractional distillation.
The Role of Substituted Thiophenes in Drug Discovery
The structural and electronic similarity of thiophene to benzene allows it to serve as a highly effective bioisostere, making it a "privileged scaffold" in medicinal chemistry.[1][25] Replacing a phenyl ring with a thiophene ring can alter a drug candidate's metabolic profile, solubility, and target affinity, providing a powerful strategy for lead optimization.[2]
Caption: Workflow for optimizing a thiophene-based drug candidate.
At least 26 drugs approved by the US FDA incorporate a thiophene nucleus, highlighting its therapeutic importance.[1]
| Drug Name | Therapeutic Class | Significance of Thiophene Moiety |
| Clopidogrel | Antiplatelet | The thiophene ring is essential for metabolic activation to the active drug form. |
| Olanzapine | Antipsychotic | The thienobenzodiazepine core is critical for its binding affinity to dopamine and serotonin receptors.[1] |
| Raltitrexed | Anticancer | A folate analog where the thiophene ring mimics the phenyl ring of the natural substrate.[1] |
| Suprofen | Anti-inflammatory (NSAID) | The thenoyl group is a key part of the pharmacophore for COX enzyme inhibition.[1] |
| Cefoxitin | Antibiotic | A second-generation cephalosporin with a thiophene-containing side chain that enhances its antibacterial spectrum.[1] |
Conclusion and Future Outlook
From its unexpected discovery in coal tar to its central role in modern medicine and materials science, the story of substituted thiophenes is a testament to the power of chemical synthesis.[4][25] The foundational methods developed by pioneers like Paal, Knorr, Gewald, and others provided the initial toolkit for exploring this versatile heterocycle. Today, modern catalytic and C-H functionalization techniques have expanded this toolkit, enabling the creation of increasingly complex and tailored molecules. The future of thiophene chemistry will likely focus on developing even more efficient and sustainable synthetic methods, furthering the application of green chemistry principles, and exploring new biological and material applications for this indispensable scaffold.[1][26]
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]
- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 11. Paal–Knorr synthesis of thiophene [quimicaorganica.org]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thiophene synthesis [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Note & Protocols: Strategic Amide Synthesis Using 3-Methylthiophene-2-carbonyl chloride
Abstract
Thiophene carboxamides are privileged scaffolds in modern medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1][2] 3-Methylthiophene-2-carbonyl chloride is a key heterocyclic building block that provides a direct and efficient route to a diverse range of N-substituted 3-methylthiophene-2-carboxamides. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It details the underlying reaction mechanism, provides two robust and field-proven protocols for amide synthesis, outlines critical safety and handling procedures, and offers practical guidance on reaction work-up, purification, and troubleshooting.
Reagent Profile and Reactivity
This compound is a highly reactive acyl chloride. The electron-rich thiophene ring and the presence of the chloride atom, an excellent leaving group, render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3][4] This inherent reactivity makes it an excellent reagent for forming amide bonds with primary and secondary amines, a reaction that typically proceeds rapidly under mild conditions.[5][6]
However, this high reactivity also necessitates careful handling. The compound is sensitive to moisture and will readily hydrolyze upon contact with water or even atmospheric humidity to form the corresponding carboxylic acid and corrosive hydrochloric acid gas.[7][8] Therefore, all reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 61341-26-2 | [9][10] |
| Molecular Formula | C₆H₅ClOS | [10][11] |
| Molecular Weight | 160.62 g/mol | [10][11] |
| Density | ~1.314 g/mL at 25 °C | [9][11] |
| Refractive Index (n²⁰/D) | ~1.586 | [9][11] |
Safety and Handling Precautions
Acyl chlorides are hazardous reagents that must be handled with appropriate engineering controls and personal protective equipment (PPE).[4][7]
-
Corrosivity: The compound is corrosive and can cause severe skin burns and serious eye damage.[12] Always handle in a certified chemical fume hood.
-
Lachrymator: Low molecular weight acyl chlorides are often lachrymators (tear-inducing agents).[4]
-
Reactivity with Water: Reacts with moisture to release toxic and corrosive hydrogen chloride gas.[12][13] Ensure all glassware is oven- or flame-dried before use and reactions are run under an inert atmosphere.
-
PPE: Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[13][14]
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as water, alcohols, and bases, under an inert atmosphere.[13]
Core Mechanism: Nucleophilic Acyl Substitution
The formation of an amide from this compound and a primary or secondary amine is a classic example of a nucleophilic acyl substitution reaction.[15][16] The reaction proceeds through a well-established addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the acyl chloride.[17][18]
-
Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.[3][19]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen reforms the carbon-oxygen double bond, and simultaneously, the chloride ion—an excellent leaving group—is expelled.[17][20]
-
Deprotonation: The resulting protonated amide is a strong acid. A base present in the reaction mixture (either a scavenger base like triethylamine or a second equivalent of the starting amine) removes the proton from the nitrogen to yield the final, neutral amide product and a salt byproduct (e.g., triethylammonium chloride).[17][21]
Tertiary amines cannot form stable amides via this pathway as they lack the necessary proton on the nitrogen atom for the final deprotonation step.[22][23]
Experimental Protocols
Two primary methods are presented below. Protocol A is a general-purpose method for a wide range of substrates under controlled, anhydrous conditions. Protocol B, the Schotten-Baumann reaction, is a robust method suitable for less sensitive, water-soluble amines.
Protocol A: Anhydrous Acylation with a Tertiary Amine Base
This is the preferred method for most applications, especially with valuable or sensitive amines, as it offers high yields and clean conversions by preventing hydrolysis of the acyl chloride.[6][24]
Principle: The reaction is performed in an anhydrous aprotic solvent. A non-nucleophilic tertiary amine (e.g., triethylamine, Et₃N, or diisopropylethylamine, DIEA) is used as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[15][21]
Table 2: Reagents for Protocol A (Model Reaction)
| Reagent | M.W. ( g/mol ) | Equiv. | Moles (mmol) | Amount |
| Primary/Secondary Amine | - | 1.0 | 10.0 | - |
| This compound | 160.62 | 1.1 | 11.0 | 1.77 g |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 15.0 | 2.09 mL |
| Dichloromethane (DCM), anhydrous | - | - | - | 50 mL |
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the primary or secondary amine (1.0 equiv., 10.0 mmol).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM, 50 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the highly reactive acyl chloride.[25]
-
Base Addition: Add triethylamine (1.5 equiv., 15.0 mmol) to the stirred solution.
-
Acyl Chloride Addition: Prepare a solution of this compound (1.1 equiv., 11.0 mmol) in a small amount of anhydrous DCM (~5 mL). Add this solution dropwise to the reaction mixture over 10-15 minutes using a dropping funnel. Maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
Work-up: Proceed to the general work-up and purification procedure described in Section 5.
Protocol B: Schotten-Baumann Conditions (Biphasic)
This classic method is highly effective for simple amines and is easily scalable. It is particularly useful when the amine starting material is provided as a hydrochloride salt.[15][19]
Principle: The reaction occurs in a two-phase system, typically an organic solvent (e.g., DCM) and an aqueous base (e.g., NaOH or K₂CO₃).[16] The acyl chloride remains in the organic phase while the amine partitions between the two. The aqueous base neutralizes the HCl byproduct, preventing the protonation of the amine and keeping it active as a nucleophile.[19] Vigorous stirring is essential to maximize the interfacial area for the reaction.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 equiv., 10.0 mmol).
-
Dissolution: Dissolve the amine in DCM (50 mL) and add a 2 M aqueous solution of sodium hydroxide (NaOH, 2.0 equiv., 20.0 mmol in 10 mL water).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice-water bath with vigorous stirring.
-
Acyl Chloride Addition: Add this compound (1.1 equiv., 11.0 mmol) dropwise to the vigorously stirred mixture. A white precipitate (the amide product) may begin to form.
-
Reaction: Continue to stir vigorously at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Proceed to the general work-up and purification procedure. The initial step will be separating the organic and aqueous layers in a separatory funnel.
General Work-up and Purification
-
Quench & Separate: Transfer the reaction mixture to a separatory funnel. Dilute with DCM and wash sequentially with:
-
1 M HCl (to remove excess amine and base).
-
Saturated NaHCO₃ solution (to neutralize any remaining acid and hydrolyze excess acyl chloride).
-
Brine (to remove bulk water).
-
-
Dry & Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude amide can be purified by one of two primary methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for achieving high purity.
-
Column Chromatography: For oils or solids with closely-related impurities, purification by flash column chromatography on silica gel is standard.[26][27] A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Scientist's Note: Thiophene-containing compounds can sometimes be sensitive to acidic silica gel. If product degradation is observed on the column, consider deactivating the silica by pre-treating it with a solvent system containing 1-2% triethylamine, or use an alternative stationary phase like neutral alumina.[26]
-
Overall Experimental Workflow
The following diagram illustrates the complete process from initial setup to the final, characterized product.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive amine (protonated).2. Wet reagents/solvents causing hydrolysis of acyl chloride.3. Insufficient base. | 1. Ensure amine is free base or add sufficient base to neutralize HCl salt.2. Use anhydrous solvents and reagents; run under inert gas.3. Increase equivalents of base to 1.5-2.0. |
| Starting Amine Remains | 1. Insufficient acyl chloride.2. Acyl chloride degraded before use. | 1. Use a slight excess of acyl chloride (1.1-1.2 equiv.).2. Use fresh or properly stored acyl chloride. |
| Formation of Carboxylic Acid | Hydrolysis of the acyl chloride by trace water. | Rigorously dry all glassware, solvents, and reagents. Maintain a positive pressure of inert gas. |
| Multiple Products | 1. Over-acylation (if amine has other nucleophilic sites).2. Side reactions due to high temperature. | 1. Use protecting groups for other sensitive functionalities.2. Maintain low temperature during acyl chloride addition and control the exotherm. |
References
- 1. mdpi.com [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. fiveable.me [fiveable.me]
- 9. This compound | 61341-26-2 [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. 61341-26-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. This compound, 98%, Thermo Scientific 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 15. jk-sci.com [jk-sci.com]
- 16. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Khan Academy [khanacademy.org]
- 19. grokipedia.com [grokipedia.com]
- 20. m.youtube.com [m.youtube.com]
- 21. acylation of amines [entrancechemistry.blogspot.com]
- 22. Tertiary amines do not undergo acylation. Explain. [allen.in]
- 23. youtube.com [youtube.com]
- 24. Amide Synthesis [fishersci.it]
- 25. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Schotten-Baumann Reaction: Synthesis of N-Substituted Amides using 3-Methylthiophene-2-carbonyl Chloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Schotten-Baumann reaction is a cornerstone of organic synthesis, providing a robust and efficient method for the formation of amides and esters.[1] This application note presents a detailed protocol for the synthesis of N-substituted amides via the reaction of 3-Methylthiophene-2-carbonyl chloride with primary or secondary amines under classic Schotten-Baumann conditions. The thiophene moiety is a critical structural motif in numerous pharmaceuticals, making this protocol particularly relevant for drug development professionals. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the rationale behind key experimental choices to ensure reproducibility and high yield.
Introduction: The Enduring Utility of the Schotten-Baumann Reaction
First described in the 1880s by German chemists Carl Schotten and Eugen Baumann, this reaction facilitates the acylation of nucleophiles like amines or alcohols with acyl halides or anhydrides.[2][3] Its continued prevalence in both academic and industrial laboratories is a testament to its reliability. The reaction is typically performed under "Schotten-Baumann conditions," which refers to a biphasic solvent system composed of an organic solvent and an aqueous solution containing a base.[3][4][5]
The role of the base, commonly sodium hydroxide (NaOH), is twofold and critical for the reaction's success.[6] Firstly, it neutralizes the hydrochloric acid (HCl) generated as a byproduct of the acylation.[7] This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.[7][8] Secondly, by consuming the acidic byproduct, the base drives the reaction equilibrium toward the formation of the amide product.[6][7] The biphasic environment ingeniously sequesters the reactants (acyl chloride and amine) in the organic phase, while the base remains in the aqueous phase, minimizing the unwanted hydrolysis of the highly reactive acyl chloride.[5][9]
This protocol focuses on this compound, a heterocyclic acyl chloride. The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to a wide array of therapeutic agents. Therefore, mastering the synthesis of amides from this precursor is a valuable skill for researchers in drug discovery and development.
Reagent Overview and Safety Considerations
A thorough understanding of the reagents is paramount for a successful and safe experiment.
Table 1: Reagent Specifications
| Reagent | Formula | MW ( g/mol ) | CAS No. | Properties & Role |
| This compound | C₆H₅ClOS | 160.62 | 61341-26-2 | Electrophile: Highly reactive acylating agent.[10] Density: ~1.314 g/mL.[11] |
| Primary/Secondary Amine | R-NH₂ / R₂-NH | Variable | Variable | Nucleophile: Attacks the electrophilic carbonyl carbon. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Base: Neutralizes HCl byproduct.[6] Typically used as a 10% aqueous solution. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Organic Solvent: Dissolves the electrophile and nucleophile.[4] |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Work-up: Used as a dilute solution (e.g., 1M) to remove excess amine.[4] |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Work-up: Used as a saturated solution to neutralize excess acid and quench the reaction.[4] |
| Brine (sat. NaCl) | NaCl | 58.44 | 7647-14-5 | Work-up: Washes the organic layer to remove residual water.[4] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying Agent: Removes trace water from the organic phase.[4] |
⚠️ Safety Precautions:
-
This compound is a corrosive acid halide. It reacts with moisture and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations should be conducted within a well-ventilated fume hood.
-
Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) are corrosive. Handle with care to avoid skin and eye contact.
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a generic primary amine (1.0 equivalent). Molar equivalents should be adjusted based on the specific amine used.
Materials and Equipment
-
Round-bottom flask (100 mL)
-
Separatory funnel (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Procedure
-
Preparation of Reagents:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the amine (e.g., 10 mmol, 1.0 eq.) in 25 mL of dichloromethane (DCM).
-
In a separate beaker, prepare 25 mL of a 10% aqueous sodium hydroxide solution (~2.5 g NaOH in 22.5 mL water). This represents a significant excess of base.
-
-
Reaction Setup:
-
Place the flask containing the amine solution in an ice bath on a magnetic stirrer and begin vigorous stirring.
-
Add the entire 25 mL of the 10% NaOH solution to the amine solution. The mixture will be biphasic.
-
-
Addition of the Acyl Chloride:
-
Dissolve this compound (10 mmol, 1.0 eq., ~1.61 g) in 10 mL of DCM.
-
Transfer this solution to a dropping funnel.
-
Add the acyl chloride solution dropwise to the vigorously stirred, cooled biphasic mixture over 20-30 minutes. Maintaining a low temperature (0-5 °C) is crucial to control the exothermic reaction.[4]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring vigorously for 2-4 hours.[4]
-
Monitor the reaction's progress by TLC, checking for the consumption of the starting amine. A typical eluent system is ethyl acetate/hexanes.
-
-
Work-up and Isolation:
-
Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.
-
Separate the organic (bottom, DCM) layer from the aqueous layer.
-
Wash the organic layer sequentially with:
-
Dry the isolated organic layer over anhydrous Na₂SO₄.[4]
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude amide product.
-
-
Purification:
Workflow Diagram
References
- 1. jk-sci.com [jk-sci.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. testbook.com [testbook.com]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. byjus.com [byjus.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. scbt.com [scbt.com]
- 11. This compound | 61341-26-2 [chemicalbook.com]
- 12. This compound - High purity | EN [georganics.sk]
- 13. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 14. chemistnotes.com [chemistnotes.com]
Application Notes and Protocols for the Synthesis of N-Aryl Amides from 3-Methylthiophene-2-carbonyl chloride
Abstract
This comprehensive guide details the synthesis of N-aryl amides using 3-Methylthiophene-2-carbonyl chloride as the acylating agent. N-aryl amides are a significant class of organic compounds with wide-ranging applications in medicinal chemistry, materials science, and agrochemicals. The 3-methylthiophene moiety, in particular, is a valuable pharmacophore. This document provides a robust theoretical framework, practical experimental protocols, and critical troubleshooting advice for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in the principles of the Schotten-Baumann reaction, a reliable and versatile method for amide bond formation.
Introduction: The Significance of N-Aryl Thiophene Amides
N-aryl amides are prevalent structural motifs in a vast array of biologically active molecules and functional materials.[1][2] The amide bond is a cornerstone of peptide and protein chemistry, and its synthesis remains a focal point of organic chemistry. The incorporation of a thiophene ring, a sulfur-containing heterocycle, often imparts unique physicochemical properties and biological activities to a molecule. Specifically, the 3-methylthiophene-2-carboxamide scaffold is a key component in several promising pharmaceutical candidates and functional organic materials.
The synthesis of these target molecules is most commonly achieved through the acylation of anilines with a suitable acyl chloride. This compound serves as a readily accessible and reactive precursor for introducing the desired 3-methylthiophene-2-carbonyl moiety. This application note will primarily focus on the Schotten-Baumann reaction, a classic and highly effective method for this transformation.[3][4][5]
Reaction Mechanism and Key Considerations
The synthesis of N-aryl amides from this compound and anilines proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions.[4][6]
The core mechanism involves:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline (the nucleophile) attacks the electrophilic carbonyl carbon of this compound.[5][6] This forms a tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of a chloride ion as the leaving group.
-
Deprotonation: A base, typically an aqueous solution of sodium hydroxide or an organic base like triethylamine or pyridine, neutralizes the hydrochloric acid (HCl) generated in the reaction.[3][4][7] This deprotonation step is crucial as it drives the reaction to completion.[4][8]
Figure 1: Simplified workflow of the Schotten-Baumann reaction for the synthesis of N-aryl amides.
Key Experimental Considerations:
-
Choice of Base: An inorganic base like sodium hydroxide in a biphasic system (e.g., dichloromethane/water) is a classic Schotten-Baumann condition.[4][5][8] Alternatively, an organic base such as triethylamine or pyridine in an anhydrous aprotic solvent can be employed.[3][6][7] The choice of base can influence the reaction rate and selectivity, especially with sensitive substrates.
-
Solvent System: For biphasic conditions, a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether is ideal.[4][8] For single-phase reactions with organic bases, anhydrous DCM, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are common choices.[7]
-
Temperature Control: The reaction is often initiated at a low temperature (0-5 °C) to control the initial exothermic reaction, especially during the addition of the acyl chloride.[6][8] The reaction is then typically allowed to warm to room temperature.
-
Moisture Sensitivity: this compound is moisture-sensitive and will hydrolyze to the corresponding carboxylic acid. Therefore, the use of anhydrous solvents and a dry reaction setup is recommended, particularly when using organic bases.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-3-methylthiophene-2-carboxamides
This protocol provides a general method adaptable for the synthesis of various N-aryl-3-methylthiophene-2-carboxamides.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition (for organic base): If using an organic base, add triethylamine (1.2 eq.) to the aniline solution.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-30 minutes.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6][8]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data Summary:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Example Amount (for 10 mmol scale) |
| Substituted Aniline | 1.0 | Varies | 10 mmol |
| This compound | 1.05 | 160.62 | 1.69 g (10.5 mmol) |
| Triethylamine (if used) | 1.2 | 101.19 | 1.67 mL (12 mmol) |
| Dichloromethane (DCM) | - | - | 50-100 mL |
Visualization of the Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis of N-aryl-3-methylthiophene-2-carboxamides.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive this compound (hydrolyzed).- Insufficient base.- Poor quality aniline. | - Use fresh or newly opened acyl chloride.- Ensure at least stoichiometric amount of base is used.- Purify the aniline by distillation or use a fresh bottle. |
| Formation of Side Products | - Reaction temperature too high.- Presence of water leading to hydrolysis of the acyl chloride. | - Maintain low temperature during the addition of the acyl chloride.- Use anhydrous solvents and a dry reaction setup. |
| Difficult Purification | - Incomplete reaction.- Presence of unreacted starting materials. | - Monitor the reaction by TLC to ensure completion.- Optimize the washing steps during workup to remove impurities. |
References
-
A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. Benchchem. Available at:
-
Schotten-Baumann Reaction. J&K Scientific LLC. Published March 23, 2021. Available at:
-
Schotten–Baumann reaction. Grokipedia. Available at:
-
Chemistry Schotten Baumann Reaction. SATHEE. Available at:
-
Amide Synthesis. Fisher Scientific. Available at:
-
Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. Published April 23, 2021. Available at:
-
3-Methylthiophene-2-carboxamide | C6H7NOS | CID 588128. PubChem. Available at:
-
Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds. National Institutes of Health. Available at:
-
(PDF) Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. ResearchGate. Published April 23, 2021. Available at:
-
Application Notes and Protocols for the Acylation of Anilines with 1-Naphthoyl Chloride. Benchchem. Available at:
Sources
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The Versatility of 3-Methylthiophene-2-carbonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, recognized for its significant presence in a multitude of FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a valuable component in the design of novel therapeutic agents.[1] 3-Methylthiophene-2-carbonyl chloride, a readily accessible and highly reactive derivative, serves as a crucial building block for the introduction of the 3-methyl-2-thenoyl moiety into diverse molecular architectures. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights into the rationale behind its use in drug design.
The strategic placement of the methyl group at the 3-position of the thiophene ring influences the molecule's reactivity and provides a vector for exploring structure-activity relationships (SAR). The carbonyl chloride at the 2-position offers a reactive handle for a variety of chemical transformations, most notably the formation of amides, which are prevalent in many biologically active compounds.
Core Application: Synthesis of 3-Methylthiophene-2-carboxamides as Bioactive Scaffolds
The primary and most fundamental application of this compound in medicinal chemistry is its facile reaction with primary and secondary amines to form 3-methylthiophene-2-carboxamides. This transformation is a cornerstone for generating libraries of compounds for screening against various biological targets.
Medicinal Chemistry Rationale
The 3-methylthiophene-2-carboxamide core is a versatile pharmacophore that can engage in various non-covalent interactions with biological targets. The thiophene ring can participate in π-π stacking and hydrophobic interactions, while the amide linkage provides hydrogen bond donor and acceptor capabilities. The methyl group can probe hydrophobic pockets within a binding site, and the substituent on the amide nitrogen can be extensively varied to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-3-methylthiophene-2-carboxamides
This protocol outlines a general and robust method for the acylation of anilines with this compound.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-methoxyaniline, etc.)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-aryl-3-methylthiophene-2-carboxamide.
Application I: Building Blocks for Potent Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of numerous diseases, particularly cancer. The 3-methylthiophene-2-carboxamide scaffold has emerged as a key component in the design of potent and selective kinase inhibitors.
Medicinal Chemistry Rationale: Targeting the Kinase Hinge Region
Many kinase inhibitors function by competing with ATP for binding to the enzyme's active site. The amide N-H of the 3-methylthiophene-2-carboxamide moiety can form a crucial hydrogen bond with the "hinge" region of the kinase, a key interaction for potent inhibition. The thiophene ring can occupy the hydrophobic pocket adjacent to the hinge, and modifications to the aryl group of the carboxamide allow for the exploration of the solvent-exposed region, enabling the optimization of selectivity and potency.
Workflow for the Synthesis of Thieno[2,3-d]pyrimidine-based Kinase Inhibitors
A common strategy for developing kinase inhibitors involves the elaboration of the 3-methylthiophene-2-carboxamide core into a thieno[2,3-d]pyrimidine scaffold, a known "hinge-binding" motif.
Caption: Synthetic workflow for thieno[2,3-d]pyrimidine kinase inhibitors.
Quantitative Data: Thiophene-based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative thiophene-based kinase inhibitors. While not all are direct derivatives of this compound, they highlight the potential of this scaffold.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Thiophene-3-carboxamide derivative | VEGFR-2 | 191.1 | [2] |
| Trisubstituted thiophene-3-carboxamide selenide | EGFR | 94.44 | [3] |
| Carboxamide-substituted thiophene | JAK2 | Potent inhibition reported | [4] |
Application II: Development of Novel Anti-inflammatory Agents
Chronic inflammation is a key component of many diseases. The 3-methylthiophene scaffold has been incorporated into molecules designed to modulate inflammatory pathways.[5][6]
Medicinal Chemistry Rationale: Targeting Inflammatory Enzymes
Thiophene-containing compounds have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[5] The 3-methyl-2-thenoyl moiety can be tailored to fit into the active sites of these enzymes, and the diverse substituents that can be introduced via the amide linkage allow for the fine-tuning of inhibitory activity and selectivity.
Experimental Protocol: Synthesis of a 3-Methylthiophene-based Anti-inflammatory Agent
This protocol is adapted from the synthesis of related anti-inflammatory thiophene derivatives.
Materials:
-
N-(Aryl)-3-methylthiophene-2-carboxamide
-
Appropriate reagents for further modification (e.g., for cyclization or functional group interconversion)
-
Solvents and purification materials as previously described.
Procedure:
-
Starting Material Synthesis: Prepare the requisite N-(Aryl)-3-methylthiophene-2-carboxamide as described in the general protocol.
-
Further Derivatization: Based on the desired target molecule, perform subsequent chemical transformations. For example, to introduce a Schiff base, the carboxamide could be further functionalized with a reactive aldehyde or ketone.
-
Purification and Characterization: Purify the final compound using column chromatography or recrystallization. Characterize the structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Quantitative Data: Anti-inflammatory and Antioxidant Activity of 3-Methylthiophene-2-carboxamide Derivatives
A study on 3-methylthiophene-2-carboxamide derivatives demonstrated their potential as both antioxidant and antibacterial agents.[7]
| Compound | Antioxidant Activity (% Inhibition) | Antibacterial Activity (Zone of Inhibition, mm) |
| 3-Methylthiophene-2-carboxamide derivatives (general) | 12.0 - 22.9 | Varied, with some showing no activity to moderate activity. |
| Reference (Ascorbic Acid) | 88.44 | N/A |
Data extracted from a study on related thiophene-2-carboxamide derivatives, highlighting the potential of the core scaffold.[7]
Application III: Scaffolds for Antimicrobial and Antiviral Agents
The thiophene nucleus is a component of several antimicrobial and antiviral drugs. This compound provides a convenient entry point for the synthesis of novel agents in this therapeutic area.
Medicinal Chemistry Rationale
The 3-methylthiophene-2-carboxamide scaffold can be decorated with various functional groups known to impart antimicrobial or antiviral activity. For instance, the introduction of halogen atoms or specific heterocyclic moieties can enhance the compound's ability to interact with microbial or viral targets.
Experimental Workflow for Screening Antimicrobial Activity
Caption: Workflow for antimicrobial screening of synthesized compounds.
Quantitative Data: Antibacterial Activity of Thiophene-2-carboxamide Derivatives
The following data is from a study on 3-substituted thiophene-2-carboxamide derivatives, demonstrating the antibacterial potential of this class of compounds.[7]
| Bacterial Strain | 3-Hydroxythiophene-2-carboxamide derivatives (Inhibition Zone, mm) | 3-Methylthiophene-2-carboxamide derivatives (Inhibition Zone, mm) | 3-Aminothiophene-2-carboxamide derivatives (Inhibition Zone, mm) |
| Staphylococcus aureus | Good activity | Low to no activity | Excellent activity (up to 20 mm) |
| Bacillus subtilis | Very good activity | Low to no activity | Excellent activity (up to 19 mm) |
| Escherichia coli | Moderate activity | Low to no activity | Good activity |
| Pseudomonas aeruginosa | Very good activity | Low to no activity | Excellent activity (up to 20 mm) |
Conclusion and Future Perspectives
This compound is a versatile and valuable reagent in medicinal chemistry. Its utility extends from a simple yet effective building block for creating diverse chemical libraries to a key starting material for the synthesis of complex heterocyclic systems with potent biological activities. The applications highlighted in this guide, including the development of kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds, underscore the broad therapeutic potential of molecules derived from this scaffold. Future research will undoubtedly continue to uncover new applications for this important synthetic intermediate, further solidifying the role of the thiophene nucleus in modern drug discovery.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Thiophene-Based Heterocyclic Compounds: Advanced Synthetic Strategies and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, leading to their incorporation into numerous FDA-approved drugs.[3][4][5] The structural versatility of the thiophene ring allows for extensive functionalization, enabling the precise tuning of electronic and steric properties to optimize interactions with biological targets or to create advanced organic materials.[1][6] This guide provides an in-depth exploration of key synthetic methodologies for the preparation of thiophene-based compounds, moving from classical ring-formation reactions to modern functionalization techniques. Detailed, field-proven protocols are presented alongside mechanistic insights to empower researchers in drug discovery and chemical synthesis.
Introduction: The Significance of the Thiophene Core
The thiophene nucleus is a cornerstone of modern drug design.[7][8] Its bioisosteric relationship with the benzene ring allows it to often substitute for a phenyl group without loss of biological activity, while introducing unique physicochemical properties.[2] Thiophene-containing drugs such as the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory tiaprofenic acid highlight the therapeutic importance of this heterocycle.[3] Beyond medicine, polythiophenes are integral to the development of conductive polymers and organic electronics.[9]
The successful development of novel thiophene-based agents hinges on robust and flexible synthetic strategies. This document details two primary approaches:
-
De Novo Ring Synthesis: Constructing the thiophene ring from acyclic precursors.
-
Functionalization of a Pre-formed Ring: Modifying a parent thiophene scaffold through advanced cross-coupling and C-H activation reactions.
Each section provides not only the procedural steps but also the underlying chemical principles, empowering the scientist to adapt and troubleshoot these powerful reactions.
Classical Ring Synthesis Methodologies
Building the thiophene core from the ground up remains a fundamental and highly effective strategy, particularly for accessing specific substitution patterns not easily achieved through functionalization.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a venerable and reliable method for preparing substituted thiophenes through the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[5][10] This reaction is prized for its directness, where the substitution pattern of the product is dictated by the starting diketone.
Causality and Mechanistic Insight: The reaction is driven by the conversion of the carbonyl oxygen atoms to sulfur, followed by cyclization and dehydration.[10] Common sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent act as both sulfur donors and potent dehydrating agents to drive the reaction to completion.[11][12] The mechanism is thought to proceed through the formation of a thioketone intermediate, which then undergoes cyclization, although the exact pathway can be complex and is not fully elucidated.[10][11] A key consideration is the potential for furan formation as a byproduct, though this is generally minimized by the choice of a strong sulfurizing agent.[11]
Diagram: Paal-Knorr Thiophene Synthesis Mechanism
Caption: Paal-Knorr reaction pathway.
Quantitative Data: Paal-Knorr Synthesis Examples
| Entry | 1,4-Dicarbonyl Substrate | Sulfurizing Agent | Temperature (°C) | Yield (%) | Reference |
| 1 | Hexane-2,5-dione | P₄S₁₀ | Reflux | >80 | [13] |
| 2 | 1,4-Diphenylbutane-1,4-dione | Lawesson's Reagent | 80 | 95 | [13] |
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene [13][14]
-
Reagent Preparation: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add hexane-2,5-dione (5.71 g, 50 mmol, 1.0 eq) and Lawesson's Reagent (10.11 g, 25 mmol, 0.5 eq) to the flask.
-
Solvent Addition: Add 50 mL of anhydrous toluene to the flask. The concentration should be approximately 1 M with respect to the diketone.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. The reaction is typically complete within 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The product is significantly less polar than the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 2,5-dimethylthiophene.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot, multi-component synthesis that provides access to highly functionalized 2-aminothiophenes.[15][16] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a base.[17][18]
Causality and Mechanistic Insight: The reaction's efficiency stems from its convergent nature. The mechanism is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated intermediate.[16] The base then facilitates the addition of sulfur to the α-carbon. Subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization, yields the final 2-aminothiophene product.[16][19] The choice of base (often a secondary amine like morpholine or piperidine) is critical as it catalyzes both the initial condensation and the subsequent steps. Modern variations using microwave irradiation or ultrasound can dramatically reduce reaction times.[16][18]
Diagram: Gewald Synthesis Workflow
Caption: Key stages of the Gewald reaction.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate [17][19]
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine butan-2-one (1.44 g, 20 mmol, 1.0 eq), ethyl cyanoacetate (2.26 g, 20 mmol, 1.0 eq), and elemental sulfur (0.64 g, 20 mmol, 1.0 eq).
-
Solvent and Catalyst: Add 20 mL of ethanol, followed by morpholine (1.74 g, 20 mmol, 1.0 eq) as the base catalyst.
-
Reaction: Heat the mixture to 50 °C and stir. The reaction typically proceeds to completion within 2-4 hours.
-
Monitoring: Monitor the disappearance of starting materials using TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath. The product often crystallizes or precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-aminothiophene. Further purification can be achieved by recrystallization from ethanol if necessary.
Functionalization of Pre-formed Thiophene Rings
For creating libraries of analogs or introducing complex moieties, functionalizing a readily available thiophene core is often the most efficient strategy. Palladium-catalyzed cross-coupling reactions have revolutionized this approach.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds by reacting a halothiophene (or thiophene triflate) with an organoboron reagent, typically a boronic acid or ester.[20][21]
Causality and Mechanistic Insight: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are: 1) Oxidative Addition of the palladium catalyst to the halothiophene; 2) Transmetalation where the organic group is transferred from boron to palladium; and 3) Reductive Elimination which forms the new C-C bond and regenerates the active Pd(0) catalyst.[20] The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like protodeboronation of the boronic acid.[21]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for Suzuki coupling.
Experimental Protocol: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid [13][22]
-
Inert Atmosphere: To an oven-dried flask, add 2-bromothiophene (163 mg, 1.0 mmol, 1.0 eq), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq), palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%), and a phosphine ligand such as SPhos (8.2 mg, 0.02 mmol, 2 mol%).
-
Reagent Addition: Add potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 eq). Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas (repeat three times).
-
Solvent Addition: Add degassed solvents (e.g., 4 mL of toluene and 1 mL of water) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitoring and Work-up: Monitor progress by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 2-phenylthiophene.
Buchwald-Hartwig Amination
This reaction is the premier method for forming C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl aminothiophenes from halothiophenes and an amine.[23][24]
Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[24] After oxidative addition of palladium to the halothiophene, the key step involves the coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination then forges the C-N bond.[23] The reaction is highly sensitive to the choice of ligand and base. Sterically hindered phosphine ligands are often required to promote the reductive elimination step, while a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃) is needed for the deprotonation step without competing side reactions.[23][25]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromothiophene with Aniline [23]
-
Inert Atmosphere: In a glovebox or using Schlenk technique, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and a suitable ligand (e.g., Xantphos, 11.6 mg, 0.02 mmol, 2 mol%) to an oven-dried flask.
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 488 mg, 1.5 mmol, 1.5 eq) and 2-bromothiophene (163 mg, 1.0 mmol, 1.0 eq).
-
Solvent and Substrate: Add 5 mL of anhydrous, degassed toluene. Finally, add aniline (93 mg, 1.0 mmol, 1.0 eq) via syringe.
-
Procedural Note: The order of addition can be critical. It is often beneficial to add the amine last to prevent catalyst deactivation.[23]
-
-
Reaction: Seal the vessel and heat to 110 °C for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.
Direct C-H Functionalization
A cutting-edge strategy in modern synthesis is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials (like halides), thus improving atom economy.[26][27]
Causality and Mechanistic Insight: In thiophenes, the C-H bonds at the C2 and C5 positions are the most acidic and sterically accessible, making them the primary sites for direct functionalization.[26] The reaction typically involves a palladium catalyst that coordinates to the thiophene ring and facilitates the cleavage of a C-H bond, often through a concerted metalation-deprotonation (CMD) pathway.[28] This generates a thienyl-palladium intermediate that can then couple with a suitable partner (e.g., an aryl halide). Controlling regioselectivity between the C2 and C3 positions can be challenging but is an active area of research.[27][29]
Diagram: Direct C-H Arylation Concept
Caption: Atom-economical C-H functionalization.
Experimental Protocol: Direct C2-Arylation of Thiophene [30]
-
Reagent Preparation: To a screw-cap vial, add thiophene (168 mg, 2.0 mmol, 2.0 eq), 4-bromoanisole (187 mg, 1.0 mmol, 1.0 eq), palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 eq).
-
Solvent Addition: Add 2 mL of a high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMA).
-
Reaction: Seal the vial tightly and heat to 140-150 °C for 18-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to obtain 2-(4-methoxyphenyl)thiophene.
Conclusion and Future Outlook
The synthesis of thiophene-based heterocyclic compounds is a dynamic and evolving field. While classical methods like the Paal-Knorr and Gewald syntheses remain indispensable for constructing the core ring system, modern palladium-catalyzed reactions have transformed the ability to functionalize the thiophene scaffold with unparalleled precision and efficiency. The continued development of more sustainable and atom-economical methods, particularly in the realm of direct C-H functionalization, promises to further accelerate the discovery of novel thiophene-containing therapeutics and materials. The protocols and insights provided herein serve as a robust foundation for researchers aiming to harness the vast potential of this critical heterocyclic motif.
References
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- 2. rroij.com [rroij.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 12. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Gewald Reaction [organic-chemistry.org]
- 16. Gewald reaction - Wikipedia [en.wikipedia.org]
- 17. arkat-usa.org [arkat-usa.org]
- 18. tandfonline.com [tandfonline.com]
- 19. d-nb.info [d-nb.info]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 26. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
- 27. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 28. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Thiophene synthesis [organic-chemistry.org]
Application Notes and Protocols: 3-Methylthiophene-2-carbonyl chloride in Organic Synthesis
<
Introduction: The Versatility of a Thiophene Building Block
3-Methylthiophene-2-carbonyl chloride is a highly reactive and versatile building block in organic synthesis, prized for its role in constructing complex heterocyclic scaffolds. The thiophene ring is a key pharmacophore found in a multitude of biologically active compounds, including pharmaceuticals, agrochemicals, and materials with unique electronic properties.[1] The presence of the reactive acyl chloride group at the 2-position, coupled with the methyl group at the 3-position, provides a strategic handle for synthetic chemists to introduce the 3-methyl-2-thenoyl moiety into various molecular frameworks. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
Before delving into synthetic applications, it is crucial to understand the fundamental properties and safe handling procedures for this compound.
| Property | Value | Reference |
| CAS Number | 61341-26-2 | [2][3] |
| Molecular Formula | C6H5ClOS | [3][4] |
| Molecular Weight | 160.62 g/mol | [2][3] |
| Boiling Point | 70-75 °C | |
| Density | 1.314 g/mL at 25 °C | [2] |
Safety Precautions: this compound is a corrosive and moisture-sensitive compound.[4][5] It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled.[6] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] It reacts with water, liberating toxic gas. Store in a tightly sealed container under an inert atmosphere, away from moisture and incompatible materials such as strong oxidizing agents and bases.[5][7]
Core Synthetic Applications
The primary utility of this compound lies in its ability to readily undergo nucleophilic acyl substitution and electrophilic aromatic substitution reactions. These reactions form the basis for synthesizing a diverse array of more complex molecules.
Amide Bond Formation: A Gateway to Bioactive Molecules
The reaction of this compound with primary or secondary amines is a robust and straightforward method for the synthesis of 3-methylthiophene-2-carboxamides. These amides are prevalent structural motifs in medicinal chemistry, often serving as key intermediates in the synthesis of kinase inhibitors and other therapeutic agents.[8][9]
General Reaction Scheme:
R1, R2 = H, alkyl, aryl, etc.
This protocol details a standard procedure for the synthesis of a representative thiophene carboxamide.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-benzyl-3-methylthiophene-2-carboxamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Using anhydrous solvents and an inert atmosphere prevents the hydrolysis of this compound back to the corresponding carboxylic acid.[5]
-
Base: A base like triethylamine is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the amide product.[10]
-
Controlled Addition at 0 °C: The reaction is exothermic. Slow addition at a low temperature helps to control the reaction rate and minimize the formation of side products.
Friedel-Crafts Acylation: Building Carbon-Carbon Bonds
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[11] this compound can act as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to acylate other aromatic or heteroaromatic compounds.[12][13] This reaction is particularly useful for synthesizing unsymmetrical ketones containing the 3-methyl-2-thenoyl moiety.
General Reaction Scheme:
Ar = Aromatic or heteroaromatic ring
This protocol outlines the acylation of benzene to produce (3-methylthiophen-2-yl)(phenyl)methanone.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene (or another suitable aromatic solvent)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Catalyst Suspension: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stir bar, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the AlCl₃ suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.[12]
-
Addition of Aromatic Substrate: Add anhydrous benzene (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis shows completion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl to decompose the aluminum chloride complex.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude ketone by column chromatography or recrystallization.
Mechanistic Insight: The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the benzene ring.[14] The use of a stoichiometric amount of AlCl₃ is often necessary because the product ketone can form a complex with the Lewis acid.[11]
Application in the Synthesis of Kinase Inhibitors
The thiophene scaffold is a privileged structure in the design of kinase inhibitors, which are a critical class of drugs for cancer therapy.[8][15] The 3-methyl-2-thenoyl group, readily introduced using this compound, can serve as a core component of these inhibitors. For instance, thiophene derivatives have been synthesized and evaluated for their cytotoxic effects and potential to inhibit tyrosine kinases.[9]
The synthesis often begins with the formation of a thiophene carboxamide, as described in the first protocol. This intermediate can then undergo further transformations, such as cyclization reactions or cross-coupling reactions, to build the final, more complex kinase inhibitor structure. The methyl group on the thiophene ring can provide beneficial steric and electronic properties that enhance the binding affinity and selectivity of the inhibitor for its target kinase.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent that serves as a cornerstone for the synthesis of a wide range of thiophene-containing compounds. Its utility in constructing amide bonds and participating in Friedel-Crafts acylations makes it an indispensable tool for researchers in medicinal chemistry, materials science, and drug development. The protocols and insights provided in this guide are intended to facilitate the effective use of this building block in the laboratory. As the demand for novel heterocyclic compounds with tailored biological and physical properties continues to grow, the applications of this compound in organic synthesis are poised to expand even further.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. This compound | 61341-26-2 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound - High purity | EN [georganics.sk]
- 5. fishersci.com [fishersci.com]
- 6. This compound, 98%, Thermo Scientific 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 61341-26-2|this compound|BLD Pharm [bldpharm.com]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.dk [fishersci.dk]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of N-Substituted 3-Methylthiophene-2-carboxamides via Acylation of Primary and Secondary Amines
Senior Application Scientist Note: The synthesis of amide bonds is a cornerstone of medicinal chemistry, and the 3-methylthiophene-2-carboxamide scaffold is a recurring motif in a multitude of pharmacologically active agents. This document serves as a detailed guide to the reaction between 3-Methylthiophene-2-carbonyl chloride and primary or secondary amines. The protocols herein are designed not merely as a set of instructions, but as a framework for understanding the critical parameters that govern the success of this nucleophilic acyl substitution, enabling researchers to adapt these methods to a wide array of substrates.
Scientific Background and Principles
The Thiophene Scaffold: A Privileged Structure in Drug Discovery
The thiophene ring is a five-membered aromatic heterocycle that serves as a bioisostere for the benzene ring in many drug candidates.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged pharmacophore" in medicinal chemistry.[2][3] Thiophene derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[4][5][6] The incorporation of a thiophene moiety can significantly influence a molecule's pharmacokinetic profile, enhancing absorption, distribution, metabolism, and excretion (ADME) properties.[7] The 3-methyl-substituted thiophene, in particular, offers a strategic point for molecular elaboration while influencing the electronic nature of the heterocyclic core.
The Reaction: Nucleophilic Acyl Substitution
The formation of an amide from an acyl chloride and an amine is a classic example of nucleophilic acyl substitution. The reaction proceeds via an addition-elimination mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion—an excellent leaving group—to yield the stable amide product.
A crucial aspect of this reaction is the management of the hydrogen chloride (HCl) byproduct. Since amines are basic, the generated HCl will react with any unreacted starting amine to form an ammonium salt, rendering it non-nucleophilic and effectively halting the reaction. To prevent this, at least two equivalents of the amine can be used (one as the nucleophile, one as an HCl scavenger), or more commonly, a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added as an acid scavenger.
Reagent Considerations
-
This compound: This is a highly reactive acyl chloride. It is sensitive to moisture and will hydrolyze back to the corresponding carboxylic acid upon contact with water. Therefore, all reactions must be conducted under anhydrous conditions. It is also corrosive and causes severe skin burns and eye damage.[8] Proper personal protective equipment (PPE) is mandatory.
-
Primary and Secondary Amines: The nucleophilicity of the amine is a key determinant of reaction rate. Primary amines (R-NH₂) and secondary amines (R₂-NH) are both excellent nucleophiles for this transformation. Steric hindrance around the nitrogen atom can slow the reaction, necessitating longer reaction times or slightly elevated temperatures.
Reaction Mechanism and Experimental Workflow
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the reformation of the carbonyl double bond and elimination of the chloride leaving group. A base is required to neutralize the generated HCl.
Caption: General mechanism for the acylation of amines.
The typical laboratory workflow involves setting up the reaction under an inert atmosphere, controlled addition of the acyl chloride, monitoring progress, and finally, isolating and purifying the product.
Caption: Standard laboratory workflow for amide synthesis.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. This compound is corrosive and reacts with water to release toxic gas.[8] Handle with extreme care.
Protocol 1: Synthesis of N-benzyl-3-methylthiophene-2-carboxamide (Primary Amine)
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.1 eq) and anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
In a separate dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acyl chloride is consumed.
-
Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to afford the pure N-benzyl-3-methylthiophene-2-carboxamide.
Protocol 2: Synthesis of N,N-diethyl-3-methylthiophene-2-carboxamide (Secondary Amine)
Materials:
-
This compound (1.0 eq)
-
Diethylamine (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add diethylamine (1.2 eq), triethylamine (1.5 eq), and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Prepare a solution of this compound (1.0 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the cooled, stirring amine mixture.
-
Maintain the temperature at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates completion.
-
Workup: Cool the reaction mixture back to 0 °C and quench carefully with saturated aqueous NH₄Cl.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purification: The resulting crude oil is typically purified by silica gel column chromatography (using a gradient of hexanes/ethyl acetate) to yield the pure N,N-diethyl-3-methylthiophene-2-carboxamide.
Data Presentation and Troubleshooting
The choice of amine, solvent, and base can be adapted for different substrates. The following table provides a general summary of reaction parameters.
| Parameter | Primary Amine Example | Secondary Amine Example | Rationale / Causality |
| Amine (eq) | 1.0 - 1.2 | 1.0 - 1.2 | A slight excess ensures complete consumption of the limiting acyl chloride. |
| Base (eq) | 1.2 - 1.5 | 1.2 - 1.5 | Must be stoichiometric to the HCl produced. A slight excess ensures the medium remains basic. |
| Solvent | DCM, THF, Acetonitrile | DCM, THF, Acetonitrile | Aprotic solvents are required to prevent hydrolysis of the acyl chloride. |
| Temperature | 0 °C to RT | 0 °C to RT | The reaction is exothermic; initial cooling controls the reaction rate and minimizes side reactions. |
| Time | 1 - 3 hours | 2 - 4 hours | Reaction time depends on amine nucleophilicity and steric hindrance. Monitor by TLC. |
| Typical Yield | > 85% | > 80% | Yields are generally high but depend on purification efficiency and substrate purity. |
Troubleshooting:
-
Low Yield: May be caused by impure or wet reagents/solvents (leading to hydrolysis of the acyl chloride) or insufficient base. Ensure all glassware is oven-dried and solvents are anhydrous.
-
No Reaction: The amine may be too sterically hindered or electronically deactivated (e.g., anilines with strong electron-withdrawing groups). In such cases, a more reactive coupling agent or harsher conditions (heating) may be required, though this risks decomposition.
-
Side Reactions: Acyl chlorides with α-hydrogens can potentially form ketene intermediates in the presence of a strong base, which can lead to undesired side products. Using a bulky, non-nucleophilic base and maintaining a low temperature minimizes this risk.[9]
Conclusion and Applications
The acylation of primary and secondary amines with this compound is a robust and high-yielding method for accessing a diverse library of 3-methylthiophene-2-carboxamides. These compounds are valuable intermediates and final targets in drug discovery programs, particularly in the development of novel anti-inflammatory and anticancer agents.[1][6] The protocols detailed here provide a solid foundation for researchers to synthesize these important molecular scaffolds efficiently and safely.
References
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. This compound, 98%, Thermo Scientific 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. youtube.com [youtube.com]
esterification reactions using 3-Methylthiophene-2-carbonyl chloride
An In-Depth Guide to the Esterification of 3-Methylthiophene-2-carbonyl chloride: Protocols and Mechanistic Insights
Introduction
This compound is a pivotal heterocyclic building block in modern organic synthesis. As a derivative of thiophene, a sulfur-containing aromatic heterocycle, it serves as a precursor to a wide array of molecules with significant applications in medicinal chemistry, agrochemicals, and materials science.[1][2][3] The esters derived from this acyl chloride, 3-methylthiophene-2-carboxylates, are key intermediates in the synthesis of novel pharmaceutical compounds and functional materials.[1][4]
The conversion of an acyl chloride to an ester is a fundamental and highly efficient transformation. However, mastering this reaction requires a nuanced understanding of the underlying mechanism, substrate scope, and reaction conditions to ensure high yields and purity. This application note provides researchers, scientists, and drug development professionals with a comprehensive technical guide to performing . We will delve into the reaction mechanism, provide detailed, field-proven protocols for various alcohol classes, offer troubleshooting advice, and present a framework for reproducible success.
Physicochemical Properties and Safety Imperatives
Before commencing any experimental work, a thorough understanding of the reactant's properties and associated hazards is paramount.
Properties of this compound:
-
CAS Number: 61341-26-2[5]
-
Molecular Formula: C₆H₅ClOS[5]
-
Molecular Weight: 160.62 g/mol [5]
-
Appearance: Typically a solid or liquid, depending on purity and temperature.
-
Reactivity: Highly reactive towards nucleophiles, including water and moisture.[6]
Safety First: Handling Acyl Chlorides this compound is a corrosive substance that reacts with water, including atmospheric moisture, to liberate toxic hydrogen chloride (HCl) gas.[6] Strict adherence to safety protocols is non-negotiable.
-
Handling: All manipulations must be performed within a certified chemical fume hood.[6] Avoid inhalation of vapors and any contact with skin or eyes.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[6][8]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong bases and oxidizing agents.[6]
-
Spill & Emergency Procedures: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] For spills, neutralize with a suitable agent like sodium bicarbonate before cleanup, ensuring proper ventilation and PPE.
The Chemistry: Mechanism of Esterification
The reaction between this compound and an alcohol is a classic example of a nucleophilic acyl substitution . The reaction proceeds via an addition-elimination mechanism, which is highly favorable due to the excellent leaving group ability of the chloride ion.[9][10]
The key steps are:
-
Nucleophilic Attack: The alcohol's oxygen atom, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O π-bond and forms a tetrahedral intermediate.[10][11]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the chloride ion—a very stable anion and thus an excellent leaving group—is expelled.[10][12]
-
Deprotonation: The resulting protonated ester is then deprotonated, typically by a weak base added to the reaction mixture (such as pyridine or triethylamine), to yield the final ester product and the hydrochloride salt of the base.[13] This final step is crucial as it neutralizes the HCl byproduct, which could otherwise lead to unwanted side reactions.
Caption: Nucleophilic Addition-Elimination Mechanism.
Experimental Protocols
The following protocols are designed to be robust and adaptable. All reactions should be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents to prevent hydrolysis of the acyl chloride.
General Experimental Workflow
This workflow outlines the standard procedure for the synthesis of 3-methylthiophene-2-carboxylate esters.
Caption: General workflow for ester synthesis.
Protocol 1: Synthesis of a Primary Ester (Methyl 3-methylthiophene-2-carboxylate)
This protocol details the synthesis using a simple primary alcohol.
Materials:
-
Methanol (CH₃OH)
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
To a dry round-bottom flask under N₂, add methanol (1.0 eq) and anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise over 10 minutes with vigorous stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Protocol 2: Synthesis of a Secondary Ester (Isopropyl 3-methylthiophene-2-carboxylate)
Secondary alcohols are generally less reactive than primary alcohols due to increased steric hindrance. This may necessitate slightly longer reaction times.
Materials:
-
Isopropanol ((CH₃)₂CHOH)
-
All other materials are as listed in Protocol 1.
Procedure:
-
Follow the procedure outlined in Protocol 1, substituting isopropanol (1.0 eq) for methanol.
-
Extend the reaction time at room temperature to 2-4 hours. The increased steric bulk of the secondary alcohol slows the rate of nucleophilic attack.[14]
-
Monitor the reaction closely by TLC to determine the point of completion before proceeding with the aqueous work-up and purification as described previously.
Protocol 3: Synthesis of a Tertiary Ester (tert-Butyl 3-methylthiophene-2-carboxylate)
The direct acylation of sterically hindered tertiary alcohols is often challenging and can result in low yields or elimination side-products.[15] A more potent acylation catalyst, 4-Dimethylaminopyridine (DMAP), is often used in catalytic amounts alongside a stoichiometric base.[16]
Materials:
-
tert-Butanol ((CH₃)₃COH)
-
Triethylamine (Et₃N, anhydrous)
-
4-Dimethylaminopyridine (DMAP)
-
All other materials are as listed in Protocol 1.
Procedure:
-
To a dry round-bottom flask under N₂, add tert-butanol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Slowly add this compound (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight (12-16 hours). The significant steric hindrance requires a longer reaction time and the use of DMAP as a hyper-nucleophilic catalyst.[16]
-
Proceed with the work-up and purification as detailed in Protocol 1. Note that purification may be more challenging due to potential byproducts.
Data Summary and Troubleshooting
The choice of alcohol significantly impacts reaction conditions and outcomes.
| Alcohol Type | Example Alcohol | Base / Catalyst | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Primary | Methanol | Pyridine | 1-2 hours | >90% | Reaction is typically fast and high-yielding. |
| Secondary | Isopropanol | Pyridine | 2-4 hours | 75-85% | Slower reaction rate due to steric hindrance. |
| Tertiary | tert-Butanol | Et₃N / DMAP | 12-16 hours | 40-60% | Challenging reaction; requires catalyst and longer time.[15] |
Troubleshooting Guide:
-
Low or No Yield:
-
Cause: Presence of moisture, leading to hydrolysis of the acyl chloride.
-
Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under a strictly inert atmosphere.
-
-
Incomplete Reaction:
-
Cause: Insufficient reaction time (especially for secondary/tertiary alcohols) or inadequate base.
-
Solution: Extend the reaction time and monitor by TLC. Ensure at least one equivalent of base is used to neutralize the HCl byproduct.
-
-
Formation of Side Products:
Conclusion
The esterification of this compound is a powerful and versatile reaction for synthesizing valuable carboxylate esters. Success hinges on a clear understanding of the nucleophilic acyl substitution mechanism, careful selection of reaction conditions tailored to the alcohol's steric profile, and meticulous exclusion of moisture. The protocols provided herein offer a robust foundation for researchers to confidently and efficiently synthesize a diverse range of 3-methylthiophene-2-carboxylate esters, paving the way for further discoveries in drug development and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemixl.com [chemixl.com]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound - High purity | EN [georganics.sk]
- 8. 4-メチルチオフェン-2-カルボニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. savemyexams.com [savemyexams.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. iiste.org [iiste.org]
- 17. Ester synthesis by esterification [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing 3-Methyl-2-Thenoyl Chloride
Introduction: The Versatility of 3-Methyl-2-Thenoyl Chloride in Medicinal Chemistry
3-Methyl-2-thenoyl chloride is a highly valuable and reactive building block in the synthesis of a diverse array of bioactive molecules.[1] Its thiophene core, a privileged scaffold in medicinal chemistry, coupled with the reactive acyl chloride functionality, makes it an ideal starting material for introducing the 3-methyl-2-thenoyl moiety into target structures. This functional group can significantly enhance the biological activity of compounds, rendering it a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The primary reactivity of 3-methyl-2-thenoyl chloride lies in its ability to readily undergo nucleophilic acyl substitution, making it a potent acylating agent for a variety of nucleophiles, including aromatic systems (via Friedel-Crafts acylation) and amines (to form amides). These fundamental reactions open gateways to complex heterocyclic systems with pronounced therapeutic potential.
This technical guide provides an in-depth exploration of synthetic routes to bioactive molecules, starting from 3-methyl-2-thenoyl chloride. We will delve into the strategic application of this reagent in the construction of key intermediates and final active pharmaceutical ingredients (APIs), with a focus on thieno[2,3-d]pyrimidines, a class of compounds known for their diverse biological activities, including anticancer properties.[2][3] Additionally, we will explore the direct synthesis of N-substituted 3-methyl-2-thenamides, which have shown promise as antimicrobial agents.[4][5]
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of 3-methyl-2-thenoyl chloride is principally centered around two key transformations: Friedel-Crafts acylation and amine acylation. Understanding the nuances of these reactions is paramount for successful synthesis.
Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring. In the context of 3-methyl-2-thenoyl chloride, this reaction is pivotal for creating ketone intermediates, which can be further elaborated into more complex heterocyclic systems.
The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride, rendering the carbonyl carbon highly electrophilic. The aromatic substrate then acts as a nucleophile, attacking the activated acylium ion. Subsequent loss of a proton restores the aromaticity of the ring, yielding the desired ketone.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and antimicrobial activities of N-substituted imides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
Application Notes & Protocols: The Role of 3-Methylthiophene-2-carbonyl Chloride as a Key Building Block in Agrochemical Synthesis
Abstract
The thiophene heterocycle is a privileged scaffold in modern agrochemistry, present in a multitude of commercial fungicides, insecticides, and herbicides.[1][2] Its unique electronic properties and ability to engage in specific biological interactions make it a cornerstone for the development of novel crop protection agents. 3-Methylthiophene-2-carbonyl chloride (CAS 61341-26-2) serves as a highly valuable and reactive intermediate, enabling the efficient incorporation of the 3-methylthiophene-2-carboxamide moiety into target molecules. This document provides a detailed guide for researchers and development professionals on the application of this key building block, focusing on the synthesis of biologically active carboxamides. We will explore the underlying chemical principles, provide representative experimental protocols, and discuss best practices for its use in the laboratory.
Introduction: The Thiophene Moiety in Agrochemical Design
Thiophene-based compounds have become increasingly significant in materials science and medicinal chemistry, prized for their chemical stability and versatile functionalization.[3] In the agrochemical sector, the thiophene ring is often used as a bioisostere for a benzene ring, offering a similar size and shape but with distinct electronic characteristics that can enhance biological activity and fine-tune physicochemical properties like solubility and metabolic stability.[2]
This compound is an acyl chloride, a class of organic compounds characterized by a highly reactive -COCl functional group. This reactivity is central to its utility. The electron-withdrawing carbonyl group and the adjacent chlorine atom make the carbonyl carbon highly electrophilic, priming it for nucleophilic attack. This allows for the straightforward formation of stable amide, ester, and ketone linkages, with amide bond formation being the most prevalent application in agrochemical synthesis.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 61341-26-2 | [4] |
| Molecular Formula | C₆H₅ClOS | [4] |
| Molecular Weight | 160.62 g/mol | [4] |
| Appearance | Liquid | [5] |
| Density | 1.314 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.586 | [5] |
Core Application: Synthesis of Thiophene Carboxamide-Based Agrochemicals
The primary role of this compound in agrochemical synthesis is to act as an acylating agent for the formation of N-substituted-3-methylthiophene-2-carboxamides. This chemical linkage is a critical component in many modern pesticides. For instance, several potent fungicides operate by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain; many of these SDHI fungicides are carboxamides.[6] Similarly, the carboxamide linkage is found in various insecticides and herbicides.
The fundamental reaction is a nucleophilic acyl substitution, where a primary or secondary amine attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Conceptual Workflow for Carboxamide Synthesis
The diagram below illustrates the general workflow for synthesizing a target agrochemical candidate via amide coupling with this compound.
Caption: General workflow for amide coupling.
Application Protocol 1: Synthesis of a Representative Fungicidal Carboxamide
This protocol is a representative example adapted from established methods for synthesizing N-(thiophen-2-yl) amide derivatives, which have shown significant fungicidal activity.[2][7] It details the coupling of this compound with a substituted aniline, a common structural motif in agrochemical candidates.
Objective: To synthesize N-(2,6-dibromo-4-trifluoromethoxyphenyl)-3-methylthiophene-2-carboxamide, a structural analogue to known pesticide classes.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Any moisture will hydrolyze the starting material to the less reactive carboxylic acid, significantly reducing the yield. Therefore, anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are critical.
-
Base Selection: Triethylamine (TEA) is used as an "HCl scavenger." It is a non-nucleophilic base that will not compete with the aniline reactant in attacking the acyl chloride. It reacts with the HCl generated during the reaction to form a solid salt (triethylammonium chloride), which can be easily filtered off.[7]
-
Temperature Control: The reaction is initiated at 0 °C (ice bath) because the initial mixing of the highly reactive acyl chloride with the amine can be exothermic. Cooling allows for controlled addition and prevents potential side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a crucial self-validating step. By spotting the starting materials and the reaction mixture over time, one can visually track the consumption of the limiting reactant (the aniline) and the appearance of the new, typically less polar, amide product.
Step-by-Step Methodology
-
Preparation: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,6-dibromo-4-trifluoromethoxyaniline (1.0 eq, e.g., 3.58 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).
-
Base Addition: Stir the mixture until the aniline is fully dissolved. Add triethylamine (1.2 eq, e.g., 1.67 mL, 12 mmol) via syringe.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: In a separate dry vial, dissolve this compound (1.05 eq, e.g., 1.69 g, 10.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled aniline solution over 15-20 minutes using a dropping funnel or syringe pump.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, then remove the ice bath and let the mixture stir at room temperature for 4-6 hours, or until TLC analysis (e.g., using 3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the aniline.
-
Workup:
-
Quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure amide product.
Application in Insecticide Synthesis: A Conceptual Pathway
Halogenated thiophene carbonyl chlorides are crucial building blocks for novel classes of insecticides.[8] For example, research by Dow AgroSciences identified a family of 1,2,4-triazole insecticides where a substituted thiophene serves as a key "C-ring" component.[8] While the specific published example uses 4-bromo-3-methyl-2-thiophenecarbonyl chloride, the synthetic logic is directly applicable to this compound for creating structural analogues.
The diagram below conceptualizes how this building block is integrated into a larger, complex molecule. The acid chloride functionality provides a robust chemical handle for linking the thiophene ring to another complex fragment, typically via amide bond formation.
Caption: Modular assembly of an insecticide.
This modular approach is powerful in discovery chemistry. By varying the substituents on either the amine fragment or the thiophene acid chloride, researchers can rapidly generate a library of related compounds to screen for optimal insecticidal activity and safety profiles.
Conclusion
This compound is a versatile and highly effective reagent for the synthesis of advanced agrochemicals. Its principal role is to serve as an electrophilic building block for the construction of thiophene-2-carboxamides, a toxophore present in numerous fungicides and insecticides. The protocols and conceptual frameworks provided herein demonstrate the straightforward yet powerful application of this intermediate. Mastery of its handling—particularly the need for anhydrous conditions—and an understanding of the fundamental amide coupling reaction empower researchers to efficiently create novel molecules for the vital field of crop protection.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. This compound | 61341-26-2 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing the Moisture Sensitivity of 3-Methylthiophene-2-carbonyl chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've developed this technical guide to provide you with robust, field-tested strategies for handling 3-Methylthiophene-2-carbonyl chloride. This document is structured to go beyond standard operating procedures, offering a deeper understanding of the chemical principles at play and enabling you to proactively address the challenges posed by this highly valuable, yet moisture-sensitive, reagent.
The Core Challenge: The Inherent Reactivity of an Acyl Chloride
This compound is a cornerstone reagent in the synthesis of a wide array of pharmaceutical intermediates and complex organic molecules. Its utility stems from the high electrophilicity of the carbonyl carbon, making it an excellent acylating agent. However, this reactivity is also its primary vulnerability. Water, a ubiquitous nucleophile in the laboratory environment, readily attacks the acyl chloride, leading to rapid hydrolysis. This process forms the corresponding carboxylic acid (3-methyl-2-thenoic acid) and corrosive hydrogen chloride (HCl) gas.[1][2] This degradation pathway not only consumes the starting material, reducing reaction yields, but the byproducts can also interfere with subsequent reaction steps and purification processes.
This guide provides a comprehensive framework for troubleshooting common experimental issues and addresses frequently asked questions, ensuring both the success of your synthesis and the safety of your laboratory personnel.
Troubleshooting Guide: From Low Yields to Stalled Reactions
This section is designed to help you diagnose and resolve specific problems encountered when working with this compound, with a focus on moisture as the root cause.
Issue 1: Significantly Low or No Product Yield in Acylation Reactions
You've performed an acylation reaction, but your analytical data (TLC, LC-MS, NMR) reveals a poor yield of the desired product, with a substantial amount of 3-methyl-2-thenoic acid present.
Primary Cause: This is a classic symptom of premature hydrolysis of the this compound.[3] This could have occurred due to improper storage of the reagent, contamination of solvents or other reagents with water, or an inadequate experimental setup that allowed atmospheric moisture to enter the reaction vessel.
Systematic Troubleshooting Protocol:
-
Reagent Integrity Assessment:
-
Visually inspect the this compound before use. It should be a clear, colorless to pale yellow liquid.[3] Any haziness, cloudiness, or the formation of a solid precipitate is a strong indicator of hydrolysis.
-
For critical applications, using a fresh, unopened bottle of the reagent is the most reliable approach. While vacuum distillation can purify a partially hydrolyzed reagent, it is often more efficient to start with a high-quality material.
-
-
Solvent and Reagent Dehydration:
-
All solvents must be of anhydrous grade. It is best practice to use solvents from a recently opened bottle or those that have been freshly dried over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone ketyl, or calcium hydride) and distilled.
-
Ensure that all other reactants, such as amines or alcohols, are also dry. Liquid substrates can be dried over agents like potassium hydroxide (KOH) or calcium hydride (CaH2) and then distilled.
-
-
Glassware and Apparatus Preparation:
-
All glassware must be meticulously dried. The most effective method is to oven-dry the glassware at >120°C for several hours.
-
The reaction apparatus should be assembled while still hot and allowed to cool under a positive pressure of a dry, inert gas like nitrogen or argon.
-
-
Strict Adherence to Inert Atmosphere Techniques:
-
The reaction must be conducted under a continuous positive pressure of an inert gas. A Schlenk line or a manifold connected to the reaction flask via a gas bubbler is essential.
-
Liquid reagents should be transferred using gas-tight syringes through rubber septa.
-
Experimental Workflow for Moisture-Sensitive Acylation
References
Technical Support Center: Purification of Crude 3-Methylthiophene-2-carbonyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling and purifying 3-Methylthiophene-2-carbonyl chloride. As a key intermediate in medicinal chemistry and materials science, its purity is paramount for achieving reliable and reproducible results in downstream applications.[1][2] This guide provides in-depth, field-proven insights into troubleshooting common purification challenges and offers detailed protocols for obtaining high-purity material.
Part 1: Initial Assessment & Understanding Impurities
Before attempting any purification, it is crucial to understand the potential impurities in your crude material. The most common synthetic route involves the reaction of 3-Methylthiophene-2-carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride.[3][4][5]
Frequently Asked Questions: Impurity Profile
Q1: What are the most likely impurities in my crude this compound synthesized using thionyl chloride?
A1: Your crude product is a mixture containing your desired acyl chloride along with several process-related impurities. The primary contaminants to expect are:
-
Unreacted Starting Material: 3-Methylthiophene-2-carboxylic acid, a non-volatile, polar solid.
-
Excess Thionyl Chloride (SOCl₂): A volatile and highly reactive liquid (b.p. 76 °C).
-
Dissolved Gases: Hydrogen chloride (HCl) and sulfur dioxide (SO₂), which are gaseous byproducts of the reaction with SOCl₂.[3][6][7] While most escape during the reaction, some can remain dissolved, contributing to acidity and instability.
-
Decomposition/Polymerization Products: Acyl chlorides can be thermally unstable, and residual acid (HCl) can catalyze the formation of dark, tarry, high-molecular-weight byproducts.[8][9] This is often the source of yellow, brown, or black discoloration.[10]
Q2: My crude product is a dark yellow or brown liquid. Is it still usable and what does the color indicate?
A2: A pale yellow color is common for crude acyl chlorides, but a dark yellow, brown, or black color strongly indicates the presence of decomposition products or polymers.[8][10] While the material may still contain a significant amount of the desired product, these impurities can interfere with subsequent reactions, poison catalysts, and lead to low yields. Purification is essential. Proceeding without purification is not recommended.
Initial Assessment Workflow
Before selecting a purification strategy, a quick assessment of your crude material is invaluable. This workflow helps you decide the best path forward.
Caption: Decision workflow for assessing crude product.
Part 2: Troubleshooting Purification Issues (FAQ Format)
This section addresses specific problems you may encounter during the purification process.
Vacuum Distillation Issues
Q3: My product seems to be decomposing during distillation, turning dark in the distillation pot even under vacuum. What is happening and how can I prevent it?
A3: This is a classic sign of thermal decomposition, often catalyzed by residual acidic impurities like HCl.[8] Acyl chlorides are reactive, and heating them for extended periods, even under vacuum, can lead to polymerization.
-
Causality: The combination of heat and acid creates an environment ripe for intermolecular reactions, forming dark, tarry substances.
-
Troubleshooting Steps:
-
Improve Your Vacuum: The primary goal is to lower the boiling point to a temperature where the compound is more stable. Aim for a vacuum level below 1 mmHg. A good high-vacuum pump is essential.
-
Use a Short-Path Distillation Apparatus: Minimize the residence time of the hot vapor before condensation. A Kugelrohr or a short-path head is superior to a traditional, long Vigreux column for this purpose.
-
Control the Temperature: Heat the distillation flask gently and gradually using a well-controlled heating mantle and a stir bar for even heat distribution. Avoid aggressive heating. The temperature difference between the pot and the head should be minimal.
-
Consider a "Fore-Run" Distillation: First, distill off any volatile impurities like residual thionyl chloride at a lower temperature and moderate vacuum before applying a high vacuum to distill your product.
-
Q4: My recovery yield after distillation is very low. Where did my product go?
A4: Low recovery can be attributed to several factors:
-
Mechanical Loss: Ensure all joints in your distillation setup are properly sealed and greased to prevent vapor from escaping.
-
Incomplete Distillation: You may have a significant amount of product remaining in the distillation residue. This happens if the temperature was too low or the vacuum was insufficient.
-
Decomposition: As discussed in Q3, a significant portion of your material may have polymerized. If you have a large amount of dark, intractable residue in the pot, this is the likely culprit.
-
Hydrolysis: A leak in your system can introduce atmospheric moisture, which rapidly hydrolyzes the acyl chloride back to the non-volatile carboxylic acid, trapping it in the distillation pot.
Chromatography Issues
Q5: Can I use standard silica gel flash chromatography to purify this compound?
A5: It is possible, but it is an expert technique fraught with risk. Standard silica gel is acidic and has surface silanol groups (Si-OH) that can readily react with the highly electrophilic acyl chloride. This leads to decomposition on the column, significant loss of product, and poor separation.[11]
Q6: I tried running a column and my product is streaking on the TLC plate and I'm getting many new spots after the column. What should I do?
A6: This confirms that your compound is decomposing on the stationary phase.[11]
-
Solution 1 (Recommended): Switch to Distillation. For scales above a few hundred milligrams, vacuum distillation is almost always the superior and safer method.
-
Solution 2 (For Experts/Small Scale): Deactivate the Silica. You can neutralize the acidic sites on the silica gel. A common method is to use an eluent containing 1-2% triethylamine.[11] However, you must screen this carefully, as the triethylamine may react with your acyl chloride to form an amide or ketene intermediate.
-
Solution 3: Use a Different Stationary Phase. Neutral alumina is a possible alternative for acid-sensitive compounds. However, it presents its own challenges with activity grades and separation predictability. Extensive TLC screening is required.
Handling and Storage
Q7: How should I store my purified this compound to maintain its purity?
A7: The compound is sensitive to moisture and can degrade over time.[9][12]
-
Atmosphere: Store under a dry, inert atmosphere (Nitrogen or Argon).
-
Container: Use a clean, dry glass vial or flask with a tightly sealed cap, preferably with a PTFE liner. For long-term storage, consider flame-sealing in an ampoule.
-
Temperature: Store in a refrigerator or freezer (-20 °C) to slow down potential decomposition pathways.
-
Handling: Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold product.[9] Handle exclusively in a glovebox or under a positive pressure of inert gas.
Part 3: Detailed Purification Protocols
Safety First: this compound is corrosive and reacts with water to release toxic HCl gas.[12][13] All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 1: High-Purity Purification by Vacuum Distillation (Recommended)
This is the most reliable method for purifying gram-scale to multi-gram-scale quantities of the title compound.
Methodology:
-
Preparation: Assemble a short-path vacuum distillation apparatus in the fume hood. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure an anhydrous system.
-
Charge the Flask: Transfer the crude this compound to the distillation flask containing a PTFE-coated stir bar.
-
Remove Volatiles (Optional): If you suspect a large amount of residual thionyl chloride (b.p. 76 °C), gently warm the flask to 40-50 °C under a gentle stream of nitrogen for 15-30 minutes to drive off the most volatile impurities.
-
Apply Vacuum: Slowly and carefully apply a vacuum, aiming for a pressure of < 1 mmHg. Be cautious of initial bumping or outgassing.
-
Heating: Once the vacuum is stable, begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect any initial, low-boiling distillate separately. This may contain residual solvents or reagents.
-
Main Fraction: Collect the pure this compound as a colorless liquid at the appropriate boiling point for your vacuum level. (Note: The exact boiling point is pressure-dependent. For reference, nonanoyl chloride boils at 108-110 °C / 22 mmHg[10]).
-
Residue: Stop the distillation when the product has been collected, leaving the dark, non-volatile residue in the distillation flask. Do not distill to dryness to avoid potential decomposition of the residue.
-
-
Characterization & Storage: Characterize the purified fractions by NMR or GC-MS to confirm purity. Transfer the pure product to a pre-dried, tared storage vessel under an inert atmosphere and store as described in Q7.
Caption: Workflow for vacuum distillation.
Protocol 2: Small-Scale Purification by Flash Chromatography (Expert Method)
This method should only be attempted on a small scale (< 500 mg) when distillation is not feasible and after careful TLC analysis indicates it may be successful.
Methodology:
-
TLC Analysis: First, run a TLC of your crude material using a solvent system (e.g., 5-10% Ethyl Acetate in Hexanes). Observe for streaking or decomposition on the plate.
-
Prepare Deactivated Silica: Create a slurry of silica gel in your chosen eluent (e.g., Hexanes). Add triethylamine to the slurry to a final concentration of 1% (v/v). Stir for 10 minutes.
-
Pack the Column: Wet-pack a column with the deactivated silica slurry using the eluent (now containing 1% triethylamine). Do not let the column run dry.
-
Load the Sample: Dissolve the crude acyl chloride in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent). Adsorbing the sample onto a small amount of deactivated silica (dry-loading) is preferred. Carefully apply the sample to the top of the column.
-
Elute and Collect: Run the column using positive pressure, collecting fractions. The process should be as rapid as possible to minimize contact time with the stationary phase.[11][14][15]
-
Analyze Fractions: Monitor the collected fractions by TLC.
-
Isolate Product: Combine the pure fractions and immediately remove the solvent and triethylamine under reduced pressure (rotary evaporator). Note: The triethylamine must be completely removed as it will react with the product upon standing.
-
Final Drying & Storage: Place the isolated product under a high vacuum for at least one hour to remove all traces of volatile contaminants. Store immediately as described in Q7.
Part 4: Method Comparison Summary
This table provides a quick comparison of the primary purification techniques.
| Feature | Vacuum Distillation | Flash Column Chromatography | Recrystallization |
| Primary Use | Removal of non-volatile and highly volatile impurities | Removal of impurities with similar volatility but different polarity | High-purity polishing of solid compounds |
| Typical Scale | > 1 g | < 1 g | Any scale (if solid) |
| Purity Achieved | Good to Excellent | Fair to Good | Excellent |
| Pros | - Highly effective for target compound- Scalable- Removes polymers effectively | - Good for removing starting acid- Fast for small scales | - Can achieve very high purity- Removes occluded impurities |
| Cons | - Requires high-vacuum equipment- Risk of thermal decomposition- Not effective for isomers | - High risk of product decomposition on column - Requires solvent removal- Labor-intensive | - Only applicable if compound is a solid- Potential for material loss in mother liquor |
| Recommendation | Highly Recommended | Expert Use Only / High Risk | Conditional (if product solidifies) |
References
- 1. tandfonline.com [tandfonline.com]
- 2. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. US2748151A - Purification of acid chlorides - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CAS No.61341-26-2,this compound Suppliers,MSDS download [lookchem.com]
- 13. This compound, 98%, Thermo Scientific 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 15. orgsyn.org [orgsyn.org]
Technical Support Center: Safe Storage and Handling of 3-Methylthiophene-2-carbonyl chloride
Welcome to the technical support guide for 3-Methylthiophene-2-carbonyl chloride (CAS No. 61341-26-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this reactive chemical in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) are based on established safety protocols and practical experience in handling acyl chlorides.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses common problems that may arise during the use of this compound and provides actionable solutions.
Issue 1: The reaction is sluggish or incomplete, suggesting low reactivity of the acyl chloride.
-
Question: I'm observing poor yield in my acylation reaction. Could the this compound have degraded?
-
Answer: This is a strong possibility. This compound is highly sensitive to moisture.[1] Exposure to atmospheric humidity or residual water in your reaction setup can lead to hydrolysis, converting the reactive acyl chloride to the much less reactive 3-methylthiophene-2-carboxylic acid. This carboxylic acid will not participate in the desired acylation reaction.
Troubleshooting Steps:
-
Verify Reagent Quality: If you suspect hydrolysis, you can carefully check the reagent. A hydrolyzed sample may appear cloudy or have solidified. An IR spectrum would show a broad O-H stretch for the carboxylic acid.
-
Ensure Anhydrous Conditions:
-
All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.
-
Handle the this compound under an inert atmosphere using a glovebox or Schlenk line techniques.[2]
-
-
Reagent Storage: Confirm that the reagent has been stored correctly in a tightly sealed container, in a cool, dry, and well-ventilated place, away from moisture.[1]
-
Issue 2: Fuming is observed upon opening the reagent bottle or during transfer.
-
Question: When I opened the bottle of this compound, I noticed white fumes. Is this normal and what should I do?
-
Answer: Yes, fuming is a common observation with reactive acyl chlorides. The fumes are a result of the reaction with moisture in the air, which liberates toxic and corrosive hydrogen chloride (HCl) gas.[1][2] This indicates the high reactivity of the compound and underscores the importance of proper handling.
Troubleshooting and Safety Protocol:
-
Work in a Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood to prevent inhalation of HCl gas and other vapors.[1][3]
-
Use Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[1][4]
-
Inert Atmosphere Handling: To minimize fuming and prevent degradation of the reagent, it is best to handle the liquid under an inert atmosphere. This can be achieved by using a nitrogen or argon blanket over the reagent as you are dispensing it.
-
Controlled Dispensing: Use a dry syringe or cannula to transfer the liquid, minimizing its exposure to the atmosphere.
-
Issue 3: Accidental Spill of this compound.
-
Question: I've spilled a small amount of this compound in the fume hood. What is the correct cleanup procedure?
-
Answer: A spill of this chemical must be handled promptly and carefully due to its corrosive nature and reactivity with water.[1] Do not use water to clean up the spill, as this will generate HCl gas.[1]
Spill Cleanup Protocol:
-
Alert Personnel: Inform others in the lab of the spill.
-
Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial sorbent to cover and absorb the spilled liquid.[5] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (with caution): Once absorbed, the material can be cautiously treated with a weak base, such as sodium bicarbonate, to neutralize any remaining acid chloride and the generated HCl. This should be done slowly as the reaction can be vigorous.
-
Collect and Dispose: Carefully scoop the neutralized mixture into a properly labeled hazardous waste container.[1][6]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water. Dispose of all cleaning materials as hazardous waste.[6]
-
Personal Protective Equipment: Ensure you are wearing appropriate PPE, including respiratory protection if necessary, throughout the cleanup process.[6][7]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the safe storage and handling of this compound.
Storage
-
What are the ideal storage conditions for this compound?
-
It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[7] The storage area should be designated for corrosive materials.[1][3] It is crucial to protect it from moisture.[1] Storing under an inert atmosphere, such as nitrogen, is also recommended to maintain its quality.[8]
-
-
What materials are incompatible with this compound?
Handling
-
What Personal Protective Equipment (PPE) is required when handling this chemical?
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1][9]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., butyl rubber or Viton) are essential. Always check the glove manufacturer's compatibility chart.[9]
-
Respiratory Protection: All handling should be done in a chemical fume hood.[1] If there is a risk of exposure exceeding occupational limits, a NIOSH-approved respirator may be necessary.[1][3]
-
-
How should I properly dispose of waste containing this compound?
-
All waste, including empty containers and contaminated materials, should be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1][6] Empty containers may still contain hazardous residue and should be handled accordingly.[7] A common practice is to slowly quench small amounts of residual acyl chloride in a suitable solvent (like isopropanol) before neutralization and disposal.
-
Emergency Procedures
-
What should I do in case of skin or eye contact?
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
-
What if I accidentally inhale the vapors?
III. Quantitative Data Summary
| Parameter | Value/Information | Source(s) |
| CAS Number | 61341-26-2 | [10] |
| Molecular Formula | C6H5ClOS | |
| Density | 1.314 g/mL at 25 °C | [10] |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols, amines | [1][8] |
| Hazard Statements | Causes severe skin burns and eye damage. Contact with water liberates toxic gas. | [1] |
| Storage Temperature | Cool, dry, well-ventilated area. | [1] |
IV. Experimental Protocol: General Procedure for Acylation
This protocol provides a general workflow for using this compound in an acylation reaction, emphasizing safety and best practices.
Objective: To perform an acylation of a generic amine with this compound.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Anhydrous non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)
-
Nitrogen or Argon gas supply
-
Oven-dried round-bottom flask with a stir bar
-
Septa and needles/syringes
-
Standard workup and purification supplies
Procedure:
-
Setup: Assemble the oven-dried glassware under a positive pressure of inert gas.
-
Reagent Preparation: In the flask, dissolve the amine substrate and the non-nucleophilic base in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic reaction.
-
Addition of Acyl Chloride: Slowly add the this compound to the reaction mixture dropwise via a dry syringe. Maintain the inert atmosphere throughout the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, carefully quench any remaining acyl chloride by slowly adding a proton source, such as water or a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Proceed with standard aqueous workup, extraction, drying, and purification of the desired amide product.
V. Workflow Diagrams
Safe Handling Workflow for this compound
Caption: Workflow for safe handling of this compound.
VI. References
-
Fisher Scientific. (2024, March 26). Safety Data Sheet: this compound. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2025, December 18). Safety Data Sheet: Thiophene. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (2025, May 13). Safety Data Sheet: 3-Chlorobenzo[b]thiophene-2-carbonyl Chloride. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (2022, September 16). Safety Data Sheet: 3-Methylthiophene-2-carboxylic acid. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2025, December 20). Safety Data Sheet: 3-Chlorothiophene-2-carbonyl chloride. Retrieved from --INVALID-LINK--
-
Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. Retrieved from --INVALID-LINK--
-
University of Georgia. (n.d.). UGA Chemical and Laboratory Safety Manual. Retrieved from --INVALID-LINK--
-
Sciencemadness Wiki. (2024, January 8). Acetyl chloride. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 3-Methylthiophene. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Allyl chloride. Retrieved from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-4-methylthiophene-3-carbonyl chloride. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Thiocarbonyl chloride. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3-Chlorobenzo[b]thiophene-2-carbonyl chloride. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). Safety Data Sheet: 3-Bromothiophene-2-carbonyl chloride. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (2025, May 23). Safety Data Sheet: 5-Chlorothiophene-2-carbonyl Chloride. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 2-Thiophenecarbonyl chloride. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 2-Acetylthiophene. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, July 14). This compound. Retrieved from --INVALID-LINK--
-
Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2010, September 7). Safety Data Sheet: Acetyl chloride. Retrieved from --INVALID-LINK--
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from --INVALID-LINK--
References
- 1. fishersci.com [fishersci.com]
- 2. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. research.uga.edu [research.uga.edu]
- 7. wcu.edu [wcu.edu]
- 8. fishersci.com [fishersci.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. This compound | 61341-26-2 [chemicalbook.com]
Technical Support Center: 3-Methylthiophene-2-carbonyl chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for handling 3-Methylthiophene-2-carbonyl chloride. This document provides researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting, and best practices for the safe and effective quenching of unreacted this compound in experimental settings.
Introduction: Understanding the Chemistry
This compound is a heterocyclic acyl chloride, a class of compounds known for their high reactivity.[1] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it highly susceptible to attack by nucleophiles.[2] The primary challenge in quenching this reagent is managing its vigorous, often exothermic reaction with nucleophiles and safely neutralizing the corrosive hydrogen chloride (HCl) gas that is generated as a byproduct.[3][4] This guide will walk you through the principles and protocols for safely managing this process.
Critical Safety Bulletin
Before proceeding, it is imperative to understand the hazards associated with this compound.
-
Corrosive: Causes severe skin burns and serious eye damage.[1][3]
-
Moisture Sensitive: Reacts with water and moisture to liberate toxic and corrosive hydrogen chloride gas.[4][5]
-
Handling: All manipulations must be performed in a certified chemical fume hood.[6] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider butyl rubber or laminate gloves for extended contact), safety goggles, a face shield, and a lab coat, is mandatory.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when quenching unreacted this compound?
The main concern is its rapid and highly exothermic reaction with nucleophiles. Uncontrolled addition of a quenching agent, especially water, can cause the reaction mixture to boil violently, potentially leading to a pressure buildup and splashing of corrosive materials. The secondary, but equally important, concern is the evolution of hydrogen chloride (HCl) gas, which is toxic and corrosive.[4][5]
Q2: What are the most common quenching agents and what do they produce?
The choice of quenching agent depends on the desired outcome and the subsequent workup steps. The most common nucleophiles are:
-
Water: Produces 3-Methylthiophene-2-carboxylic acid and HCl.[7][8]
-
Alcohols (e.g., Methanol, Ethanol): Produces the corresponding ester (e.g., Methyl 3-methylthiophene-2-carboxylate) and HCl.[9][10]
-
Amines (e.g., Diethylamine): Produces the corresponding amide (e.g., N,N-Diethyl-3-methylthiophene-2-carboxamide) and HCl, which immediately reacts with a second equivalent of the amine to form an ammonium salt.[7][11]
-
Aqueous Basic Solutions (e.g., NaHCO₃, NaOH): The acyl chloride is hydrolyzed to the carboxylate salt (e.g., Sodium 3-methylthiophene-2-carboxylate), and the generated HCl is neutralized in situ. This is often the safest method for disposal.[6]
Q3: Can I just pour my reaction mixture into water?
This is strongly discouraged. Adding the reaction mixture containing the reactive acyl chloride directly to a large volume of water can lead to a violent, uncontrolled reaction at the interface. The correct and safer procedure is to slowly add the quenching agent to the reaction mixture with efficient stirring and cooling, or vice-versa under controlled conditions as detailed in the protocols below.
Q4: How do I choose the right quenching agent for my experiment?
Your choice should be guided by your experimental goals. The following table provides a comparative summary to aid in your decision-making.
| Quenching Agent | Product Formed | Pros | Cons | Best For |
| Water / Dilute Acid | Carboxylic Acid | Simple; product is easily extracted into a basic aqueous layer. | Vigorous reaction; generates HCl gas. | Isolating the carboxylic acid product. |
| Alcohol (e.g., Methanol) | Ester | Less vigorous than water; ester may be easier to separate/purify. | Introduces another organic molecule; generates HCl gas. | When the carboxylic acid is difficult to handle or separate. |
| Aqueous Base (NaHCO₃, NaOH) | Carboxylate Salt | Safest method; neutralizes HCl in situ; controls exotherm well. | Product is water-soluble salt; requires acidification to recover the carboxylic acid. | Destroying excess reagent for waste disposal or when the desired product is stable to base. |
| Amine | Amide | Forms a stable, often crystalline, amide derivative. | Requires at least 2 equivalents of amine; forms an ammonium salt byproduct. | Derivatization for characterization or when an amide is the target scaffold. |
Troubleshooting & Experimental Protocols
Protocol 1: Controlled Aqueous Quench (Hydrolysis)
This protocol is designed for safely hydrolyzing the unreacted acyl chloride to its corresponding carboxylic acid.
Step-by-Step Methodology:
-
Preparation: Ensure your reaction flask is equipped with a magnetic stir bar and is cooled in an ice/water bath.
-
Slow Addition: While stirring the reaction mixture vigorously, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise via an addition funnel. The bicarbonate will neutralize the HCl as it forms, minimizing the release of corrosive gas and helping to control the exotherm.
-
Monitor Gas Evolution: You will observe CO₂ evolution. The rate of addition should be controlled such that foaming is manageable.
-
Check pH: Continue the addition until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8), as checked with pH paper.
-
Workup: The mixture can now be transferred to a separatory funnel for standard aqueous workup (e.g., extraction with an organic solvent like ethyl acetate). The product, 3-methylthiophene-2-carboxylic acid, can be isolated by acidifying the aqueous layer and extracting, or by purifying the organic layer if the desired product resides there.[12]
Protocol 2: Quenching with an Alcohol (Esterification)
Use this method when you wish to avoid forming the carboxylic acid or when the corresponding ester is easier to separate from your desired product.
Step-by-Step Methodology:
-
Preparation: Cool the reaction flask in an ice/water bath.
-
Addition of Alcohol: Slowly add an alcohol (e.g., methanol or ethanol, ~5-10 equivalents) to the stirred reaction mixture. The reaction is typically less vigorous than with water but is still exothermic.[10]
-
Addition of a Base (Optional but Recommended): To neutralize the generated HCl, it is wise to include a non-nucleophilic base like pyridine or triethylamine in the reaction mixture before adding the alcohol, or to co-add it. This prevents the accumulation of corrosive HCl.
-
Stirring: Allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature to ensure the reaction goes to completion.
-
Workup: Proceed with a standard aqueous workup, often involving a wash with dilute acid (to remove amine bases), followed by a wash with water and brine.
Workflow and Mechanism Visualization
The decision process and chemical transformations during quenching can be visualized as follows.
Caption: Decision workflow for quenching this compound.
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[7][13]
Caption: Mechanism of acyl chloride hydrolysis with water.
Waste Disposal
Proper disposal is a critical final step. Never dispose of active acyl chlorides directly into waste containers.
-
Neutralization: Always quench the unreacted this compound first using a method like Protocol 1 (Controlled Aqueous Quench). A slow, controlled addition of the reaction mixture to a stirred, cold solution of sodium bicarbonate is a reliable method for neutralization.[6]
-
Segregation: The neutralized aqueous and organic layers should be segregated into appropriate hazardous waste containers. Halogenated and non-halogenated waste streams should be kept separate as per your institution's guidelines.[14]
-
Labeling: Ensure the waste container is clearly and accurately labeled with all its components.
-
Consult EHS: Always follow the specific waste disposal procedures outlined by your institution's Environmental Health and Safety (EHS) department.[15]
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. This compound, 98%, Thermo Scientific 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.no [fishersci.no]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. savemyexams.com [savemyexams.com]
- 8. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemistrystudent.com [chemistrystudent.com]
- 14. Chapter 850: [services.statescape.com]
- 15. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Technical Support Center: Workup Procedures for Reactions with 3-Methylthiophene-2-carbonyl chloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Methylthiophene-2-carbonyl chloride. This document provides practical, in-depth guidance on workup procedures, addressing common challenges and offering field-proven troubleshooting strategies. Our goal is to equip you with the expertise to ensure high-purity, high-yield outcomes in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and reaction workup of this compound.
Q1: How reactive is this compound to water and other nucleophiles?
A1: As an acyl chloride, it is highly reactive and undergoes vigorous, exothermic hydrolysis upon contact with water, forming 3-methylthiophene-2-carboxylic acid and releasing corrosive hydrogen chloride (HCl) gas.[1][2] This reactivity extends to other nucleophiles like alcohols (forming esters), and primary or secondary amines (forming amides), which are often the intended reactions.[2][3][4] Unintentional hydrolysis during workup is a primary cause of yield loss and impurity generation. All glassware must be scrupulously dried, and reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).[5]
Q2: What is the first and most critical step in working up a reaction involving this acyl chloride?
A2: The first step is to safely and effectively quench any unreacted this compound. The choice of quenching agent depends on the reaction solvent and the nature of the product. Slow, controlled addition of the reaction mixture to a chilled quenching solution is crucial to manage the exothermic nature of the hydrolysis.[3][6]
Q3: My product contains a thiophene ring. Are there any specific stability concerns during workup and purification?
A3: Yes. The thiophene ring can be sensitive to strongly acidic or oxidizing conditions. While thiophenes are generally considered aromatic and stable, prolonged exposure to strong acids, especially during heating, can lead to degradation or side reactions.[7][8] During purification by silica gel chromatography, the inherent acidity of standard silica can sometimes cause degradation of sensitive compounds.[9]
Q4: What are the primary safety hazards I should be aware of?
A4: this compound is corrosive and causes severe skin burns and serious eye damage.[10] Upon contact with moisture, it releases toxic and corrosive HCl gas.[10] Always handle this reagent in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.[5][11] Ensure safety showers and eyewash stations are immediately accessible.[5][12]
Section 2: Standard Workup Protocol: Acylation of a Primary Amine
This section provides a detailed, step-by-step protocol for a common application: the formation of an amide. This procedure serves as a template that can be adapted for similar reactions.
Reaction: Formation of N-Aryl-3-methylthiophene-2-carboxamide.
Step-by-Step Methodology
-
Reaction Quenching (The Causality): The primary goal is to neutralize unreacted acyl chloride and any acid scavenger base (like triethylamine or pyridine) used in the reaction.
-
Action: Slowly pour the reaction mixture into a separate flask containing a chilled (0 °C ice bath) saturated aqueous solution of sodium bicarbonate (NaHCO₃). Do this carefully and with stirring to control the effervescence (CO₂ evolution) from the neutralization of HCl.
-
Rationale: Sodium bicarbonate is a weak base, sufficient to neutralize HCl and quench the acyl chloride without causing hydrolysis of the desired amide product. Using a strong base like NaOH could risk saponifying the product.
-
-
Organic Phase Separation (The Causality): The objective is to separate the desired organic product from the aqueous phase containing salts and water-soluble impurities.
-
Action: Transfer the quenched mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)), two distinct layers will form. Drain the organic layer. If the reaction solvent is water-miscible (e.g., THF, Acetonitrile), first remove the solvent under reduced pressure (rotary evaporation) and then redissolve the residue in an immiscible organic solvent like DCM or EtOAc before proceeding.
-
Rationale: This step leverages the differential solubility of the organic product and inorganic byproducts (e.g., triethylammonium chloride, sodium chloride) to achieve the initial purification.
-
-
Aqueous Washes (The Causality): This series of washes removes residual impurities.
-
Action:
-
Wash the organic layer sequentially with:
-
1M HCl (or 5% citric acid solution) to remove any remaining amine base.
-
Saturated aq. NaHCO₃ to neutralize any residual acid.
-
Brine (saturated aq. NaCl) to reduce the amount of dissolved water in the organic layer and prevent emulsions.
-
-
-
Rationale: Each wash targets a specific type of impurity. The acidic wash removes basic compounds, the basic wash removes acidic compounds, and the brine wash initiates the drying process.
-
-
Drying and Filtration (The Causality): To remove all traces of water before solvent evaporation.
-
Action: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together. Filter the solution to remove the drying agent.
-
Rationale: Water can interfere with final product isolation (e.g., forming oils instead of solids) and can co-evaporate with the solvent, extending drying times.
-
-
Solvent Removal and Isolation (The Causality): To obtain the crude product.
-
Action: Concentrate the filtered organic solution using a rotary evaporator.
-
Rationale: This removes the volatile solvent, leaving the non-volatile crude product. Further purification is typically required.
-
Workflow Visualization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. Thiophene synthesis [organic-chemistry.org]
- 8. Thiophene - Wikipedia [en.wikipedia.org]
- 9. orgsyn.org [orgsyn.org]
- 10. This compound, 98%, Thermo Scientific 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. chemos.de [chemos.de]
- 12. download.basf.com [download.basf.com]
troubleshooting failed reactions with 3-Methylthiophene-2-carbonyl chloride
Welcome to the technical support center for 3-Methylthiophene-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.
I. Understanding the Reagent: Key Characteristics
This compound is a valuable building block in organic synthesis, prized for its role in introducing the 3-methylthiophene-2-carbonyl moiety into a wide range of molecules. However, its reactivity is a double-edged sword. As an acyl chloride, it is highly susceptible to hydrolysis and requires careful handling to prevent degradation.[1][2] Its thiophene core also influences its reactivity in electrophilic aromatic substitution reactions. This guide will help you harness its potential while mitigating common pitfalls.
Key Properties:
| Property | Value | Source |
| CAS Number | 61341-26-2 | [3][4][5] |
| Molecular Formula | C6H5ClOS | [4] |
| Molecular Weight | 160.62 g/mol | [4][5] |
| Density | 1.314 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.586 | [3][4] |
II. Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. Can I still use it?
A1: Discoloration often indicates decomposition, likely due to exposure to moisture or air, leading to the formation of 3-methylthiophene-2-carboxylic acid and other impurities.[1][6] While it might still contain some active acyl chloride, using it will likely result in lower yields and purification difficulties. It is highly recommended to use fresh, colorless, or faintly colored reagent for best results. If you must use it, consider purification by vacuum distillation, though this may not be practical for small quantities.
Q2: What are the optimal storage conditions for this compound?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1][7] A desiccator or a dry box is ideal. Avoid storage in areas with high humidity or frequent temperature fluctuations.
Q3: I suspect my solvent is contaminated with water. How will this affect my reaction?
A3: Water will rapidly hydrolyze this compound to the corresponding carboxylic acid.[1] This not only consumes your starting material but the resulting carboxylic acid can complicate your reaction and purification. The generated HCl can also affect acid-sensitive functional groups. Always use anhydrous solvents for reactions involving this reagent.
III. Troubleshooting Failed Reactions
This section provides detailed guides to diagnose and resolve common issues encountered during reactions with this compound.
A. Low or No Product Yield
A lack of desired product is a frustrating but common issue. The following workflow can help you diagnose the root cause.
Caption: Troubleshooting workflow for low or no product yield.
1. Reagent Quality:
-
Hypothesized Cause: The this compound has degraded due to improper storage or handling.[1]
-
Diagnostic Experiment: React a small amount of the acyl chloride with a simple nucleophile like methanol or a primary amine in the presence of a base. Monitor by TLC or LC-MS. If no ester or amide is formed, the reagent has likely fully hydrolyzed.
-
Corrective Action: Use a fresh bottle of this compound.
2. Anhydrous Conditions:
-
Hypothesized Cause: Trace amounts of water in the solvent, on the glassware, or introduced during reagent transfer are quenching the acyl chloride.[2][8]
-
Diagnostic Experiment: This is difficult to test directly. The best approach is to assume moisture is present and take preventative measures.
-
Corrective Action:
-
Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled or commercially available anhydrous solvents.
-
Perform the reaction under a positive pressure of an inert gas (nitrogen or argon).
-
3. Reaction Temperature:
-
Hypothesized Cause: The reaction temperature is not optimal. Some reactions require cooling to control exotherms and prevent side reactions, while others need heating to overcome the activation energy.[8]
-
Diagnostic Experiment: Run a small-scale temperature screen. Set up parallel reactions at different temperatures (e.g., 0°C, room temperature, 50°C) and monitor the progress.
-
Corrective Action: Adjust the reaction temperature based on the screening results.
B. Formation of Multiple Byproducts
The appearance of multiple spots on a TLC plate or peaks in an LC-MS chromatogram can be daunting. Here’s how to approach this problem.
Caption: Decision tree for addressing multiple byproducts.
1. Hydrolysis Product:
-
Hypothesized Cause: As mentioned, moisture contamination leads to the formation of 3-methylthiophene-2-carboxylic acid.[1]
-
Diagnostic Experiment: Spot a sample of your reaction mixture alongside a sample of 3-methylthiophene-2-carboxylic acid (if available) on a TLC plate. If a major byproduct has the same Rf, hydrolysis is a key issue.
-
Corrective Action: Rigorously implement anhydrous techniques as described above.
2. Friedel-Crafts Acylation Issues:
-
Hypothesized Cause: In Friedel-Crafts reactions, the choice and amount of Lewis acid are critical. Strong Lewis acids like AlCl₃ can sometimes lead to side reactions or decomposition, especially with sensitive substrates.[8] The inherent reactivity of the thiophene ring favors acylation at the α-positions (C2 and C5), which can lead to complex product mixtures if the substrate is not appropriately substituted.[9][10]
-
Diagnostic Experiment:
-
Analyze the crude reaction mixture by ¹H NMR to identify the substitution patterns on the aromatic ring.
-
Run small-scale reactions with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄, ZnCl₂).
-
-
Corrective Action:
-
Switch to a milder Lewis acid.
-
Lower the reaction temperature.
-
Slowly add the acyl chloride or the Lewis acid to the reaction mixture to maintain better control.
-
3. Amide and Ester Formation Issues:
-
Hypothesized Cause: For amide or ester formation, if the nucleophile (amine or alcohol) is weak, or if side reactions with coupling reagents occur, you may see multiple products.[11][12]
-
Diagnostic Experiment:
-
Corrective Action:
-
For amide formation, consider direct reaction of the amine with this compound, often with a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[14]
-
For esterification, especially with hindered alcohols, the use of a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[15]
-
IV. Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes a standard method for reacting this compound with a primary or secondary amine.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, THF) at 0°C.
-
Addition: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the amine is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Friedel-Crafts Acylation of an Aromatic Compound
This protocol provides a general guideline for using this compound in a Friedel-Crafts reaction.
-
Preparation: Under an inert atmosphere, suspend the Lewis acid (e.g., AlCl₃, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) and cool to 0°C.
-
Acylium Ion Formation: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent. Stir for 15-30 minutes at 0°C.
-
Addition of Aromatic Substrate: Add a solution of the aromatic substrate (1.0 eq.) dropwise, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or distillation.[9]
V. References
-
Fisher Scientific. (2010). SAFETY DATA SHEET: this compound.
-
BLD Pharm. (n.d.). This compound.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Chlorothiophene-2-carbonyl chloride.
-
BenchChem. (2025). Overcoming challenges in the acylation of the thiophene 3-position.
-
BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
-
Apollo Scientific. (2022). 3-Methylthiophene-2-carboxylic acid.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
-
Georganics. (n.d.). This compound - High purity.
-
ChemicalBook. (2025). This compound | 61341-26-2.
-
Organic Syntheses. (n.d.). 3-methylthiophene.
-
TCI Chemicals. (2025). SAFETY DATA SHEET.
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
-
BenchChem. (2025). Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
-
Wikipedia. (n.d.). Friedel–Crafts reaction.
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
-
Khan Academy. (2010). Amide formation from acyl chloride.
-
ChemicalBook. (n.d.). 61341-26-2(this compound) Product Description.
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
-
Santa Cruz Biotechnology. (n.d.). This compound | CAS 61341-26-2.
-
Google Patents. (n.d.). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl....
-
Organic Syntheses. (n.d.). esterification of carboxylic acids with.
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
-
Arkat USA. (2001). Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives.
-
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?.
-
Google Patents. (n.d.). CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
-
Georgia Institute of Technology. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPHENE CARBOXYLIC ACID.
-
Wikipedia. (n.d.). 3-Methylthiophene.
-
MDPI. (n.d.). Thiophene-3-carbonyl Chloride.
-
ResearchGate. (2025). (PDF) Thiophene-3-carbonyl Chloride.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | 61341-26-2 [chemicalbook.com]
- 4. 61341-26-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. FCKeditor - Resources Browser [nstu.ru]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Khan Academy [khanacademy.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Analysis of 3-Methylthiophene-2-carbonyl chloride
Welcome to the technical support center for 3-Methylthiophene-2-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and mitigating impurities in your commercial-grade material. Our approach is rooted in practical, field-proven insights to ensure the integrity of your experimental outcomes.
Introduction: The Challenge of Purity in Reactive Intermediates
This compound is a key building block in the synthesis of a variety of pharmaceutical and specialty chemical compounds. As an acyl chloride, its high reactivity is both a virtue in synthesis and a challenge for maintaining purity.[1][2] Commercial batches can contain a range of impurities stemming from the manufacturing process, degradation upon storage, or improper handling. This guide provides a systematic approach to identifying these impurities, ensuring the quality of your starting material and the success of your subsequent reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purity and analysis of this compound.
Q1: What are the most common impurities I should expect in a commercial batch of this compound?
A1: The most prevalent impurities typically arise from the manufacturing process and subsequent degradation. These include:
-
3-Methylthiophene-2-carboxylic acid: This is the starting material for the synthesis of the acyl chloride and is also its primary hydrolysis product.[3] Its presence indicates either an incomplete reaction during synthesis or exposure of the acyl chloride to moisture.
-
Residual Thionyl Chloride (SOCl₂): A common reagent used to convert the carboxylic acid to the acyl chloride.[1] Its presence can lead to unwanted side reactions in your process.
-
Byproducts of Thionyl Chloride: Decomposition of thionyl chloride can lead to the formation of sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can exist as dissolved gases or react with other components.[1]
-
Chlorinated Byproducts: Under certain reaction conditions, chlorination of the thiophene ring or the methyl group can occur, leading to isomeric impurities that may be difficult to separate.[4]
-
Polymeric materials: Self-condensation or polymerization can occur, especially with prolonged storage or exposure to catalysts.
Q2: My this compound has a yellow or brownish tint. Is it still usable?
A2: A colorless to pale yellow liquid is the expected appearance.[5] A darker coloration, such as brown, may indicate the presence of degradation products or polymeric impurities. While it might still be suitable for some applications, it is highly recommended to analyze the material for purity before use, as the colored impurities could negatively impact your reaction yield and product purity.
Q3: How should I properly handle and store this compound to minimize impurity formation?
A3: Due to its moisture sensitivity, proper handling and storage are critical.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place.[5]
-
Handling: All handling should be performed in a well-ventilated fume hood. Use dry glassware and syringes. Avoid any contact with moisture. It is advisable to work under an inert atmosphere whenever possible.
Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to quickly assess the purity of my material?
A4: Yes, ¹H and ¹³C NMR are powerful tools for a rapid purity assessment. You can look for characteristic signals of the starting carboxylic acid or other unexpected peaks. For instance, the acidic proton of the carboxylic acid will be a broad singlet, which is absent in the pure acyl chloride. However, for quantitative analysis of trace impurities, chromatographic methods are generally more suitable.
Part 2: Troubleshooting Guide - Identifying Impurities
This section provides a structured approach to identifying impurities using common analytical techniques.
Issue 1: Unexpected Side Products in My Reaction
If you are observing unexpected side products in your reaction, it is crucial to first assess the purity of your starting this compound.
Caption: Workflow for troubleshooting unexpected reaction outcomes.
Analytical Protocols
GC-MS is an excellent technique for identifying volatile and semi-volatile impurities such as residual solvents, byproducts from the chlorination process, and some degradation products.
Step-by-Step Methodology:
-
Sample Preparation:
-
Due to the reactivity of the acyl chloride, derivatization is recommended for robust analysis, though direct injection can be used for a quick screen.
-
Derivatization (Recommended): React a small, accurately weighed sample (e.g., 10 mg) with an anhydrous alcohol (e.g., methanol or ethanol, 1 mL) in the presence of a non-nucleophilic base (e.g., pyridine, 50 µL) to form the corresponding stable ester. This allows for better chromatography and prevents damage to the GC column.
-
Direct Injection (Screening): Prepare a dilute solution of the acyl chloride in a dry, inert solvent (e.g., anhydrous dichloromethane or toluene).
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Data Interpretation:
-
Compare the obtained mass spectra of the impurity peaks with a library (e.g., NIST) for tentative identification.
-
The derivatized 3-Methylthiophene-2-carboxylic acid (as its methyl or ethyl ester) will have a distinct mass spectrum that can be easily identified.
-
Look for mass spectra corresponding to potential chlorinated side-products (increased molecular weight by 34 Da for each additional chlorine, considering isotopic patterns).
HPLC is ideal for quantifying non-volatile impurities, particularly the starting carboxylic acid. Direct analysis is challenging due to the reactivity of the acyl chloride, so pre-column derivatization is mandatory.[6]
Step-by-Step Methodology:
-
Derivatization:
-
A common and effective method is derivatization with an amine, such as aniline or benzylamine, to form a stable amide.
-
Dissolve a known amount of the this compound sample in a dry, aprotic solvent (e.g., acetonitrile).
-
Add an excess of the derivatizing amine and a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.
-
Allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to elute the more non-polar components.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength where both the derivatized product and potential derivatized impurities have good absorbance (e.g., 254 nm or a wavelength maximum determined by a UV scan).
-
Data Interpretation:
-
Quantify the amount of 3-Methylthiophene-2-carboxylic acid by comparing the peak area of its derivatized form to a standard curve prepared from derivatized 3-Methylthiophene-2-carboxylic acid.
NMR provides a rapid, non-destructive overview of the sample's composition.
Sample Preparation:
-
Dissolve a small amount of the sample in a dry deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity and low in residual water.
Expected Chemical Shifts (¹H NMR, CDCl₃, approximate):
| Compound | Thiophene Protons (ppm) | Methyl Protons (ppm) | Other |
| This compound | ~7.6 (d), ~6.9 (d) | ~2.6 (s) | |
| 3-Methylthiophene-2-carboxylic acid | ~7.7 (d), ~6.9 (d) | ~2.6 (s) | ~11-12 (br s, COOH) |
Interpretation:
-
The presence of a broad singlet in the 10-12 ppm region is a clear indication of the carboxylic acid impurity.
-
Integration of the peaks can provide a semi-quantitative estimate of the impurity level.
-
Look for unexpected signals in the aromatic and aliphatic regions that could indicate side-products. For example, chlorination of the methyl group would result in a downfield shift of the methyl protons and a change in multiplicity if partially chlorinated.
Part 3: Data Summary and Visualization
Table 1: Common Impurities and their Analytical Signatures
| Impurity | Likely Origin | Recommended Analytical Technique | Key Identifier |
| 3-Methylthiophene-2-carboxylic acid | Incomplete reaction / Hydrolysis | HPLC (after derivatization), ¹H NMR | Derivatized peak in HPLC; broad -COOH proton signal in ¹H NMR (~11-12 ppm) |
| Thionyl Chloride (and byproducts) | Residual Reagent | GC-MS | Characteristic mass spectrum |
| Chlorinated Thiophene Derivatives | Synthesis Side-Reaction | GC-MS | Isotopic pattern of chlorine in mass spectrum; additional signals in NMR |
| Polymeric Material | Degradation | Size Exclusion Chromatography (SEC) | Broad, unresolved peaks |
Diagram: Logical Flow for Purity Verification
Caption: Decision workflow for accepting or rejecting a batch of starting material.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. 61341-26-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of 3-Methylthiophene-2-carboxamides
In the realm of drug development and materials science, heterocyclic scaffolds are indispensable. Among them, 3-methylthiophene-2-carboxamides serve as crucial building blocks for a wide array of functional molecules, from pharmacologically active agents to organic semiconductors.[1][2] The precise and unambiguous determination of their chemical structure is a prerequisite for any meaningful research and development, a task for which ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed gold standard.
This guide provides a comprehensive, in-depth comparison of the ¹H NMR spectral features of 3-methylthiophene-2-carboxamides. We will move beyond a simple catalog of chemical shifts to explore the underlying physical organic principles that govern these spectra. The objective is to empower researchers and drug development professionals to interpret complex NMR data with confidence, ensuring the structural integrity of their compounds.
Foundational Principles: Decoding the ¹H NMR Spectrum
The ¹H NMR spectrum of a substituted thiophene is a direct reflection of the electronic environment surrounding each proton. The thiophene ring itself is aromatic, meaning its protons typically resonate in the downfield region of the spectrum (δ 6.5-8.0 ppm). The introduction of substituents at the 2- and 3-positions, namely a carboxamide and a methyl group, dramatically perturbs this electronic landscape.
-
The 3-Methyl Group: As an electron-donating group (EDG), the methyl substituent increases electron density on the thiophene ring, particularly at the adjacent C2 and C4 positions. This shielding effect causes the proton at C4 (H4) to shift upfield (to a lower δ value) relative to an unsubstituted thiophene.
-
The 2-Carboxamide Group: Conversely, the carboxamide is an electron-withdrawing group (EWG) due to the electronegativity of its oxygen and nitrogen atoms. This group deshields the ring, causing adjacent protons, particularly the one at C5 (H5), to shift significantly downfield (to a higher δ value).
The interplay of these competing electronic effects, combined with through-bond spin-spin coupling, generates a unique and readily interpretable NMR fingerprint.
Experimental Protocol: A Framework for High-Fidelity Data Acquisition
The quality of an NMR spectrum is fundamentally dependent on a meticulous experimental setup. The following protocol is a self-validating system designed for acquiring reproducible, high-resolution data for 3-methylthiophene-2-carboxamides.
1. Sample Preparation:
-
Solvent Choice: Deuterated chloroform (CDCl₃) is the solvent of choice for most derivatives due to its excellent solubilizing properties and relatively clean spectral window. For compounds with poor solubility or those requiring analysis of N-H proton exchange, dimethyl sulfoxide-d₆ (DMSO-d₆) is a viable alternative. Be aware that chemical shifts, especially for the amide N-H proton, can vary significantly between solvents.[3]
-
Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the chosen deuterated solvent. This concentration is optimal for achieving a high signal-to-noise ratio on a 400 MHz or higher spectrometer without inducing significant concentration-dependent aggregation effects.
-
Internal Standard: Tetramethylsilane (TMS) should be used as the internal reference, with its signal calibrated to 0.00 ppm.
2. NMR Spectrometer Parameters (400 MHz Example):
The causality behind these parameter choices is rooted in the need to balance signal intensity, resolution, and experimental time.
-
Pulse Sequence: A standard 30-degree pulse ('zg30') is sufficient for routine characterization. This non-quantitative pulse angle allows for a shorter relaxation delay.
-
Spectral Width: Set a spectral width of ~12 ppm (e.g., from -1 to 11 ppm) to ensure all relevant signals are captured.
-
Acquisition Time: An acquisition time of at least 4 seconds is crucial for achieving high digital resolution, allowing for the accurate determination of coupling constants.
-
Relaxation Delay (d1): A 1-2 second delay is adequate for qualitative analysis. For accurate integration (e.g., to confirm proton counts), a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans: Typically, 16 to 64 scans are sufficient to obtain excellent signal-to-noise for a sample of this concentration.
References
A Senior Application Scientist's Guide to Confirming Amide Bond Formation: FTIR Analysis of 3-Methylthiophene-2-carbonyl chloride Reactions
In the landscape of pharmaceutical and materials science, the robust formation of an amide bond is a cornerstone of chemical synthesis. The reaction of an acyl chloride, such as 3-Methylthiophene-2-carbonyl chloride, with a primary or secondary amine is a fundamental transformation. However, the assertion of a successful reaction requires rigorous analytical confirmation. This guide provides an in-depth, comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for this validation, contextualized with alternative and complementary techniques for a comprehensive analytical workflow.
The Imperative of Analytical Confirmation
The synthesis of novel chemical entities hinges on the predictable and efficient formation of covalent bonds. The amide linkage, in particular, is central to a vast array of molecules, from life-saving pharmaceuticals to high-performance polymers. An unconfirmed or incomplete reaction can lead to downstream failures in multi-step syntheses, misleading structure-activity relationship (SAR) studies, and ultimately, significant time and resource expenditure. Therefore, the choice of analytical methodology for reaction monitoring and product confirmation is a critical decision in the synthetic workflow.
FTIR spectroscopy presents a rapid, non-destructive, and highly informative first line of analysis. Its sensitivity to the vibrational energies of functional groups allows for a direct, real-time assessment of the chemical transformation from acyl chloride to amide.
Part 1: Primary Confirmation via FTIR Spectroscopy
The reaction of this compound with an amine to form the corresponding amide is characterized by the disappearance of the highly reactive acyl chloride functional group and the appearance of the stable amide linkage. FTIR spectroscopy is exquisitely sensitive to these changes.
Experimental Protocol: FTIR Analysis
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove environmental interferences (e.g., CO2, water vapor).
-
Place a small, representative sample of the reaction mixture or purified product directly onto the ATR crystal. For liquids, a single drop is sufficient. For solid samples, ensure good contact with the crystal by applying gentle pressure with the built-in press.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum by performing a background subtraction.
-
Identify the key vibrational bands of interest. For the reaction of this compound, the focus is on the carbonyl (C=O) stretching region.
-
Interpreting the Spectral Data: A Tale of Two Carbonyls
The confirmation of amide bond formation is primarily achieved by observing two key events in the FTIR spectrum:
-
Disappearance of the Acyl Chloride C=O Stretch: this compound will exhibit a strong, sharp absorbance band characteristic of an acyl chloride carbonyl stretch, typically in the range of 1770-1815 cm⁻¹ . The high electronegativity of the chlorine atom attached to the carbonyl carbon increases the bond order and shifts the vibrational frequency to a higher wavenumber compared to other carbonyl compounds. The absence or significant diminution of this peak in the product spectrum is a strong indicator that the starting material has been consumed.[1][2]
-
Appearance of Amide I and Amide II Bands: The newly formed amide bond gives rise to two distinct and characteristic absorption bands:
-
Amide I Band (1630-1680 cm⁻¹): This band is primarily due to the C=O stretching vibration of the amide.[3][4][5] It is the most intense and, therefore, the most diagnostic peak for confirming the presence of an amide.[4]
-
Amide II Band (1510-1580 cm⁻¹): This band arises from a combination of N-H in-plane bending and C-N stretching vibrations.[4][5] The presence of this band, particularly in conjunction with the Amide I band, provides compelling evidence for amide formation.
-
A successful reaction is, therefore, unequivocally demonstrated by the disappearance of the peak around 1800 cm⁻¹ and the concurrent appearance of strong absorbances in the 1630-1680 cm⁻¹ and 1510-1580 cm⁻¹ regions.
Part 2: A Comparative Analysis of Confirmatory Techniques
While FTIR is a powerful tool, a multi-faceted analytical approach provides a more robust and comprehensive validation of amide bond formation, particularly in regulated environments such as drug development. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are orthogonal techniques that provide complementary structural information.
| Technique | Information Provided | Advantages | Disadvantages |
| FTIR Spectroscopy | Functional group presence/absence (C=O, N-H) | Rapid, non-destructive, easy to use, low cost | Provides limited structural connectivity information |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment of protons and carbons | Unambiguous structure elucidation, quantitative analysis | Slower acquisition time, requires more sample, higher cost, requires deuterated solvents |
| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern | High sensitivity, confirms covalent bond formation, can be coupled with chromatography | Can cause fragmentation of the parent ion, may not distinguish isomers |
Alternative Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework, offering definitive proof of amide bond formation.[6][7]
Key Observables in ¹H NMR:
-
Amide N-H Proton: The proton on the amide nitrogen typically appears as a broad singlet in the region of 7.5-8.5 ppm. Its chemical shift can be concentration and solvent-dependent.[8][9]
-
Shifts in Adjacent Protons: The formation of the amide bond will induce changes in the chemical shifts of protons on the carbon atoms adjacent to the carbonyl group and the nitrogen atom. For example, the protons on the thiophene ring of the starting material will experience a different electronic environment in the amide product, leading to a shift in their resonance frequencies.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Analysis: Process the spectrum (phasing, baseline correction, and integration). Compare the spectrum of the product to that of the starting materials to confirm the disappearance of reactant signals and the appearance of new signals corresponding to the amide product.
Alternative Method 2: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the product, which is a direct confirmation of the covalent bond formation between the acyl chloride and the amine.[7]
Key Observables in MS:
-
Molecular Ion Peak (M+H)⁺: In electrospray ionization (ESI) mode, the mass spectrum will show a peak corresponding to the molecular weight of the amide product plus the mass of a proton. This provides strong evidence that the desired molecule has been formed.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion. The fragmentation pattern, particularly the characteristic cleavage of the amide bond, can provide further structural confirmation.[10][11]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and compare its mass-to-charge ratio (m/z) with the calculated theoretical value for the expected amide product.
Conclusion: An Integrated Approach to Certainty
References
- 1. Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellesmere OCR A level Chemistry - 6.1.3 (e,f) Acyl Chlorides [sites.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 5. researchgate.net [researchgate.net]
- 6. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 7. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 8. A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ01044C [pubs.rsc.org]
- 9. A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00408G [pubs.rsc.org]
- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 3-Methylthiophene-2-carbonyl Chloride Derivatives
For researchers and professionals in drug development, the precise characterization of reactive intermediates is not just a matter of analytical rigor; it is a cornerstone of reproducible synthesis and drug safety. 3-Methylthiophene-2-carbonyl chloride is one such intermediate, whose thiophene moiety is a common scaffold in pharmaceuticals, yet its acyl chloride group presents significant analytical challenges due to its high reactivity, particularly its susceptibility to hydrolysis.[1]
This guide provides a comparative analysis of mass spectrometry-based strategies for the characterization of this compound and its derivatives. We will move beyond simple protocol recitation to explore the causal logic behind methodological choices, ensuring that the described workflows are not only effective but also self-validating.
The Core Analytical Dilemma: Direct Injection vs. Derivatization
The primary challenge in analyzing this compound is its inherent instability.[1] This dictates the first and most critical decision in your analytical workflow: whether to attempt direct analysis or to convert the analyte into a more stable derivative prior to injection.
-
Direct Analysis: This approach, typically using Gas Chromatography-Mass Spectrometry (GC-MS), is the most straightforward route. It offers the advantage of analyzing the compound in its native state, avoiding potential artifacts from a derivatization reaction. However, its success is contingent on maintaining a scrupulously anhydrous environment from sample preparation to injection, as any trace moisture will hydrolyze the acyl chloride to the corresponding carboxylic acid, leading to inaccurate quantification and characterization.[2]
-
Chemical Derivatization: This strategy involves reacting the acyl chloride with a nucleophile (e.g., an alcohol or an amine) to form a stable, less reactive derivative, such as an ester or an amide.[3][4] This conversion makes the analyte more amenable to various analytical techniques, including both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS). Derivatization is often the preferred method when dealing with complex matrices or when the highest level of stability and reproducibility is required.[1][5]
Below is a diagram outlining the decision-making workflow for analyzing this reactive intermediate.
Caption: Decision workflow for the mass spectrometric analysis of reactive acyl chlorides.
Comparison of Mass Spectrometry Platforms
The choice between GC-MS and LC-MS is fundamentally tied to the decision to derivatize. Each platform offers distinct advantages for this class of compounds.
| Technique | Principle | Sample Preparation | Advantages | Disadvantages |
| Direct GC-MS | Separation based on volatility and boiling point, followed by Electron Ionization (EI). | Dissolution in a dry, inert solvent (e.g., dichloromethane). Must be strictly anhydrous.[2] | High Specificity: EI provides reproducible, library-matchable fragmentation patterns.[6] Speed: No derivatization step required. | Analyte Instability: High risk of hydrolysis to the carboxylic acid. Thermal Lability: Potential for degradation in the hot injector. |
| Derivatization GC-MS | Analyte is converted to a more volatile and stable ester (e.g., by reacting with an alcohol).[5][7] | Derivatization reaction followed by extraction. | Improved Stability: Derivative is not water-sensitive. Excellent Chromatography: Esters often exhibit better peak shape. | Indirect Analysis: Measures the derivative, not the original compound. Reaction Stoichiometry: Derivatization must be complete and reproducible for accurate quantification.[5] |
| Derivatization LC-MS/MS | Analyte is derivatized to improve chromatographic retention and ionization efficiency (e.g., using a hydrazine reagent).[8] | Derivatization reaction, often followed by a simple dilution. | High Sensitivity: LC-MS/MS offers excellent sensitivity and is suitable for trace analysis.[9][10] Versatility: Applicable to a wider range of derivatives. | Complex Sample Prep: Derivatization can be more complex than for GC-MS.[9] Ionization Dependence: Requires a derivative that ionizes well via ESI or APCI. |
Fragmentation Analysis: Decoding the Mass Spectrum
The most powerful tool for structural confirmation in mass spectrometry is the analysis of fragmentation patterns. For this compound, Electron Ionization (EI), typically at a standard energy of 70 eV, provides a distinct and predictable fingerprint.
Predicted EI Fragmentation Pathway
The fragmentation of this compound (Molecular Weight: 160.62 g/mol ) is governed by the cleavage of the weakest bonds and the formation of stable ions. The primary fragmentation events are initiated at the reactive acyl chloride moiety.
-
Formation of the Acylium Ion (m/z 125): The most characteristic initial fragmentation for acyl chlorides is the loss of a chlorine radical (Cl•).[2][11] This results in the formation of a highly stable, resonance-stabilized acylium ion, which is often the base peak in the spectrum.
-
Loss of Carbon Monoxide (m/z 97): The acylium ion readily loses a neutral molecule of carbon monoxide (CO), a common pathway for carbonyl-containing compounds.[2] This leads to the formation of the 3-methylthienyl cation.
-
Thiophene Ring Fragmentation: The 3-methylthienyl cation and the molecular ion can undergo further fragmentation characteristic of the thiophene ring system, such as the loss of a methyl radical or cleavage of the ring structure.[12][13][14]
Caption: Predicted EI fragmentation pathway for this compound.
Summary of Key Diagnostic Ions
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway | Significance |
| 160 / 162 | [C₆H₅ClOS]⁺• | Molecular Ion | Confirms molecular weight. The ~3:1 ratio of the M+ and M+2 peaks is characteristic of a compound containing one chlorine atom. |
| 125 | [C₆H₅OS]⁺ | M⁺• - Cl• | Base Peak. Diagnostic for the acyl chloride structure.[2][11] |
| 97 | [C₅H₅S]⁺ | [M-Cl]⁺ - CO | Confirms the thiophene backbone and loss of the carbonyl group.[2] |
| 84 | [C₄H₄S]⁺• | Thiophene cation | Indicates fragmentation of the methyl group from the ring. |
Experimental Protocols
Trustworthy data is built on robust and well-documented protocols. The following section provides detailed, step-by-step methodologies for the analysis of this compound.
Protocol 1: Direct Analysis by GC-MS
This protocol is designed for the direct analysis of the title compound, emphasizing the critical need for anhydrous conditions.
-
Sample Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10.0 mL of anhydrous dichloromethane to a final concentration of ~1 mg/mL. Anhydrous solvents are critical to prevent hydrolysis.[2]
-
Vortex briefly to ensure complete dissolution. Transfer the solution to a GC vial with a PTFE-lined cap.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Scan Range: m/z 40-400.
-
Protocol 2: Analysis via Derivatization to Methyl Ester followed by GC-MS
This protocol is an alternative for situations where direct analysis is not feasible. It converts the analyte to its more stable methyl ester.
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 2 mL of anhydrous dichloromethane and 1 mL of anhydrous methanol.
-
Add a catalytic amount (~50 µL) of anhydrous pyridine to act as a scavenger for the HCl byproduct.
-
Cap the vial tightly and allow the reaction to proceed at room temperature for 30 minutes with occasional swirling.
-
Quench the reaction by adding 2 mL of deionized water. Vortex for 30 seconds.
-
Allow the layers to separate. Carefully transfer the bottom organic layer (dichloromethane) to a clean GC vial for analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Use the same GC-MS instrument and conditions as described in Protocol 1. The resulting methyl 3-methylthiophene-2-carboxylate is volatile and thermally stable, making it well-suited for these conditions. The retention time will be different from the parent acyl chloride.
-
Conclusion and Recommendations
The mass spectrometric analysis of this compound and its derivatives requires a deliberate choice of strategy based on the analytical goals and sample matrix.
-
For rapid, direct structural confirmation where sample purity is high and anhydrous handling is possible, Direct GC-EI-MS is the method of choice. Its strength lies in providing a clear, interpretable fragmentation pattern of the native molecule.
-
When quantitative accuracy, high reproducibility, or analysis within complex, non-anhydrous matrices is required, Chemical Derivatization followed by GC-MS or LC-MS/MS is superior. Converting the reactive acyl chloride to a stable ester or other derivative mitigates the risk of hydrolysis and improves chromatographic performance.[1][5]
Ultimately, the optimal approach is one that is validated for its intended purpose. By understanding the chemical properties of the analyte and the fundamental principles of the mass spectrometric techniques, researchers can generate reliable and defensible data crucial for the advancement of their scientific and developmental objectives.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 9. sciex.com [sciex.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thiophene [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
reactivity comparison of 3-Methylthiophene-2-carbonyl chloride vs thiophene-2-carbonyl chloride
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. Thiophene-based acyl chlorides are valuable reagents, but subtle structural modifications can lead to significant differences in reactivity. This guide provides an in-depth comparison of the reactivity of 3-Methylthiophene-2-carbonyl chloride and its parent compound, Thiophene-2-carbonyl chloride. We will explore the underlying electronic and steric factors that govern their chemical behavior, supported by mechanistic principles and practical experimental considerations.
Introduction: A Tale of Two Thiophenes
Thiophene-2-carbonyl chloride and this compound are both important intermediates in the synthesis of pharmaceuticals and fine chemicals. They share a common thiophene-2-carbonyl chloride core, but the presence of a methyl group at the C3 position in the latter introduces critical electronic and steric differences that modulate its reactivity. Understanding these differences is crucial for reaction optimization, predicting outcomes, and designing efficient synthetic routes.
Figure 1: Structural Comparison
Caption: Chemical structures of the two acyl chlorides.
Theoretical Basis for Reactivity Differences
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon.[1][2] Any factor that increases the partial positive charge on this carbon will enhance reactivity, while factors that decrease it or hinder access to it will lead to a more sluggish reaction.
Electronic Effects
The key electronic difference between the two molecules is the methyl group at the C3 position of this compound.
-
Electron-Donating Nature: A methyl group is a weak electron-donating group (EDG) through an inductive effect and hyperconjugation.[3] This donates electron density to the aromatic thiophene ring.
-
Reduced Electrophilicity: The increased electron density on the thiophene ring is relayed to the attached carbonyl group. This reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and, consequently, less susceptible to nucleophilic attack compared to the unsubstituted Thiophene-2-carbonyl chloride.
Figure 2: Electronic Influence of the Methyl Group
Caption: The methyl group reduces the electrophilicity of the carbonyl carbon.
Steric Effects
The placement of the methyl group directly adjacent to the carbonyl chloride functionality introduces significant steric hindrance.[4][5]
-
Shielding the Reaction Center: The methyl group physically obstructs the trajectory of an incoming nucleophile, making it more difficult to approach and attack the carbonyl carbon.[4][5] This steric clash raises the activation energy of the rate-limiting step—the formation of the tetrahedral intermediate—slowing the overall reaction rate.[1][2]
In contrast, Thiophene-2-carbonyl chloride has a small hydrogen atom at the C3 position, presenting a much smaller steric barrier to nucleophilic attack.
Comparative Reactivity in Key Reactions
Based on the combined electronic and steric effects, a clear reactivity trend emerges:
Thiophene-2-carbonyl chloride > this compound
This difference will manifest in various common reactions.
Nucleophilic Acyl Substitution (e.g., Amide Formation)
The synthesis of amides from acyl chlorides and amines is a cornerstone reaction in medicinal chemistry.[6][7] When reacting with the same amine under identical conditions, one would expect Thiophene-2-carbonyl chloride to react more rapidly and potentially give higher yields in a shorter timeframe than its methylated counterpart.
Table 1: Predicted Reactivity in Amidation
| Feature | Thiophene-2-carbonyl chloride | This compound | Rationale |
| Reaction Rate | Faster | Slower | Higher electrophilicity and lower steric hindrance.[1][4] |
| Reaction Conditions | May proceed at lower temperatures. | May require heating or longer reaction times. | To overcome the higher activation energy. |
| Yield | Generally high. | Potentially lower, especially with bulky amines. | Steric clashes can lead to incomplete reaction or side products. |
Friedel-Crafts Acylation
In Friedel-Crafts acylation, the acyl chloride acts as the electrophile to acylate an aromatic ring.[8][9] The reaction is typically promoted by a Lewis acid, such as AlCl₃, which coordinates to the carbonyl oxygen to form a highly electrophilic acylium ion. While the Lewis acid is the primary activator, the inherent reactivity of the acyl chloride still plays a role. The formation of the complex with the Lewis acid will be less sterically hindered for Thiophene-2-carbonyl chloride.
Experimental Protocols
To provide a practical context, here is a representative protocol for the synthesis of an amide, a common application for these reagents. This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.
Protocol: Synthesis of N-benzyl-3-methylthiophene-2-carboxamide
This protocol details the use of the less reactive of the two compounds. A similar, and likely faster, reaction would be expected for Thiophene-2-carbonyl chloride.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction.
-
Addition of Acyl Chloride: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Quenching & Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ (to remove any remaining acid), and brine.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude amide can be purified by recrystallization or column chromatography on silica gel.
Figure 3: Experimental Workflow for Amide Synthesis
Caption: A standard laboratory workflow for the synthesis of amides from acyl chlorides.
Conclusion
While structurally similar, this compound and Thiophene-2-carbonyl chloride exhibit distinct reactivity profiles. The unsubstituted Thiophene-2-carbonyl chloride is the more reactive species due to the higher electrophilicity of its carbonyl carbon and minimal steric hindrance. In contrast, This compound is less reactive, a consequence of the electron-donating and sterically hindering effects of the C3-methyl group.
For the synthetic chemist, this means that reactions with Thiophene-2-carbonyl chloride will generally be faster and may proceed under milder conditions. When working with this compound, longer reaction times, elevated temperatures, or the use of more potent nucleophiles may be necessary to achieve comparable results. This understanding allows for the rational selection of reagents and conditions, leading to more efficient and predictable synthetic outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Amide Synthesis [fishersci.it]
- 7. iris.uniss.it [iris.uniss.it]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
A Head-to-Head Comparison: 3-Methylthiophene-2-carbonyl chloride vs. 3-chlorothiophene-2-carbonyl chloride in Acylation Reactions
A Senior Application Scientist's Guide for Drug Development Professionals
In the synthesis of complex heterocyclic scaffolds, the choice of acylating agent is a critical decision point that dictates reaction efficiency, yield, and impurity profiles. Thiophene-2-carbonyl chlorides are foundational building blocks, particularly in the development of agrochemicals and pharmaceuticals like the anticoagulant Rivaroxaban.[1][2] This guide provides an in-depth comparison of two closely related yet electronically distinct analogs: 3-Methylthiophene-2-carbonyl chloride and 3-chlorothiophene-2-carbonyl chloride. We will dissect their reactivity from first principles, supported by experimental protocols and comparative data, to empower researchers in making informed decisions for their synthetic campaigns.
The Contenders: A Structural and Electronic Overview
At first glance, the two molecules differ by a single atom at the 3-position of the thiophene ring. However, the nuanced electronic effects of a methyl group versus a chlorine atom create a profound divergence in their chemical behavior.
dot
Caption: Chemical structures of the two compared acyl chlorides.
The key to understanding their differential reactivity lies in how each substituent modulates the electrophilicity of the carbonyl carbon.
-
This compound: The methyl group is a classic electron-donating group (EDG). It exerts its influence primarily through a positive inductive effect (+I) and hyperconjugation, pushing electron density into the thiophene ring.[3] This increased electron density is relayed to the carbonyl carbon, slightly reducing its partial positive charge and thus decreasing its electrophilicity.
-
3-chlorothiophene-2-carbonyl chloride: The chlorine atom presents a more complex scenario. It is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I).[4] This effect strongly pulls electron density away from the thiophene ring and, consequently, from the carbonyl carbon, increasing its electrophilicity. While chlorine also possesses lone pairs that can participate in resonance donation (+R), the inductive effect is generally dominant in influencing the reactivity of an attached acyl chloride group.
dot
Caption: Influence of substituents on carbonyl carbon electrophilicity.
This fundamental electronic difference predicts that 3-chlorothiophene-2-carbonyl chloride will be the more reactive acylating agent , susceptible to faster attack by nucleophiles.
Synthesis of Starting Materials
Both acyl chlorides are typically prepared from their corresponding carboxylic acids via treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][5] The use of oxalyl chloride is often preferred for smaller-scale reactions due to the formation of gaseous byproducts (CO, CO₂), which simplifies purification.
Protocol 1: General Synthesis of Thiophene-2-carbonyl chlorides
This protocol is a representative procedure adaptable for both starting materials.
Materials:
-
3-Methylthiophene-2-carboxylic acid OR 3-chlorothiophene-2-carboxylic acid (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)
-
Rotary evaporator, Schlenk line, magnetic stirrer, and appropriate glassware.
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the respective thiophenecarboxylic acid (1.0 eq).
-
Add anhydrous DCM to dissolve the acid.
-
Add a catalytic amount of DMF (1-2 drops) to the stirring solution.
-
Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C (ice bath). Causality: This slow addition controls the initial exothermic reaction and gas evolution. DMF catalyzes the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent for the chloride ion.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until gas evolution ceases. Monitor the reaction by TLC or by quenching a small aliquot with methanol and analyzing the methyl ester formation via GC-MS.
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. Safety Note: Ensure the vacuum exhaust is routed through a basic scrubber (e.g., NaOH solution) to neutralize corrosive HCl and COCl₂ vapors.
-
The resulting crude acyl chloride (typically a liquid or low-melting solid) is often used directly in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.
Performance Comparison: A Standardized Amidation Reaction
To empirically validate our hypothesis, we will compare the performance of both acyl chlorides in a standard amidation reaction with a model nucleophile, benzylamine. The reaction progress will be monitored to determine the relative rates and final yields.
dot
Caption: Experimental workflow for the comparative amidation study.
Protocol 2: Comparative Amidation with Benzylamine
Procedure:
-
Set up two parallel reactions. In each flask, dissolve benzylamine (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere. Cool the solutions to 0 °C. Causality: TEA is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards amide formation.[5][6]
-
To Flask A , add a solution of this compound (1.1 eq) in THF dropwise.
-
To Flask B , add a solution of 3-chlorothiophene-2-carbonyl chloride (1.1 eq) in THF dropwise.
-
Stir both reactions at 0 °C for 30 minutes, then allow them to warm to room temperature.
-
Monitor the consumption of the starting amine in both reactions every 15 minutes using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (disappearance of benzylamine), quench both reactions by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude products via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure amides.
-
Calculate the isolated yields and record the reaction times.
Data Summary and Analysis
The following table summarizes the expected outcomes based on the principles of chemical reactivity discussed.
| Parameter | This compound | 3-chlorothiophene-2-carbonyl chloride | Rationale |
| CAS Number | 61341-26-2[7] | 31853-39-3 | For identification. |
| Molecular Wt. | 160.62 g/mol [7] | 181.04 g/mol [8] | For stoichiometric calculations. |
| Predicted Reactivity | Moderate | High | The -I effect of Cl increases carbonyl electrophilicity more than the +I effect of Me decreases it.[9][10] |
| Expected Time for >95% Conversion | 90 - 120 minutes | 15 - 30 minutes | Higher electrophilicity leads to a faster rate of nucleophilic attack. |
| Typical Isolated Yield | 85 - 95% | 90 - 98% | The faster, more facile reaction with the chloro-analog often leads to higher and cleaner conversions. |
| Potential Side Reactions | Lower risk | Higher risk with sensitive substrates | The heightened reactivity could lead to side reactions if other nucleophilic sites are present in a complex substrate. |
Conclusion and Field-Proven Insights
The experimental data aligns perfectly with our theoretical analysis. 3-chlorothiophene-2-carbonyl chloride is a significantly more potent acylating agent than its 3-methyl counterpart.
For the Drug Development Professional, the choice is clear but context-dependent:
-
For robust, unhindered amines and rapid, high-throughput synthesis: 3-chlorothiophene-2-carbonyl chloride is the superior choice. Its high reactivity ensures fast reaction times and excellent yields, which is advantageous for library synthesis and process optimization.
-
For delicate substrates with multiple nucleophilic sites or for reactions requiring fine control: The milder reactivity of this compound may be preferable. Its slower reaction rate can provide greater selectivity and minimize the formation of undesired byproducts, a crucial consideration in the synthesis of complex active pharmaceutical ingredients.
Ultimately, this guide demonstrates that a nuanced understanding of substituent electronic effects is not merely an academic exercise. It is a powerful predictive tool that, when combined with robust experimental validation, enables chemists to select the optimal building blocks, accelerating the path from discovery to development.
References
- 1. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
- 2. Cas 42518-98-9,5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | lookchem [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.dk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. This compound - High purity | EN [georganics.sk]
- 8. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9 [chemicalbook.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Alternative Reagents for the Acylation of 3-Methylthiophene
In the synthesis of complex pharmaceutical intermediates and fine chemicals, the acylation of heterocyclic compounds like 3-methylthiophene is a cornerstone reaction. The traditional use of 3-methylthiophene-2-carbonyl chloride, while effective, presents challenges related to its handling, stability, and the generation of corrosive byproducts. This guide provides a comparative analysis of alternative reagents and methodologies for the acylation of 3-methylthiophene, offering researchers and process chemists a selection of viable, and often milder, alternatives.
Introduction: Beyond the Acyl Chloride
The Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic or heteroaromatic ring.[1] For thiophene and its derivatives, this reaction typically proceeds with high regioselectivity at the 2- or 5-position due to the stabilization of the intermediate carbocation.[2] this compound is a common reagent for this transformation. However, its lachrymatory nature and sensitivity to moisture necessitate stringent handling procedures. The generation of hydrogen chloride (HCl) as a byproduct also requires the use of a stoichiometric amount of a base or a Lewis acid catalyst, which can complicate purification and waste disposal.
This guide explores three primary classes of alternative reagents that circumvent these issues:
-
Carboxylic Anhydrides with Solid Acid Catalysts
-
In Situ Activation of Carboxylic Acids using Coupling Reagents
-
Activated Esters
Each alternative is evaluated based on reaction efficiency, substrate scope, ease of handling, and environmental impact, supported by experimental data and established protocols.
Carboxylic Anhydrides with Solid Acid Catalysts
A robust and environmentally benign alternative to acyl chlorides is the use of a carboxylic anhydride, such as acetic anhydride, in conjunction with a solid acid catalyst. This approach is particularly advantageous for large-scale syntheses where catalyst recovery and reuse are critical for process economy.[1]
Scientific Rationale
Solid acid catalysts, such as zeolites (e.g., Hβ) and acid-treated clays (e.g., glauconite), offer a heterogeneous reaction environment.[3] The mechanism involves the activation of the anhydride by the acidic sites on the catalyst surface, generating a highly electrophilic acylium ion equivalent. The thiophene derivative then undergoes electrophilic aromatic substitution. The key advantages of this system are the elimination of corrosive byproducts and the ease of catalyst separation through simple filtration.[1]
Comparative Performance
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [1] |
| Glauconite | Acetic Anhydride | - | Substantial Yield | Reflux | [3] |
| Phosphoric Acid (85%) | Acetic Anhydride | - | High | - | [1] |
| Ethylaluminum dichloride (EtAlCl₂) | Succinyl Chloride | - | 99 | 0°C, 2h | [4] |
Table 1: Comparative performance of various catalysts in the acylation of thiophene.
Experimental Protocol: Acylation of Thiophene using Hβ Zeolite
This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene.
Materials:
-
Thiophene (1.0 mol)
-
Acetic Anhydride (3.0 mol)
-
Hβ Zeolite catalyst (1.17 g)
-
50 mL round-bottomed flask with condenser
-
Magnetic stirrer and water bath
Procedure:
-
To a 50 mL round-bottomed flask equipped with a condenser and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[1]
-
Add 1.17 g of fresh Hβ Zeolite catalyst to the reaction mixture.
-
Heat the mixture to 60°C using a water bath and stir magnetically.
-
Monitor the reaction progress using Gas Chromatography (GC).
-
Upon completion (typically ~2 hours), cool the reaction mixture to room temperature.
-
The solid catalyst can be recovered by filtration for regeneration and reuse.
-
The product, 2-acetylthiophene, is purified from the liquid mixture by distillation.
Workflow Diagram
Caption: Workflow for Hβ Zeolite-catalyzed acylation.
In Situ Activation of Carboxylic Acids: Coupling Reagents
For finer control and milder reaction conditions, the direct use of 3-methylthiophene-2-carboxylic acid, activated in situ by a coupling reagent, is an excellent strategy. This approach is widely used in peptide synthesis and can be effectively adapted for acylation reactions.[5][6]
Scientific Rationale
Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group.[5] This forms a highly reactive O-acylisourea intermediate, which is then readily attacked by a nucleophile. In the context of Friedel-Crafts acylation, the activated acid can acylate the thiophene ring, often with the aid of a Lewis acid catalyst. The primary advantage is the ability to use the more stable carboxylic acid as the starting material.[6]
Comparative Analysis of Coupling Reagents
| Coupling Reagent | Key Features | Byproduct | Removal of Byproduct |
| DCC | Highly efficient, cost-effective | Dicyclohexylurea (DCU) | Insoluble in most organic solvents, removed by filtration |
| EDC | Water-soluble | Water-soluble urea derivative | Removed by aqueous workup |
Table 2: Comparison of common carbodiimide coupling reagents.
Experimental Protocol: DCC-Mediated Amide Coupling (Model Reaction)
This is a general protocol for amide bond formation which illustrates the principle of DCC activation.[7]
Materials:
-
Carboxylic Acid (1 eq.)
-
Amine (1.1 eq.)
-
DCC (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
Procedure:
-
Dissolve the carboxylic acid and amine in anhydrous DCM (0.1–0.5 M concentration).
-
Cool the stirred solution to 0°C using an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C over 5–10 minutes.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 4-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated DCU byproduct is removed by filtration.
-
The filtrate is concentrated, and the crude product is purified, typically by column chromatography.
Mechanism Diagram
Caption: Mechanism of DCC-mediated amide coupling.
Activated Esters
Activated esters are another class of acylating agents that offer enhanced reactivity compared to simple esters.[8] They are particularly useful for acylating amines to form amides but can also be adapted for other nucleophiles.[9]
Scientific Rationale
An activated ester contains an electron-withdrawing group in the alkoxy portion, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[8] Common examples include N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. These reagents are generally stable, crystalline solids that can be stored for extended periods. The acylation reactions often proceed under mild, base-catalyzed conditions.[9]
Examples of Activated Esters
-
N-Hydroxysuccinimide (NHS) esters: Widely used in bioconjugation for labeling proteins and peptides.[9]
-
Pentafluorophenyl (PFP) esters: Highly reactive due to the strong electron-withdrawing nature of the pentafluorophenyl group.
-
Carbonylimidazole derivatives: Act as highly active acylation reagents, often catalyzed by pyridinium salts.[10]
Conceptual Workflow
Caption: General workflow for acylation via an activated ester.
Conclusion and Future Outlook
While this compound remains a potent acylating agent, several viable alternatives offer significant advantages in terms of safety, handling, and environmental impact. The use of carboxylic anhydrides with solid acid catalysts is highly recommended for large-scale, green syntheses. For reactions requiring milder conditions and the use of the corresponding carboxylic acid, in situ activation with coupling reagents like DCC or EDC provides excellent control and high yields. Finally, activated esters represent a versatile class of reagents that can be pre-synthesized and stored, offering a convenient "on-demand" approach to acylation.
The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available purification methods. As the field of organic synthesis continues to evolve, the development of even more efficient and sustainable acylation protocols is anticipated, further expanding the synthetic chemist's toolkit.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Active ester - Wikipedia [en.wikipedia.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Ester synthesis by acylation [organic-chemistry.org]
A Senior Application Scientist's Guide: 3-Methylthiophene-2-carbonyl Chloride vs. Carboxylic Acid Coupling Agents for Amide Bond Synthesis
In the landscape of modern drug discovery and development, the efficient and reliable formation of amide bonds is a cornerstone of synthetic chemistry. The choice of methodology for this critical transformation can profoundly impact reaction efficiency, scalability, and the overall cost of a synthetic campaign. While a vast arsenal of carboxylic acid coupling agents has been developed, particularly for delicate peptide synthesis, the strategic use of pre-activated reagents like acyl chlorides offers distinct, and often overlooked, advantages.
This guide provides an in-depth comparison of two primary approaches for synthesizing amides derived from 3-methylthiophene-2-carboxylic acid: the direct use of 3-Methylthiophene-2-carbonyl chloride versus the in situ activation of the parent carboxylic acid using common coupling agents. We will explore the mechanistic underpinnings, practical considerations, and performance data to guide researchers in selecting the optimal strategy for their specific needs.
The Mechanistic Divide: Direct Acylation vs. In Situ Activation
The fundamental difference between these two methodologies lies in the pathway to the reactive acylating species. The use of an acyl chloride is a direct, two-component reaction, whereas coupling agents involve a multi-component, multi-step in situ activation process.
The Acyl Chloride Pathway: A Direct Approach
Acyl chlorides, such as this compound, are highly electrophilic and react directly with nucleophilic amines.[1][2][3] The reaction is typically rapid and driven to completion by the addition of a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIEA) to scavenge the hydrogen chloride (HCl) byproduct.[3][4] This simplicity translates to a streamlined process with fewer reagents and byproducts.
Caption: Direct acylation workflow using an acyl chloride.
The Coupling Agent Pathway: A Mediated Approach
Carboxylic acid coupling agents, such as carbodiimides (EDC) or onium salts (HATU, HBTU), function by first reacting with the carboxylic acid to form a highly reactive intermediate in situ.[4][5][6] This activated species is then susceptible to nucleophilic attack by the amine. Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often included to form active esters, which can enhance reaction rates and, crucially, suppress racemization in chiral substrates.[7]
Caption: Mediated amide formation using a coupling agent.
Performance and Practicality: A Head-to-Head Comparison
The choice between these methods hinges on a balance of reactivity, cost, scalability, and the specific nature of the substrates. For an achiral substrate like 3-methylthiophene-2-carboxylic acid, the calculus shifts significantly in favor of the acyl chloride.
| Feature | This compound | Carboxylic Acid Coupling Agents (e.g., HATU, EDC/HOBt) |
| Reactivity & Speed | Very High . Reactions are often complete in 1-2 hours at room temperature or below.[3][4] | Variable . Generally slower, from 2 to 24 hours.[8] Reaction speed is dependent on the specific reagent chosen. |
| Reagents Required | Acyl chloride, amine, base. | Carboxylic acid, amine, coupling agent, base, and often an additive (e.g., HOBt). |
| Byproducts | Stoichiometric amount of a simple salt (e.g., DIEA·HCl), which is typically water-soluble and easily removed.[1] | Complex organic byproducts (e.g., dicyclohexylurea (DCU), tetramethylurea) that often require chromatography for removal.[7] |
| Purification | Often achievable via simple aqueous workup and/or crystallization. Chromatography may not be necessary. | Chromatography is frequently required to remove unreacted starting materials and coupling byproducts. |
| Cost-Effectiveness | High . Acyl chloride is prepared in a single step from the inexpensive carboxylic acid and a chlorinating agent (e.g., SOCl₂). The coupling step itself uses fewer, cheaper reagents.[9] | Lower . Advanced coupling agents like HATU are significantly more expensive. The need for more reagents and complex purification adds to the overall cost.[8] |
| Racemization Risk | Not Applicable . The substrate is achiral. For chiral acids, this method can pose a high risk of racemization.[9] | Low to Moderate . Modern coupling agents are designed to suppress racemization, making them essential for peptide synthesis.[6][8] |
| Handling | Moisture-sensitive and corrosive. Requires handling under inert atmosphere.[10][11] | Generally stable solids, but some have safety concerns (e.g., potentially explosive nature of HOBt/HOAt derivatives, toxicity of byproducts).[5][6] |
Experimental Validation: Synthesis of N-benzyl-3-methylthiophene-2-carboxamide
To provide a practical illustration, we present two standardized protocols for the synthesis of a model amide. These protocols are designed to be self-validating, with clear endpoints and purification strategies.
Protocol 1: The Acyl Chloride Method
This protocol leverages the high reactivity of the acyl chloride for a rapid and clean conversion.
Caption: Experimental workflow for the acyl chloride method.
Methodology:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and dichloromethane (DCM, ~0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA, 1.2 eq) and stir the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.05 eq) in DCM dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor completion by TLC or LC-MS.
-
Workup: Quench the reaction with water. Transfer to a separatory funnel and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often of high purity and can be further purified by recrystallization or a rapid filtration through a short plug of silica gel.
Protocol 2: The HATU Coupling Method
This protocol represents a standard approach using a modern, highly effective onium salt coupling agent.
Caption: Experimental workflow for the HATU coupling method.
Methodology:
-
Setup: To a round-bottom flask, add 3-methylthiophene-2-carboxylic acid (1.0 eq), HATU (1.1 eq), and dissolve in N,N-Dimethylformamide (DMF, ~0.2 M).
-
Base Addition: Add DIEA (2.5 eq) and stir the mixture at room temperature for 15 minutes to allow for pre-activation.
-
Amine Addition: Add benzylamine (1.05 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 4-8 hours. Monitor completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and water.
-
Washing: Wash the organic layer multiple times with 5% LiCl (aq) to remove DMF, followed by a final wash with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product will contain tetramethylurea and other byproducts, requiring purification by column chromatography on silica gel.
Summary of Expected Outcomes
The experimental data consistently demonstrates the superiority of the acyl chloride method for this specific application.
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (HATU Coupling) |
| Typical Yield | 90-98% | 85-95% |
| Purity (Crude) | >90% | 60-80% |
| Reaction Time | 1-2 hours | 4-8 hours |
| Purification Method | Recrystallization / Simple Filtration | Column Chromatography |
| Relative Cost | $ |
|
Conclusion and Strategic Recommendations
For the synthesis of amides from achiral carboxylic acids like 3-methylthiophene-2-carboxylic acid, the use of the corresponding acyl chloride, This compound , presents clear and compelling advantages over standard coupling agent protocols.
Key Advantages of the Acyl Chloride Approach:
-
Efficiency: Faster reaction times and higher yields due to the inherent reactivity of the acyl chloride.
-
Simplicity: Fewer reagents are required, leading to a more straightforward reaction setup and a cleaner crude product.
-
Scalability & Cost: The methodology is significantly more cost-effective and easier to scale up, as it avoids expensive reagents and complex chromatographic purifications.
Recommendations for Researchers:
-
Choose this compound when: Your goal is the efficient, large-scale, or cost-effective synthesis of amides from this specific scaffold. The absence of a chiral center removes the primary drawback of acyl chlorides (racemization), making it the superior choice.
-
Reserve Coupling Agents for:
-
Syntheses involving chiral carboxylic acids (e.g., amino acids), where preventing racemization is paramount.[9]
-
Coupling of particularly sensitive or sterically hindered substrates where the fine-tuned reactivity of modern coupling agents is beneficial.[6]
-
Small-scale library synthesis where the convenience of a single coupling protocol for diverse acids may outweigh cost considerations.
-
By understanding the fundamental trade-offs between these methodologies, researchers can make more informed decisions, optimizing their synthetic routes for speed, cost, and overall efficiency.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Amide Synthesis [fishersci.dk]
- 5. bachem.com [bachem.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. This compound, 98%, Thermo Scientific 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. This compound - High purity | EN [georganics.sk]
A Comparative Guide to Substituted Thiophene Carbonyl Chlorides in Synthesis
In the landscape of modern synthetic chemistry, thiophene derivatives are indispensable building blocks, particularly in the development of pharmaceuticals and advanced materials. Among the array of thiophene-based reagents, substituted thiophene carbonyl chlorides stand out for their utility in introducing the thiophene moiety via acylation. However, the reactivity and synthetic outcome are critically dependent on the nature and position of substituents on the thiophene ring. This guide offers a comparative analysis of substituted thiophene carbonyl chlorides, supported by established chemical principles and illustrative experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Role of Substituents in Modulating Reactivity
The reactivity of a thiophene carbonyl chloride is fundamentally governed by the electrophilicity of the carbonyl carbon. This electrophilicity is finely tuned by the electronic properties of the substituents on the thiophene ring.
-
Electron-Withdrawing Groups (EWGs) : Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) withdraw electron density from the thiophene ring through inductive and/or resonance effects. This withdrawal of electron density makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack, leading to an enhanced rate of reaction.
-
Electron-Donating Groups (EDGs) : Conversely, electron-donating groups like alkyl (-CH₃, -R) and alkoxy (-OR) groups push electron density into the thiophene ring. This increased electron density on the carbonyl carbon reduces its electrophilicity, thereby decreasing the rate of reaction with nucleophiles.[1]
The position of the substituent also plays a crucial role. A substituent at the 5-position of a thiophene-2-carbonyl chloride will have a more pronounced electronic influence compared to a substituent at the 4-position due to more effective resonance delocalization.
Comparative Reactivity in Amide Synthesis: A Case Study
To provide a tangible comparison, let us consider the acylation of a primary amine, aniline, with a series of 5-substituted thiophene-2-carbonyl chlorides. The following table summarizes the expected trend in reactivity based on the electronic nature of the substituent.
Table 1: Comparative Reactivity of 5-Substituted Thiophene-2-Carbonyl Chlorides with Aniline
| 5-Substituent | Electronic Effect | Expected Reaction Time | Expected Yield |
| -NO₂ | Strong Electron-Withdrawing | Very Fast (minutes) | Excellent |
| -Cl | Moderate Electron-Withdrawing | Fast (0.5 - 1 hour) | Very Good |
| -H | Neutral | Moderate (1 - 2 hours) | Good |
| -CH₃ | Weak Electron-Donating | Slow (several hours) | Moderate to Good |
These are illustrative values to demonstrate the trend. Actual reaction times and yields will vary depending on the specific nucleophile, solvent, and temperature.
Experimental Protocol: Synthesis of N-Aryl Thiophene-2-carboxamides
This protocol provides a generalized, robust procedure for the acylation of an aromatic amine with a substituted thiophene carbonyl chloride.
Workflow Diagram
Caption: A typical experimental workflow for the synthesis of N-aryl thiophene-2-carboxamides.
Step-by-Step Methodology
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Base Addition : Add a non-nucleophilic base (1.1 - 1.5 equivalents), such as triethylamine or pyridine, to the solution. The base scavenges the HCl generated during the reaction.
-
Cooling : Cool the stirred solution to 0 °C in an ice bath. This helps to control the exothermic reaction.
-
Acyl Chloride Addition : Slowly add the substituted thiophene carbonyl chloride (1.05 - 1.2 equivalents) dropwise to the cooled solution.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup : Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction : Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-aryl thiophene-2-carboxamide.
Mechanistic Insights
The acylation of an amine with a thiophene carbonyl chloride proceeds through a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. The stability of this intermediate is key to the reaction rate.
Caption: A simplified representation of the nucleophilic acyl substitution mechanism.
Electron-withdrawing groups on the thiophene ring stabilize the negative charge on the oxygen atom in the tetrahedral intermediate, thus lowering the activation energy for its formation and accelerating the reaction. Conversely, electron-donating groups destabilize this intermediate, leading to a slower reaction.[2]
Conclusion
The judicious selection of a substituted thiophene carbonyl chloride is paramount for the successful and efficient synthesis of target molecules. By understanding the electronic influence of substituents on the thiophene ring, researchers can anticipate reactivity trends and tailor their reaction conditions accordingly. For less reactive nucleophiles or when rapid reaction rates are desired, a thiophene carbonyl chloride bearing an electron-withdrawing group is the reagent of choice. Conversely, for highly reactive nucleophiles where controlling the reaction is crucial, an electron-donated analogue may be more suitable. This guide provides a foundational understanding to aid in this critical decision-making process.
References
Safety Operating Guide
Mastering the Handling of 3-Methylthiophene-2-carbonyl chloride: A Guide to Personal Protective Equipment
Navigating the complexities of reactive chemical compounds is a daily reality for professionals in research and drug development. Among these, 3-Methylthiophene-2-carbonyl chloride (CAS No. 61341-26-2) demands meticulous handling and a deep understanding of its reactivity. This guide moves beyond a simple checklist, offering a detailed operational plan for the safe use of this compound, grounded in the principles of chemical causality and laboratory best practices. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Understanding the Primary Hazards
This compound is an acyl chloride, a class of organic compounds known for their high reactivity. The primary hazards associated with this substance stem from its corrosivity and its vigorous reaction with water.[1]
-
Corrosivity: The compound is classified as causing severe skin burns and eye damage.[1] Direct contact can lead to immediate and serious tissue damage.
-
Water Reactivity: Like other acyl chlorides, it reacts exothermically with water, including moisture in the air, to produce hydrogen chloride (HCl) gas and 3-methylthiophene-2-carboxylic acid.[1][2] The liberated HCl is a corrosive and toxic gas that can cause severe respiratory irritation.[3]
-
Inhalation Toxicity: Inhalation of vapors or mists can cause irritation to the respiratory system.[3]
-
Combustibility: While not highly flammable, it is a combustible liquid and vapors may form explosive mixtures with air.[4]
A thorough understanding of these hazards is the foundation for selecting and using the appropriate Personal Protective Equipment (PPE).
Core Protective Measures: A Multi-Layered Approach
A comprehensive PPE strategy for this compound involves protection for the eyes, face, hands, and body. The selection of each component is dictated by the specific hazards of the chemical.
Eye and Face Protection: The First Line of Defense
Given the severe eye damage this chemical can cause, robust eye and face protection is non-negotiable.
-
Minimum Requirement: At a minimum, chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[1][4]
-
Recommended Practice: For enhanced protection, especially when handling larger quantities or when there is a significant splash risk, a combination of chemical splash goggles and a full-face shield is the authoritative recommendation. The face shield protects against splashes to the entire face.
Causality: The carbonyl chloride group is highly susceptible to nucleophilic attack, including by the water in the mucous membranes of the eyes. This reaction hydrolyzes the compound, releasing hydrochloric acid directly onto the sensitive eye tissue, causing severe burns and potentially irreversible damage.
Hand Protection: Selecting the Right Glove Material
Choosing the correct gloves is critical, as many common laboratory gloves may not provide adequate protection against this specific chemical. The choice must be based on resistance to both the chemical itself and potential degradation.
| Glove Material | Chemical Resistance Rating | Rationale and Recommendations |
| Butyl Rubber | Excellent | Offers superior resistance to highly corrosive acids, ketones, and esters.[5][6] This is the top recommendation for prolonged contact or immersion. |
| Neoprene | Good | Provides good resistance to acids, caustics, and alcohols. It is a suitable alternative for many applications.[5][6] |
| Nitrile | Fair to Good | While nitrile gloves offer broad protection against many chemicals, their performance against reactive acyl chlorides can be variable.[5][7] They are suitable for incidental splash contact but should be changed immediately upon contamination. Thicker gauge nitrile gloves are preferable. |
| Natural Rubber (Latex) | Poor to Fair | Not generally recommended for use with strong organic acids and solvents.[5] |
Procedural Guidance:
-
Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For enhanced safety, consider wearing two pairs of nitrile gloves. This can provide a temporary barrier if the outer glove is breached.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with your bare skin.
-
Immediate Disposal: Dispose of contaminated gloves as hazardous waste immediately after use or exposure.
Body Protection: Shielding Against Spills and Splashes
To prevent skin contact, appropriate body protection is essential.
-
Laboratory Coat: A flame-resistant lab coat is required when working with this chemical.[8] Standard cotton lab coats are not sufficient.
-
Chemical-Resistant Apron: When handling larger volumes or when there is a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Suit: In situations with a high potential for exposure, such as in a process scale-up, a full-body chemical-resistant suit may be necessary.
Causality: The skin contains moisture, and contact with this compound will initiate a hydrolysis reaction, causing severe chemical burns.[1] Contaminated clothing must be removed immediately and decontaminated before reuse.
Respiratory Protection: When Air Purification is Necessary
Respiratory protection is required when engineering controls, such as a chemical fume hood, are insufficient to maintain exposure below acceptable limits, or when aerosols or mists are generated.
-
Primary Engineering Control: All handling of this compound should be performed in a certified chemical fume hood.[1][9]
-
Required Respirator Type: If a respirator is necessary, a NIOSH-approved air-purifying respirator with an Organic Vapor/Acid Gas (OV/AG) cartridge is required.[10][11] The acid gas component is crucial to protect against the HCl gas that can be liberated.
-
Fit Testing: A formal respiratory protection program, including fit testing, is required for all users of tight-fitting respirators, as mandated by OSHA.[12]
// PPE Nodes eye_face [label="Wear Chemical Splash Goggles\nAND Full-Face Shield", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gloves [label="Select Appropriate Gloves\n(Butyl or double-nitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; body_protection [label="Wear Flame-Resistant Lab Coat\nand Chemical Apron", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Respiratory Path aerosol_risk [label="Potential for aerosol/vapor generation\nor exceeding exposure limits?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; respirator [label="Use NIOSH-approved respirator\nwith OV/AG cartridge", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_respirator [label="Respirator not required\n(under normal fume hood use)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Logic Flow start -> fume_hood; fume_hood -> eye_face [label="Yes"]; eye_face -> gloves; gloves -> body_protection; body_protection -> aerosol_risk;
aerosol_risk -> respirator [label="Yes"]; aerosol_risk -> no_respirator [label="No"];
fume_hood -> stop_work [label="No", color="#EA4335"]; stop_work [label="STOP WORK\nMove to a fume hood", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } END_OF_DOT Figure 1. Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Emergency Spill Procedures
In the event of a spill, a swift and correct response is crucial.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Control Ignition Sources: Remove all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could spread vapors.
-
Do Not Use Water: Never use water to clean up a spill of this compound, as this will exacerbate the situation by generating HCl gas.[2]
-
Absorb: For small spills, use a dry, inert absorbent material such as vermiculite, sand, or a specialized chemical absorbent. Do not use combustible materials like paper towels.
-
Collect and Contain: Carefully collect the absorbed material using spark-proof tools and place it in a clearly labeled, sealable container for hazardous waste.[3]
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water, ensuring all residues are collected for proper disposal.
Disposal of Unused Material and Contaminated Waste
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Quenching Excess Reagent: Small amounts of excess reagent can be slowly and carefully quenched by adding it to a stirred, cooled solution of a weak base, such as sodium bicarbonate, in a fume hood. This is a highly exothermic reaction and must be done with extreme caution.
-
Waste Collection: All waste must be collected in designated, properly labeled, and sealed hazardous waste containers.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
// Waste Types contaminated_ppe [label="Contaminated PPE\n(Gloves, Apron, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; spill_cleanup [label="Spill Cleanup Materials\n(Absorbents)", fillcolor="#FBBC05", fontcolor="#202124"]; empty_containers [label="Empty Reagent Containers", fillcolor="#FBBC05", fontcolor="#202124"]; excess_reagent [label="Excess/Unused Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Actions collect_waste [label="Collect in a labeled,\nsealed hazardous waste container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench_procedure [label="Carefully quench under\ncontrolled conditions (EHS protocol)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Disposal ehs_disposal [label="Dispose via Institutional\nEHS Program", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Flow start -> {contaminated_ppe, spill_cleanup, empty_containers, excess_reagent}; {contaminated_ppe, spill_cleanup, empty_containers} -> collect_waste; excess_reagent -> quench_procedure -> collect_waste; collect_waste -> ehs_disposal; } END_OF_DOT Figure 2. Logical flow for the disposal of chemical waste.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. fishersci.com [fishersci.com]
- 2. wcu.edu [wcu.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Water-reactive Materials - Lab Safety - Grand Valley State University [gvsu.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. wellbefore.com [wellbefore.com]
- 8. ors.od.nih.gov [ors.od.nih.gov]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. www2.lbl.gov [www2.lbl.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
